molecular formula C21H20O10 B1672635 Isovitexin CAS No. 38953-85-4

Isovitexin

Cat. No.: B1672635
CAS No.: 38953-85-4
M. Wt: 432.4 g/mol
InChI Key: MYXNWGACZJSMBT-VJXVFPJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovitexin is a C-glycosyl compound that consists of apigenin substituted by a 1,5-anhydro-D-glucitol moiety at position 6. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a metabolite. It is a C-glycosyl compound and a trihydroxyflavone. It is functionally related to an apigenin. It is a conjugate acid of an this compound-7-olate.
This compound has been reported in Camellia sinensis, Gleditsia sinensis, and other organisms with data available.
RN given refers to (beta-D)-isome

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNWGACZJSMBT-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952152
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-85-4
Record name Isovitexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38953-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoavroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVITEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Isovitexin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Isovitexin (apigenin-6-C-glucoside), a naturally occurring C-glycosylflavone of significant interest to the pharmaceutical and nutraceutical industries. Drawing upon extensive scientific literature, this document details the primary natural sources of this compound, its biosynthesis within plants, and robust methodologies for its extraction, isolation, and quantification. This resource is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising bioactive compound.

Introduction to this compound: A Flavonoid of Growing Importance

This compound is a C-glycosyl flavonoid, a class of compounds characterized by a stable carbon-carbon bond between the sugar moiety and the flavonoid aglycone, in this case, apigenin. This structural feature confers enhanced stability compared to their O-glycoside counterparts. This compound, along with its isomer vitexin (apigenin-8-C-glucoside), is widely distributed in the plant kingdom and has garnered considerable attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] The growing body of evidence supporting its therapeutic potential underscores the need for a comprehensive understanding of its natural sources and the analytical techniques required for its study.

Natural Sources of this compound: A Quantitative Overview

This compound is found in a wide array of plant species, often co-occurring with vitexin.[1] While present in numerous medicinal and edible plants, the concentration of this compound can vary significantly depending on the plant species, variety, stage of development, and environmental conditions. For researchers and drug development professionals, identifying high-yield sources is a critical first step.

Common buckwheat (Fagopyrum esculentum) sprouts have been identified as a particularly rich source of this compound.[3] Other notable sources include various species of Ficus, such as Ficus deltoidea, and passionflower (Passiflora species).[4] The table below summarizes the this compound content in several plant sources as reported in the scientific literature.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight unless otherwise specified)Reference(s)
Fagopyrum esculentum (Common Buckwheat)Sprouts5.579[3]
Ficus deltoidea var. angustifoliaLeaves0.01297[4]
Ficus deltoidea (in response to 30 mM H₂O₂)Leaves0.07244 (ng/µg)[5]
Santalum album L.LeavesPresent (quantified)[6]
Lespedeza cuneataAerial parts0.494[7]
BambooLeavesPresent (quantified)[1]
Wheat (Triticum aestivum)LeavesPresent[1]
Pigeon Pea (Cajanus cajan)-Present[1]
Passionflower (Passiflora spp.)-Present[1]
Cannabis sativa-Present[2]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid precursor, apigenin. The key step in the formation of this compound is the C-glycosylation of apigenin at the 6-position of the A-ring. This reaction is catalyzed by a specific UDP-glucosyltransferase.

The biosynthesis can be summarized as follows:

  • Phenylpropanoid Pathway: The amino acid phenylalanine is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA.

  • Flavonoid Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone.

  • Flavone Formation: Naringenin is oxidized to apigenin by flavone synthase (FNS).

  • C-Glycosylation: Finally, a UDP-glycosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 6-position of the apigenin A-ring, forming this compound.

Isovitexin_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS UDPGlucose UDP-Glucose UDPGlucose->this compound UDP-Glycosyltransferase

Biosynthetic pathway of this compound.

Methodologies for Extraction, Isolation, and Quantification

The accurate study of this compound necessitates robust and efficient analytical methodologies. This section provides detailed protocols for the extraction, isolation, and quantification of this compound from plant materials, with an emphasis on the causality behind experimental choices.

Extraction of this compound: Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) offers a significant advantage over traditional methods like Soxhlet extraction by reducing extraction time and solvent consumption. The underlying principle of MAE involves the use of microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and enhanced mass transfer of the target analyte into the solvent.

Step-by-Step Protocol for MAE of this compound:

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, sprouts) at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize water content, which can interfere with extraction efficiency.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.

  • Solvent Selection:

    • Methanol or ethanol are commonly used solvents for flavonoid extraction due to their polarity, which is suitable for dissolving glycosides like this compound. A concentration of 70-80% aqueous methanol is often optimal. The water content helps to swell the plant material, improving solvent penetration.

  • MAE Procedure:

    • Place a known amount of the powdered plant material (e.g., 1 g) into the microwave extraction vessel.

    • Add the chosen solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v). This ratio ensures sufficient solvent to fully immerse the sample and allow for effective extraction.

    • Set the MAE parameters. These will need to be optimized for each plant matrix, but a starting point could be:

      • Microwave power: 400-600 W

      • Extraction time: 5-15 minutes

      • Temperature: 60-80°C (controlled to prevent degradation of the analyte)

    • After extraction, allow the vessel to cool to room temperature.

  • Post-Extraction Processing:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • For further purification, the filtrate can be passed through a 0.45 µm syringe filter before HPLC analysis.

    • The extract can be concentrated under reduced pressure using a rotary evaporator if necessary.

MAE_Workflow Start Plant Material Drying Drying (40-50°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding MAE Microwave-Assisted Extraction (e.g., 70% Methanol, 1:20 w/v, 500W, 10 min, 70°C) Grinding->MAE Filtration Filtration MAE->Filtration Analysis HPLC Analysis Filtration->Analysis

Workflow for Microwave-Assisted Extraction of this compound.

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of this compound in plant extracts. The method's specificity and sensitivity allow for accurate determination even in complex matrices.

Step-by-Step Protocol for HPLC Quantification of this compound:

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for flavonoid separation.

    • Mobile Phase: A gradient elution is often employed for optimal separation of flavonoids. A common mobile phase consists of:

      • Solvent A: 0.1% Formic acid in water (v/v)

      • Solvent B: Acetonitrile

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-25 min: 30-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: this compound has a characteristic UV absorption maximum around 336 nm.

    • Injection Volume: 10-20 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

    • Calibration Curve: Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Dilute the plant extract obtained from the MAE procedure with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis and Quantification:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve. The concentration is typically expressed as mg of this compound per gram of dry plant material.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. By understanding the distribution of this compound in nature and employing robust analytical techniques, the scientific community can further explore and unlock the full therapeutic potential of this promising flavonoid.

References

  • Farsi, E., Shafaei, A., Hor, S. Y., Ahamed, M. B., Yam, M. F., Asmawi, M. Z., & Ismail, Z. (2013). The Effects of Hydrogen Peroxide on Plant Growth, Mineral Accumulation, as Well as Biological and Chemical Properties of Ficus deltoidea. Molecules, 18(12), 15309–15325.
  • Shafaei, A., Farsi, E., Khozirah, S., & Asmawi, M. Z. (2014). Quantitative estimation of vitexin and this compound in different extracts of F. deltoidea leaf. Journal of Applied Pharmaceutical Science, 4(12), 061-065.
  • Kalinová, J., Dadáková, E., & Moudrý, J. (2017). Vitexin and this compound levels in sprouts of selected plants. Journal of Microbiology, Biotechnology and Food Sciences, 7(2), 160-163.
  • Jadhav, R. M., & Puchchakayala, G. (2016). Quantitative phytochemical analysis of selected medicinal plant species by using various organic solvents. Journal of Pharmacognosy and Phytochemistry, 5(2), 231-235.
  • Phan, T. K. P., Le, T. H., & Tran, T. H. (2023). UHPLC-UV method validation for simultaneous quantification of vitexin and this compound from Santalum album L. leaves.
  • Phan, T. K. P., Le, T. H., & Tran, T. H. (2023). UHPLC-UV method validation for simultaneous quantification of vitexin and this compound from Santalum album L. leaves.
  • Kim, J. K., Park, S. U., & Lim, Y. H. (2015). Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum. Journal of Microbiology and Biotechnology, 25(10), 1735–1742.
  • Li, X., Li, C., Zhang, Y., & Wang, Y. (2019). Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. Applied Biochemistry and Biotechnology, 189(4), 1269–1281.
  • Li, J., & Wang, Y. (2011).
  • López-García, F., & Pérez-Sánchez, H. (2021). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. The Journal of Organic Chemistry, 86(21), 15003–15013.
  • Abdullah, N., & Zulfakar, M. H. (2018). Optimization of vitexin and this compound compounds extracted from dried Mas Cotek leaves using one-factor-at-a-time (OFAT) approach in aqueous extraction.
  • He, M., Min, J. W., Kong, W. L., He, X. H., Li, J. X., & Peng, B. W. (2016). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Foods, 5(4), 74.
  • Azman, N. A., Abdullah, S., & Mediani, A. (2021).
  • Wikipedia contributors. (2023). This compound beta-glucosyltransferase. Wikipedia.
  • Brazier-Hicks, M., & Edwards, R. (2013). Biosynthetic pathway for biosynthesis of the flavones apigenin and chrysoeriol in wheat.
  • Lee, J. S., Paje, L. A., Yoo, S. W., Lee, S., & Ku, J. J. (2021). Determination of this compound from Lespedeza cuneata using a validated HPLC-UV method. Journal of Applied Biological Chemistry, 64(1), 63-67.
  • Pandey, A., & Kumar, A. (2013). Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 675–681.
  • Li, X., Li, C., Zhang, Y., & Wang, Y. (2019). Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase.
  • MedChemExpress. (n.d.). This compound (Saponaretin).
  • Abdullah, N., & Zulfakar, M. H. (2018). Optimization of vitexin and this compound compounds extracted from dried Mas Cotek leaves using one-factor-at-a-time (OFAT) approach in aqueous extraction.
  • Whiteman, E. L., & Capper, A. B. (2022). Major biosynthetic pathways for apigenin. Apigenin is synthesized in...
  • ExplorEnz. (n.d.). EC 2.4.1.105.
  • Li, J., & Wang, Y. (2011).
  • Kim, Y. H., & Kim, J. H. (2005). Method for extracting vitexin and this compound from vigna radiata (l.) and extract thereof.
  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin)
  • Azman, N. A., Abdullah, S., & Mediani, A. (2021).
  • Wikipedia contributors. (2023). This compound beta-glucosyltransferase. Wikipedia.
  • Uba, A. I., Anaga, A. O., & Asuzu, I. U. (2017). Isolation and Characterization of this compound an anti-inflammatory compound from the leaves of Dalbergia hancie. Chemical Research and Technology, 2(1), 1-8.

Sources

Bio-Tech Support Center: Isovitexin Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-TOX-001 Subject: Troubleshooting Cell Line-Specific Toxicity & Stability Issues with Isovitexin Status: Open for Resolution

Critical Alert: The "Hidden" Variable (Solubility & Vehicle Toxicity)

User Complaint: "My control cells are dying, or I see crystals in the well after 24 hours."

Technical Insight: this compound (Apigenin-6-C-glucoside) possesses a C-glycosyl bond, granting it unique polarity compared to O-glycosides. However, its thermodynamic solubility in aqueous culture media is poor. A common error is preparing a high-concentration stock in DMSO and spiking it directly into cold media, causing immediate micro-precipitation. These micro-crystals settle on the cell monolayer, causing physical stress and localized high-concentration toxicity, often mistaken for "drug potency."

Furthermore, DMSO concentrations >0.5% (v/v) can induce differentiation or apoptosis in sensitive lines (e.g., HepG2, primary hepatocytes), confounding your toxicity data.

Validated Solubilization Protocol

Follow this workflow to ensure homogeneity and prevent vehicle toxicity.

StockPrep Step1 Weigh this compound Step2 Dissolve in 100% DMSO (Stock: 20-50 mM) Step1->Step2 Step3 Vortex & Sonicate (30s, RT) Step2->Step3 Ensure Clarity Step5 Intermediate Dilution (1:10 in PBS) Step3->Step5 Prevent Shock Step4 Pre-warm Culture Media (37°C) Step6 Final Spike into Media (Max DMSO < 0.5%) Step4->Step6 Step5->Step6 Dropwise Addition

Figure 1: Optimized solubilization workflow to prevent micro-precipitation shock.

Troubleshooting Steps:

  • Visual Check: Inspect wells under 40x phase contrast immediately after treatment. If you see "shimmering" dots, precipitation has occurred.

  • Vehicle Control: Always run a "DMSO-only" control matched to the highest volume used in your treatment group.

  • Temperature: Never add DMSO stock to cold (4°C) media. Both must be at least room temperature (RT) or 37°C.

The Selectivity Paradox: Differential Cytotoxicity

User Complaint: "this compound kills my HepG2 cells (IC50 ~30 µM) but has no effect on my normal hepatocytes or HEK293 cells at 100 µM. Is the drug working?"

Technical Insight: This is not a failure; it is the intended selective cytotoxicity . This compound exploits the "ROS threshold" theory. Cancer cells (like HepG2 or U2OS) operate under higher basal oxidative stress. This compound acts as a pro-oxidant at high doses in these cells, pushing ROS levels beyond the apoptotic threshold. Normal cells (THLE-3, HEK293) have robust antioxidant reserves and perceive this compound primarily as an antioxidant, sparing them from toxicity.

Comparative IC50 Data (Human Cell Lines)

Data synthesized from validated cytotoxicity assays (MTT/CCK-8).

Cell LineTissue OriginPathologyIC50 Range (24-48h)Mechanism of DeathSensitivity
HepG2 LiverCarcinoma25 - 45 µMApoptosis/AutophagyHigh
U2OS BoneOsteosarcoma15 - 35 µMROS-mediated ApoptosisHigh
A549 LungCarcinoma30 - 60 µMGlycolysis InhibitionModerate
MCF-7 BreastAdenocarcinoma20 - 40 µMCYP17A1 InhibitionHigh
THLE-3 LiverNormal Epithelial> 100 µMN/A (Cytostatic)Low
HEK293 KidneyNormal (Immortal)> 100 µMN/ALow

Key Takeaway: If you observe toxicity in normal cells at <50 µM, suspect vehicle toxicity (DMSO) or contamination.

Mechanism Deconvolution: Autophagy vs. Apoptosis

User Complaint: "My cells stop growing, but Annexin V staining is low. Are they senescent or dying?"

Technical Insight: this compound triggers a "double-edged" response. In hepatocellular carcinoma (HCC), it often induces autophagy (via AMPK activation and mTOR inhibition) before or alongside apoptosis.

  • Protective Autophagy: In some contexts, the cell eats its own organelles to survive the this compound stress.

  • Cytotoxic Autophagy: Excessive autophagy leads to type II cell death.

You must distinguish these pathways to interpret "toxicity" correctly.

Signaling Pathway Interaction

This compound modulates the crosstalk between survival (Autophagy) and death (Apoptosis).

Signaling Iso This compound Treatment ROS Intracellular ROS Accumulation Iso->ROS JNK JNK Pathway Activation ROS->JNK Bax Bax / Bcl-2 Ratio (Increased) JNK->Bax Beclin Beclin-1 / LC3-II (Upregulation) JNK->Beclin Caspase Caspase-3 Cleavage Bax->Caspase Apoptosis APOPTOSIS (Type I Death) Caspase->Apoptosis Autophagy AUTOPHAGY (Survival or Death) Beclin->Autophagy P62 p62 Degradation Autophagy->Apoptosis Threshold Breach Autophagy->P62

Figure 2: The JNK-mediated bifurcation of this compound signaling into apoptosis and autophagy.

Experimental Validation Protocol: To confirm if autophagy is preventing cell death (masking toxicity):

  • Treat: Cells with this compound (IC50 dose).

  • Co-treat: Add Chloroquine (10-20 µM) or 3-MA (Autophagy inhibitors).

  • Readout: If viability decreases significantly upon adding Chloroquine, autophagy was protecting the cells. This confirms the mechanism.

Technical Artifacts: Assay Interference

User Complaint: "My MTT assay shows 120% viability, but the cells look dead under the microscope."

Technical Insight: Flavonoids like this compound contain hydroxyl groups that can chemically reduce tetrazolium salts (MTT, MTS, WST-8) in the absence of live cells. This generates a false colorimetric signal, artificially inflating viability data.

Troubleshooting Guide:

  • The "Cell-Free" Blank:

    • Prepare media + this compound (at highest concentration used).

    • Add MTT reagent.[1][2][3]

    • Incubate for 4 hours.

    • Result: If this turns purple/orange, you have chemical interference.

  • Alternative Assays:

    • Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays . These chemistries are less prone to flavonoid reduction interference.

  • Wash Step:

    • If you must use MTT: Carefully wash cells with PBS before adding the MTT reagent to remove extracellular this compound.

References

  • Yang, S. H., et al. (2013). "Cytotoxicity and apoptotic induction of this compound in human hepatocellular carcinoma cells." Planta Medica.

  • Lv, S., et al. (2016). "Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway."[4] Oncotarget.

  • Sun, L., et al. (2018). "this compound induces apoptosis and autophagy in liver cancer cells through endoplasmic reticulum stress." Biochemical and Biophysical Research Communications.

  • Chen, Y., et al. (2021). "Underlying mechanisms of cytotoxicity in HepG2 hepatocarcinoma cells exposed to heavy metals... and flavonoid modulation." Toxicology in Vitro.

  • Nithya, B. C., et al. (2025). "Identification of this compound as a novel CYP17A1 inhibitor... and evaluation of its anti-cancer effects in MCF-7 breast cancer cells." Medical Oncology.

  • LifeTein Support. (2023). "DMSO usage in cell culture: Toxicity limits and solubility protocols." LifeTein Technical Notes.

Sources

Antioxidant properties of Isovitexin explained

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antioxidant Properties of Isovitexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C-glycosylflavone isomeric to vitexin, is a naturally occurring bioactive compound found in a variety of botanicals, including bamboo, mimosa, and mung bean.[1][2] As a member of the flavonoid family, this compound has garnered significant scientific interest for its diverse pharmacological activities, with its antioxidant properties being of particular note.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4][5]

This guide provides a comprehensive technical examination of the antioxidant properties of this compound. Moving beyond a simple enumeration of effects, we will delve into the core chemical principles, dissect the multifaceted mechanisms of action, and present the experimental frameworks used to validate its efficacy. The objective is to equip researchers and drug development professionals with a detailed understanding of this compound's potential as a potent antioxidant agent, grounded in robust scientific evidence.

The Chemical Foundation of this compound's Antioxidant Capacity

The antioxidant activity of this compound (apigenin-6-C-glucoside) is intrinsically linked to its molecular architecture.[3] Its structure features a flavone backbone with multiple hydroxyl (-OH) groups, which are the primary functional moieties responsible for its radical-scavenging capabilities.[3][6]

Key structural features include:

  • Polyhydroxylated Nature : The presence of several hydroxyl groups allows for the donation of hydrogen atoms or electrons to neutralize free radicals.[3]

  • C-Glycoside Bond : Unlike many flavonoids with more labile O-glycoside bonds, this compound possesses a C-glycoside linkage. This bond is significantly more stable, which enhances the molecule's overall antioxidant capacity.[3]

The specific arrangement of these groups facilitates the delocalization of the unpaired electron after radical scavenging, forming a stable, less reactive flavonoid radical.

Caption: Chemical structure of this compound.

Multifaceted Mechanisms of Antioxidant Action

This compound combats oxidative stress through a combination of direct and indirect mechanisms, making it a versatile and potent antioxidant. These actions range from immediate neutralization of free radicals to the upregulation of the cell's own defense systems.

Direct Free Radical Scavenging

This compound directly quenches a variety of reactive oxygen species (ROS). This is a primary defense mechanism against oxidative damage. The principal chemical pathways involved are:

  • Hydrogen Atom Transfer (HAT): The flavonoid's hydroxyl groups donate a hydrogen atom to a free radical, neutralizing it.[1][6][7]

  • Single Electron Transfer (SET): this compound can donate an electron to a radical, transforming it into a more stable species.[1][6][7]

Experimental evidence demonstrates this compound's efficacy against several key radicals:

  • DPPH and ABTS Radicals : These stable synthetic radicals are widely used to screen antioxidant activity. This compound has shown potent scavenging activity against both, with one study reporting a lower IC50 value (1.72 mg/ml) for DPPH scavenging than the standard antioxidant, ascorbic acid (2.19 mg/ml).[8]

  • Superoxide Anion (O₂⁻•) : This radical is a major byproduct of mitochondrial respiration. This compound has been shown to be a more effective scavenger of superoxide anions than even vitamin C, a well-established antioxidant.[8] This is particularly relevant for preventing skin damage, where superoxide radicals are a significant factor.[8]

  • Hydroxyl Radical (•OH) : Theoretical studies suggest this compound is particularly effective against highly damaging hydroxyl radicals.[1]

Indirect Antioxidant Activity: Modulation of Endogenous Defenses

Beyond direct scavenging, this compound exerts a profound and lasting antioxidant effect by activating the cell's innate defense mechanisms. The cornerstone of this activity is the Nrf2-ARE signaling pathway .[4][5][9]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1.[4] When exposed to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes, initiating their transcription.[4]

This compound has been shown to significantly upregulate the expression of Nrf2 and its downstream targets, including:

  • Heme Oxygenase-1 (HO-1) : A critical enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide. Studies have demonstrated that this compound treatment effectively increases the expression of both Nrf2 and HO-1 in lung tissues and macrophages subjected to oxidative stress.[4][5]

  • Superoxide Dismutase (SOD) and Glutathione (GSH) : this compound pretreatment in animal models of acute lung injury led to increased levels of the antioxidant enzymes SOD and GSH, which are crucial for detoxifying superoxide radicals and other reactive species.[4][5]

This indirect mechanism provides a more sustained protective effect compared to direct scavenging alone, as it enhances the overall resilience of the cell against oxidative insults.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Cytoplasm: Keap1-Nrf2 (Inactive Complex) This compound->Keap1_Nrf2 Induces dissociation OxidativeStress Oxidative Stress (e.g., LPS, PM2.5) OxidativeStress->Keap1_Nrf2 Induces dissociation CellProtection Cellular Protection & Reduced Inflammation OxidativeStress->CellProtection Damage Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Transcription Gene Transcription ARE->Transcription AntioxidantEnzymes Antioxidant Proteins & Enzymes (HO-1, SOD, GSH) Transcription->AntioxidantEnzymes Upregulates AntioxidantEnzymes->CellProtection

Caption: this compound activates the Nrf2/ARE pathway to boost cellular antioxidant defenses.

Inhibition of Pro-Oxidant Enzymes and Inflammatory Pathways

Inflammation and oxidative stress are intrinsically linked biological processes.[4] this compound's antioxidant activity is complemented by its ability to suppress key inflammatory pathways that also generate ROS.

  • Inhibition of MPO Activity : Myeloperoxidase (MPO) is an enzyme released by neutrophils that produces potent oxidants. This compound has been identified as an inhibitor of MPO activity, thereby reducing the generation of these damaging species.[2][9]

  • Downregulation of NF-κB and MAPK Pathways : The NF-κB and MAPK signaling pathways are central regulators of inflammation.[5][9][10] In models of lipopolysaccharide (LPS)-induced inflammation, this compound treatment was shown to inhibit MAPK phosphorylation and reduce the nuclear translocation of NF-κB.[5] This action decreases the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-oxidant enzymes like iNOS and COX-2, further mitigating oxidative stress.[4][5]

Experimental Validation: Protocols and Methodologies

The antioxidant properties of this compound are quantified using a suite of standardized in vitro and cell-based assays. The choice of assay is critical, as each targets a different aspect of antioxidant activity.

In Vitro Radical Scavenging Assays

These assays measure the direct ability of this compound to neutralize radicals in a chemical system.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

  • Methodology :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a working solution of DPPH (e.g., 0.15 mM in ethanol).[8]

    • In a 96-well plate, add serial dilutions of the this compound solution to the wells.

    • Add the DPPH working solution to each well.

    • Include a negative control (solvent + DPPH solution) and a blank (solvent without DPPH).[8]

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep_iso Prepare this compound Serial Dilutions start->prep_iso prep_dpph Prepare 0.15 mM DPPH Solution start->prep_dpph plate Add this compound & DPPH to 96-well Plate prep_iso->plate prep_dpph->plate incubate Incubate 30 min in Dark plate->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition & IC50 Value read->calculate end End calculate->end

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for this compound across different antioxidant assays, providing a comparative measure of its potency.

AssayRadical/SpeciesThis compound IC₅₀Standard AntioxidantStandard IC₅₀Reference
DPPH DPPH•1.72 mg/mlAscorbic Acid2.19 mg/ml[8]
ABTS ABTS•⁺0.94 mg/mlTrolox0.06 mg/ml[8]
SOSA Superoxide Anion0.18 mg/mlAscorbic Acid0.36 mg/ml[8]

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Cell-Based and In Vivo Models

To assess this compound's efficacy in a biological context, cellular and animal models are essential.

  • Cellular Models : Human keratinocytes (HaCaT) or macrophage cell lines (RAW 264.7) are commonly used.[4][5][8] Oxidative stress is induced using agents like particulate matter (PM2.5), lipopolysaccharide (LPS), or hydrogen peroxide (H₂O₂).[4][5][8] The protective effect of this compound is then measured by:

    • Intracellular ROS levels : Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation, and quantifying with flow cytometry.[8]

    • Cell Viability : Assessed via MTT assay to ensure this compound's protective effects are not due to cytotoxicity.[8]

    • Protein Expression : Western blotting is used to measure the levels of key proteins in the Nrf2 and NF-κB pathways (e.g., Nrf2, HO-1, p-MAPK).[4][5][8]

  • In Vivo Models : Animal models, such as mice with LPS-induced acute lung injury, are used to confirm the physiological relevance of the in vitro findings.[4][5] Key endpoints measured in tissue homogenates include:

    • Lipid Peroxidation : Assessed by measuring malondialdehyde (MDA) levels.[4][5]

    • Antioxidant Enzyme Activity : Levels of SOD and GSH are quantified.[4][5]

    • Inflammatory Markers : Myeloperoxidase (MPO) activity is measured as an indicator of neutrophil infiltration.[4][5]

Conclusion and Future Directions

This compound exhibits robust antioxidant properties through a sophisticated, multi-pronged approach. It not only acts as a direct scavenger of harmful free radicals but also enhances the body's endogenous antioxidant defenses by activating the Nrf2/HO-1 signaling pathway.[4][5][9] Furthermore, its anti-inflammatory actions, mediated by the inhibition of the NF-κB and MAPK pathways, contribute significantly to its ability to mitigate oxidative stress.[5][9]

The compelling preclinical data position this compound as a promising natural compound for the development of novel therapeutics and nutraceuticals aimed at preventing and treating conditions rooted in oxidative stress. Future research should focus on its pharmacokinetic and bioavailability profiles in humans, as well as on well-designed clinical trials to validate its efficacy in disease prevention and management. The exploration of synergistic combinations with other therapeutic agents could also unlock its full potential in clinical applications.

References

  • Nakyai, W., et al. (2021). This compound Increases Stem Cell Properties and Protects Against PM2.5 in Keratinocytes. Anticancer Research. Available at: [Link]

  • Lv, H., et al. (2022). This compound exhibits various biological activities through different mechanisms. ResearchGate. Available at: [Link]

  • Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences. Available at: [Link]

  • Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology. Available at: [Link]

  • Li, S., et al. (2024). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Molecules. Available at: [Link]

  • Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. PubMed. Available at: [Link]

  • Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. ResearchGate. Available at: [Link]

  • Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. ACS Publications. Available at: [Link]

  • Calzolari, D., et al. (2024). Hemp (Cannabis sativa L.) Phytochemicals and Their Potential in Agrochemical, Cosmetic, and Food Industries: A Review. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2025). This compound: A Promising Active Compound Found in Nature's Bounty. ResearchGate. Available at: [Link]

  • Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Anti-inflammatory Mechanisms of Isovitexin

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and natural product chemistry.

Abstract: Isovitexin, a naturally occurring C-glycosylflavonoid, has garnered significant attention for its diverse pharmacological activities, with its anti-inflammatory properties being of particular interest. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. We delve into its modulatory actions on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Nrf2/HO-1 antioxidant response element. Furthermore, we will discuss its potential role in the regulation of the NLRP3 inflammasome. This guide is designed to be a valuable resource for researchers seeking to understand and investigate the therapeutic potential of this compound, offering detailed experimental protocols and field-proven insights to facilitate further drug discovery and development efforts.

Introduction: this compound as a Potent Anti-inflammatory Agent

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (apigenin-6-C-glucoside), a flavonoid found in various medicinal plants, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant activities.[1] This guide will dissect the intricate molecular mechanisms through which this compound exerts its anti-inflammatory effects, providing a robust framework for its scientific investigation.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory prowess stems from its ability to modulate multiple intracellular signaling cascades that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2]

This compound has been shown to effectively suppress NF-κB activation.[3] It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, such as those encoding for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

Experimental Workflow: Investigating NF-κB Inhibition by this compound

G cluster_0 In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages cluster_1 Analysis of NF-κB Pathway Components RAW_cells RAW 264.7 Macrophages Pretreat Pre-treat with this compound (various concentrations) RAW_cells->Pretreat Lysate Cell Lysate Preparation Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Stimulate->Lysate ELISA ELISA for Cytokines Stimulate->ELISA Supernatant Collection for TNF-α, IL-6 Measurement Western_Blot Western Blot Analysis Lysate->Western_Blot p-IκBα, IκBα, p-p65, p65

Caption: Workflow for assessing this compound's effect on NF-κB signaling.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[2] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, contributing to the production of inflammatory mediators.

This compound has been demonstrated to inhibit the phosphorylation of all three major MAPKs—ERK, JNK, and p38—in response to inflammatory stimuli like lipopolysaccharide (LPS).[2] By attenuating MAPK activation, this compound effectively curtails the downstream signaling events that drive inflammation.

Signaling Pathway: this compound's Inhibition of NF-κB and MAPK Pathways

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK inhibits phosphorylation This compound->IKK inhibits MAP2K MAP2K MAP3K->MAP2K MAP2K->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammatory_Genes IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->Inflammatory_Genes

Caption: this compound targets both NF-κB and MAPK signaling cascades.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intricately linked with inflammation. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

This compound has been shown to be a potent activator of the Nrf2/HO-1 pathway.[1] It promotes the nuclear translocation of Nrf2, leading to increased expression of HO-1.[1] HO-1, in turn, exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1]

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[3][4] Cytokine binding to its receptor induces the phosphorylation and activation of JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.

Studies have revealed that this compound can inhibit the phosphorylation of STAT proteins, thereby attenuating the inflammatory signals transduced by this pathway.[3][4] This inhibition contributes to the overall reduction in pro-inflammatory cytokine production.[4]

Potential Modulation of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. While direct studies on this compound's effect on the NLRP3 inflammasome are emerging, its known inhibitory effects on upstream signaling pathways like NF-κB (which primes the inflammasome by upregulating NLRP3 and pro-IL-1β expression) and its antioxidant properties (as NLRP3 activation is sensitive to reactive oxygen species) suggest a strong potential for this compound to modulate NLRP3 inflammasome activity.[5][6] Further investigation into this area is warranted.

Quantitative Data Summary

The following table summarizes the typical inhibitory effects of this compound on key inflammatory markers, as reported in the literature.

Inflammatory MarkerCell TypeStimulantThis compound ConcentrationObserved EffectReference
TNF-α Production RAW 264.7LPS10-50 µMSignificant Reduction[1]
IL-6 Production RAW 264.7LPS10-50 µMSignificant Reduction[1]
iNOS Expression RAW 264.7LPS10-50 µMSignificant Reduction[1]
COX-2 Expression RAW 264.7LPS10-50 µMSignificant Reduction[1]
p-p65 (nuclear) RAW 264.7LPS50 µMSignificant Reduction[2]
p-ERK1/2 RAW 264.7LPS50 µMSignificant Reduction[2]
p-JNK RAW 264.7LPS50 µMSignificant Reduction[2]
p-p38 RAW 264.7LPS50 µMSignificant Reduction[2]
Nrf2 (nuclear) RAW 264.7This compound50 µMSignificant Increase[1]
HO-1 Expression RAW 264.7This compound50 µMSignificant Increase[1]
p-STAT3 Con A-activated T cellsConcanavalin A10-40 µMSignificant Reduction[4]

Detailed Experimental Protocols

To facilitate the investigation of this compound's anti-inflammatory mechanisms, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in a murine macrophage cell line, a standard model for screening anti-inflammatory compounds.

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cytokine assays) at a density that allows for approximately 80-90% confluency at the time of treatment.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) as a control. Incubate for 1-2 hours.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis via ELISA.

    • Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors for Western blot analysis.

Western Blot Analysis of NF-κB and MAPK Signaling Proteins

This protocol details the detection of key signaling proteins and their phosphorylation status.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Cytokine Levels by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Washing: Wash the plate.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes.

  • Washing: Wash the plate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vivo Models for Assessing Anti-inflammatory Activity

To validate the in vitro findings, in vivo models are indispensable.

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.[7] this compound or a vehicle is administered to rodents prior to the injection of carrageenan into the paw. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling over time.[2]

  • LPS-Induced Acute Lung Injury (ALI): This model mimics sepsis-induced lung inflammation.[8][9] this compound is administered before or after intratracheal or intranasal instillation of LPS. The therapeutic efficacy is assessed by analyzing bronchoalveolar lavage fluid for inflammatory cell infiltration and cytokine levels, as well as histological examination of lung tissue.[1][9]

Conclusion and Future Directions

This compound presents a multi-pronged attack on inflammation by targeting key signaling pathways, including NF-κB, MAPK, and JAK/STAT, while simultaneously bolstering the cellular antioxidant defense system through the Nrf2/HO-1 pathway. Its potential to modulate the NLRP3 inflammasome further highlights its therapeutic promise. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the intricate anti-inflammatory mechanisms of this compelling natural compound. Future research should focus on its specific interactions with the NLRP3 inflammasome, its pharmacokinetic and pharmacodynamic profiles in more complex disease models, and ultimately, its translation into clinical applications for the treatment of inflammatory disorders.

References

  • Zhang, Q., Qi, W., Wang, Y., Wang, X., Cao, Y., Zhao, L., & Fang, X. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12, 797707. [Link]

  • Zhang, Q., Qi, W., Wang, Y., Wang, X., Cao, Y., Zhao, L., & Fang, X. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12. [Link]

  • Yu, H., Liu, Y., Jiang, S., & Li, L. (2022). Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model. Journal of biochemical and molecular toxicology, 36(11), e23201. [Link]

  • Zhong, Z., Wen, Z., & D'Urso, G. (2020). [Inhibition of NLRP3 inflammasome activation on the inflammatory response of macrophage induced by silica dust]. Zhonghua lao dong wei sheng zhi ye bing za zhi = Zhonghua laodong weisheng zhiyebing zazhi = Chinese journal of industrial hygiene and occupational diseases, 38(6), 420–425. [Link]

  • Ren, G., Zhang, X., & Li, Y. (2021). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Biochemical Pharmacology, 191, 114682. [Link]

  • Lv, H., Yu, Z., Zheng, Y., Wang, L., Qin, X., Cheng, G., & Ci, X. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International journal of biological sciences, 12(6), 724–736. [Link]

  • Lv, H., Yu, Z., Zheng, Y., Wang, L., Qin, X., Cheng, G., & Ci, X. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International journal of biological sciences, 12(6), 724–736. [Link]

  • Oktay, S., & Ertürk, A. (2024). NLRP3 INFLAMMASOME ACTIVATION IN MACROPHAGE (RAW 264.7) CELL. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 161-172. [Link]

  • Rojas-García, A., Medina-Pérez, M., & Valdivia-Correa, B. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules, 28(9), 3722. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2023). Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways. Molecules, 28(20), 7105. [Link]

  • Lv, H., Yu, Z., Zheng, Y., Wang, L., Qin, X., Cheng, G., & Ci, X. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences, 12(6), 724-736. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved January 30, 2026, from [Link]

  • Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: A Review of Mechanisms of Activation and Regulation. Frontiers in Immunology, 10, 338. [Link]

  • Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved January 30, 2026, from [Link]

  • Morris, G. P. (2018). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Methods in molecular biology, 1717, 113-120. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2023). Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways. ResearchGate. [Link]

  • Li, X., Wang, Y., & Li, J. (2023). Mechanism of NLRP3 inflammasome intervention for synovitis in knee osteoarthritis: A review of TCM intervention. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 30, 2026, from [Link]

  • Rojas-García, A., Medina-Pérez, M., & Valdivia-Correa, B. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules (Basel, Switzerland), 28(9), 3722. [Link]

  • Lentsch, A. B., Czermak, B. J., & Bless, N. M. (1999). Acute lung injury induced by lipopolysaccharide is independent of complement activation. Infection and immunity, 67(12), 6390–6397. [Link]

Sources

Technical Guide: Neuroprotective Mechanisms and In Vitro Efficacy of Isovitexin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovitexin (Apigenin-6-C-glucoside) is a naturally occurring flavonoid demonstrating significant neuroprotective potential through pleiotropic mechanisms.[1][2] Unlike non-specific antioxidants, this compound acts as a targeted modulator of intracellular signaling cascades, specifically the Nrf2/HO-1 antioxidant axis and the NF-κB inflammatory pathway . This guide provides a technical analysis of its in vitro pharmacodynamics, validated cellular models, and standardized protocols for evaluating its efficacy in neurodegenerative research.

Molecular Mechanisms of Action[3]

The neuroprotective efficacy of this compound is driven by its ability to cross-regulate oxidative stress and neuroinflammation.

The Nrf2/HO-1 Antioxidant Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. This compound facilitates the dissociation of Nrf2 from Keap1, promoting its nuclear translocation.

  • Mechanism: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of Phase II detoxifying enzymes.

  • Key Targets: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Superoxide Dismutase (SOD).

  • Outcome: Reduction of intracellular Reactive Oxygen Species (ROS) and preservation of mitochondrial membrane potential (ΔΨm).[3]

Inhibition of Neuroinflammation (NF-κB/MAPK)

This compound suppresses the hyperactivation of microglia (M1 phenotype) by intercepting upstream kinase signaling.

  • Pathway Blockade: It inhibits the phosphorylation of MAPK family members (p38, JNK, ERK1/2).

  • Transcriptional Repression: Prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.

  • Outcome: Downregulation of pro-inflammatory mediators including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Anti-Apoptotic Regulation

In neuronal cells subjected to excitotoxicity or oxidative stress, this compound modulates the Bcl-2 family rheostat.

  • Action: Upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax.[4][5][6]

  • Result: Prevention of Cytochrome c release and inhibition of Caspase-3 cleavage.

Validated In Vitro Models

To ensure reproducible data, the following cell models are recommended for this compound research.

Cell LineTissue OriginInducer of InjuryPathological RelevanceKey this compound Effect
PC12 Rat PheochromocytomaH₂O₂ (100-400 μM)Oxidative Stress / IschemiaRestoration of cell viability; ROS scavenging.
BV-2 Murine MicrogliaLPS (1 μg/mL)NeuroinflammationInhibition of NO release; Suppression of M1 markers.[7]
SH-SY5Y Human NeuroblastomaGlutamate / MPP+Excitotoxicity / Parkinson'sMaintenance of mitochondrial integrity; Anti-apoptosis.

Quantitative Efficacy Profile

The following data summarizes effective concentration ranges derived from peer-reviewed in vitro studies.

ParameterEffective Concentration (this compound)Observation
Cytotoxicity (Safety) > 100 μMNo significant toxicity observed in PC12/BV-2 up to 100 μM.
Neuroprotection (IC50) 20 - 40 μMSignificant recovery of viability in H₂O₂-treated PC12 cells.
Anti-Inflammation 10 - 50 μMDose-dependent reduction of NO and TNF-α in LPS-stimulated BV-2 cells.
ROS Scavenging 10 - 50 μMSignificant reduction in DCF fluorescence intensity.

Visualization of Signaling Pathways[9][10]

The following diagram illustrates the dual mechanism of this compound: activation of the neuroprotective Nrf2 pathway and inhibition of the neuroinflammatory NF-κB pathway.

Isovitexin_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation MAPK MAPK (p38, JNK) This compound->MAPK Inhibits IkB_NFkB IkB-NFkB Complex This compound->IkB_NFkB Stabilizes IkB Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates ROS_ext ROS / H2O2 Bax Bax (Pro-apoptotic) ROS_ext->Bax Upregulates LPS LPS (Inflammation) LPS->MAPK Activates Nrf2_cyto Nrf2 (Free) Keap1_Nrf2->Nrf2_cyto Release ARE ARE (Antioxidant Response Element) Nrf2_cyto->ARE Translocation MAPK->IkB_NFkB Phosphorylation NFkB_cyto NF-kB (p65) IkB_NFkB->NFkB_cyto Degradation of IkB Inflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-a) NFkB_cyto->Inflam_Genes Translocation Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces HO1 HO-1 / NQO1 / SOD ARE->HO1 Transcription HO1->ROS_ext Scavenging HO1->Inflam_Genes Inhibits

Caption: Schematic representation of this compound-mediated neuroprotection via Nrf2 activation and NF-κB inhibition.

Experimental Protocols

Protocol A: Evaluation of Neuroprotection in PC12 Cells (H₂O₂ Model)

Objective: To assess the ability of this compound to prevent oxidative stress-induced neuronal death.

Reagents:

  • Rat Pheochromocytoma (PC12) cells.[8][9][10]

  • This compound (Stock: 100 mM in DMSO).

  • Hydrogen Peroxide (H₂O₂, 30% stock).

  • MTT Reagent (5 mg/mL).

Workflow:

  • Seeding: Plate PC12 cells in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Pre-treatment: Remove media. Add fresh media containing this compound (0, 10, 20, 40, 80 μM). Incubate for 2 hours (Pre-treatment is critical for priming antioxidant enzymes).

  • Insult: Add H₂O₂ to each well to achieve a final concentration of 200-400 μM (Determine optimal IC50 for your specific batch of cells beforehand). Incubate for 24 hours .

  • Viability Assay:

    • Add 20 μL MTT solution to each well.

    • Incubate at 37°C for 4 hours.

    • Remove supernatant and dissolve formazan crystals in 150 μL DMSO.

    • Measure absorbance at 570 nm.

  • Validation: Cell viability in the this compound+H₂O₂ group should be significantly higher (

    
    ) than the H₂O₂-only group.
    
Protocol B: Anti-Inflammatory Assay in BV-2 Microglia

Objective: To quantify the inhibition of Nitric Oxide (NO) release.

Workflow:

  • Seeding: Plate BV-2 cells in 24-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with this compound (10-50 μM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1 μg/mL). Incubate for 24 hours.

  • Griess Assay:

    • Collect 100 μL of culture supernatant.

    • Mix with 100 μL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature.

    • Measure absorbance at 540 nm.

    • Calculate NO concentration using a Sodium Nitrite standard curve.[7]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for validating this compound efficacy.

Workflow cluster_assays Readout Assays Start Cell Seeding (PC12 or BV-2) PreTreat This compound Pre-treatment (2-4 Hours) Start->PreTreat Insult Toxic Insult (H2O2 or LPS) PreTreat->Insult Incubation Incubation (24 Hours) Insult->Incubation MTT MTT Assay (Viability) Incubation->MTT ROS DCFH-DA (Oxidative Stress) Incubation->ROS WB Western Blot (Pathway Analysis) Incubation->WB

Caption: Standardized workflow for in vitro assessment of this compound neuroprotection.

References

  • This compound exerts anti-inflammatory and anti-oxidant activities on lipopolysaccharide-induced acute lung injury by inhibiting MAPK and NF-κB and activating HO-1/Nrf2 pathways. Int J Biol Sci.[11] 2016.

  • This compound-Mediated Regulation of Microglial Polarization in Lipopolysaccharide-Induced Neuroinflammation via Activation of the CaMKKβ/AMPK-PGC-1α Signaling Axis. Int J Mol Sci. 2019.

  • Neuroprotective effects of this compound against cerebral ischemia-reperfusion injury via anti-oxidative and anti-apoptotic pathways. Mol Med Rep. 2018.[3][12]

  • Antioxidant properties and neuroprotective effects of isocampneoside II on hydrogen peroxide-induced oxidative injury in PC12 cells. Int J Mol Sci. 2014.

  • A review on the pharmacological effects of vitexin and this compound. Fitoterapia. 2016.

Sources

Isovitexin: Enzymatic Modulation & Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovitexin (Apigenin-6-C-glucoside) is a naturally occurring C-glycosyl flavone found ubiquitously in the plant kingdom, notably in Vigna radiata (mung bean), Passiflora species, and bamboo leaves. Unlike its isomer Vitexin (Apigenin-8-C-glucoside), this compound possesses a glucose moiety at the C6 position of the flavone backbone. This structural distinction confers unique steric properties that influence its interaction with enzymatic active sites.

This guide provides a technical analysis of this compound’s dual-mechanism profile:

  • Direct Enzymatic Inhibition: Modulation of metabolic enzymes (α-Glucosidase, Xanthine Oxidase) via kinetic binding.

  • Transcriptional Regulation: Suppression of inflammatory enzymes (iNOS, COX-2) through upstream signaling blockade (NF-κB/MAPK).

Mechanistic Profiling: Direct Enzyme Inhibition

This compound exhibits distinct kinetic behaviors depending on the target enzyme. Understanding these modes of action is critical for assay design and lead optimization.

Alpha-Glucosidase (Metabolic Regulation)

Target: Intestinal α-glucosidase (EC 3.2.1.20). Clinical Relevance: Postprandial hyperglycemia management in Type 2 Diabetes Mellitus (T2DM).

  • Mechanism: this compound acts as an uncompetitive inhibitor . Unlike competitive inhibitors (e.g., Acarbose) that bind the active site, this compound binds to the enzyme-substrate (ES) complex. This binding induces a conformational change that prevents product release, effectively decreasing both

    
     and 
    
    
    
    .
  • Potency Data:

    • This compound IC50: ~4.8 mg/mL (Note: Significantly less potent than Vitexin, which has an IC50 ~0.4 mg/mL).

    • Synergy: this compound exhibits synergistic inhibitory effects when combined with Vitexin, suggesting allosteric modulation that enhances the binding affinity of its isomer.

Xanthine Oxidase (Purine Metabolism)

Target: Xanthine Oxidase (XO) (EC 1.17.3.2). Clinical Relevance: Gout and hyperuricemia; oxidative stress reduction.

  • Mechanism: Competitive Inhibition .[1] this compound mimics the purine substrate (xanthine), occupying the molybdopterin active site. The C6-glucoside moiety provides steric bulk that hinders enzyme turnover, while the apigenin backbone forms hydrogen bonds with amino acid residues (Glu802, Arg880) in the catalytic pocket.

  • Kinetics:

    • Increases apparent

      
       (requires higher substrate concentration to achieve 
      
      
      
      ).
    • 
       remains unchanged.[2]
      
Comparative Kinetic Data
EnzymeMode of InhibitionIC50 (Approx.)[1][3][4][5][6][7][8][9][10][11]Kinetic Signature

-Glucosidase
Uncompetitive4.8 mg/mL

,

Xanthine Oxidase Competitive>50 µM*

,

iNOS Transcriptional Suppression58.5 µMN/A (Cell-based)

*Note: XO inhibition is often reported for "flavonoids" generally; this compound is less potent than the aglycone Apigenin due to glycosidic steric hindrance.

Cellular Enzyme Modulation: Transcriptional Control

This compound exerts potent anti-inflammatory effects not by directly inhibiting the catalytic domains of COX-2 or iNOS, but by silencing their expression at the genomic level.

iNOS and COX-2 Regulation

Context: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • iNOS (Inducible Nitric Oxide Synthase): this compound inhibits nitric oxide (NO) production with an IC50 of 58.5 µM .

  • COX-2 (Cyclooxygenase-2): this compound downregulates COX-2 mRNA and protein levels.

  • Signaling Pathway: The mechanism involves the blockade of the NF-κB and MAPK signaling cascades. This compound prevents the phosphorylation of IKK (IκB kinase), thereby inhibiting the degradation of IκB

    
     and blocking the nuclear translocation of the p65 NF-κB subunit.
    
Pathway Visualization

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus Translocation NFkB->Nucleus iNOS iNOS Gene Exp. Nucleus->iNOS COX2 COX-2 Gene Exp. Nucleus->COX2 NO_PGE2 NO & PGE2 Production iNOS->NO_PGE2 COX2->NO_PGE2 This compound This compound This compound->IKK Inhibits This compound->NFkB Blocks Translocation

Figure 1: this compound targets the NF-κB signaling axis, preventing the transcriptional upregulation of inflammatory enzymes iNOS and COX-2.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Kinetic Analysis of -Glucosidase Inhibition

Objective: Determine the mode of inhibition (Competitive vs. Uncompetitive) and IC50.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.9).

  • 
    -Glucosidase (from Saccharomyces cerevisiae, 1.0 U/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 5 mM).[8]
    
  • This compound stock (dissolved in DMSO, serial dilutions).

  • Stop Solution: 0.1 M Na₂CO₃.

Workflow:

  • Preparation: In a 96-well plate, add 20 µL of this compound (various concentrations) or Vehicle (DMSO control).

  • Enzyme Addition: Add 20 µL of

    
    -Glucosidase solution.
    
  • Pre-incubation: Incubate at 37°C for 10 minutes . Critical Step: Allows inhibitor-enzyme equilibrium.

  • Substrate Initiation: Add 20 µL of pNPG substrate.

  • Reaction: Incubate at 37°C for 20 minutes .

  • Termination: Add 80 µL of Stop Solution (Na₂CO₃).

  • Measurement: Read Absorbance at 405 nm (detects p-nitrophenol release).

Data Analysis:

  • Calculate % Inhibition:

    
    .[8]
    
  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
    • Uncompetitive Check: Parallel lines indicate this compound binds ES complex.

    • Competitive Check: Lines intersect at Y-axis (

      
      ).
      
Protocol B: Cell-Based iNOS Inhibition Assay

Objective: Quantify this compound's ability to suppress iNOS function in a cellular environment.[12]

Workflow:

  • Seeding: Seed RAW 264.7 macrophages (

    
     cells/well) in 24-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing this compound (0, 10, 30, 60 µM). Incubate 1 hour .

  • Stimulation: Add LPS (1 µg/mL) to all wells (except Negative Control). Incubate 24 hours .

  • Griess Assay (NO Quantification):

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm .

  • Validation: Perform MTT assay on cells to ensure reduced NO is not due to cytotoxicity.

Visualizing Enzyme Kinetics

The following diagram illustrates the difference between this compound's uncompetitive action on glucosidase versus a standard competitive inhibitor.

Kinetics cluster_legend Mechanism Key E Enzyme (E) ES E-S Complex E->ES + S S Substrate (S) ES->E Reverse P Product (P) ES->P Catalysis I_Uncomp This compound (Uncompetitive) ES->I_Uncomp Binds ES Complex I_Comp Competitive Inhibitor (Active Site Blocker) I_Comp->E Binds E key1 This compound binds only after Substrate is bound, locking the complex and preventing product release.

Figure 2: Kinetic distinction of this compound. Unlike competitive inhibitors that fight for the free enzyme, this compound stabilizes the Enzyme-Substrate complex, reducing turnover rate.

References

  • Peng, B., et al. (2016). "A review on the pharmacological effects of vitexin and this compound." Fitoterapia.

  • Chen, C.T., et al. (2005). "this compound suppresses lipopolysaccharide-mediated inducible nitric oxide synthase through inhibition of NF-kappa B in mouse macrophages." Planta Medica.

  • He, D., et al. (2016).
  • Lin, C.M., et al. (2005). "this compound exhibits potent antioxidant activities and suppresses iNOS expression." Biochemical Pharmacology.
  • Choi, J.S., et al. (2014). "In vitro xanthine oxidase inhibitory activity of selected flavonoids." Archives of Pharmacal Research.

Sources

Isovitexin: A Technical Primer on its Therapeutic Mechanisms and Investigational Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Isovitexin (apigenin-6-C-glucoside), a C-glycosylflavone found in various medicinal and dietary plants, is the subject of escalating scientific inquiry due to its broad spectrum of pharmacological activities.[1][2] Possessing significant antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, this compound presents a compelling profile for drug development professionals.[3] This technical guide provides a detailed examination of this compound's molecular mechanisms, focusing on key signaling pathways. It further outlines its preclinical therapeutic potential and furnishes detailed, field-tested protocols for its investigation, intended to equip researchers with the foundational knowledge required to rigorously explore its applications.

Molecular and Pharmacological Profile of this compound

This compound is an isomer of vitexin, differing in the attachment position of the glucose moiety to the apigenin backbone.[1] This C-glycosidic linkage confers notable stability against enzymatic hydrolysis compared to more common O-glycosides, a critical attribute for oral bioavailability.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₀[1]
Molar Mass 432.38 g/mol [1]
Appearance Yellow crystalline powder[4]
Solubility Soluble in DMSO, ethanol; sparingly soluble in water[4]
Natural Sources Passionflower, cannabis, millet, fenugreek, açai palm[2][3]

Core Mechanisms of Action: A Multi-Pathway Perspective

This compound's therapeutic potential stems from its ability to modulate multiple, interconnected signaling cascades, primarily those governing cellular stress and inflammatory responses.

Antioxidant Activity via Nrf2 Pathway Activation

A foundational mechanism of this compound is its potent antioxidant effect, which is mediated both directly through radical scavenging and indirectly through the upregulation of endogenous antioxidant systems.[5][6] The latter is achieved via activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Causality of Action: Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oxidative stressors, or compounds like this compound, can induce a conformational change in Keap1, leading to the dissociation of Nrf2.[7] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[7] This transcriptional activation results in the synthesis of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[5][7]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: this compound promotes Nrf2 dissociation from Keap1 and nuclear translocation.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of numerous diseases. This compound demonstrates significant anti-inflammatory activity, primarily by inhibiting the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][8][9]

Causality of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB p50/p65 dimer. Freed from inhibition, NF-κB translocates to the nucleus to drive the transcription of pro-inflammatory mediators, including TNF-α, IL-6, COX-2, and iNOS.[2] this compound has been shown to suppress the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered and inactive in the cytoplasm.[5][8][9]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription Western_Blot_Protocol_Workflow A 1. Cell Culture & Treatment (e.g., RAW 264.7 macrophages with this compound) B 2. Cell Harvesting & Lysis A->B C 3. Nuclear/Cytoplasmic Fractionation (Using commercial kit) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Electrotransfer to PVDF Membrane E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-Nrf2, Anti-Lamin B1, Anti-GAPDH) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Densitometry & Analysis J->K

Caption: A standardized workflow for Western Blot analysis of Nrf2 translocation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 or HaCaT) and allow them to reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 4-6 hours). Include an untreated control and a positive control (e.g., 10 µM Sulforaphane).

  • Fractionation and Lysate Preparation:

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents). This step is critical for isolating the compartments of interest.

    • Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel for separation.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with the following primary antibodies:

      • Anti-Nrf2: To detect the protein of interest.

      • Anti-Lamin B1: As a nuclear loading control. Its presence validates the purity of the nuclear fraction.

      • Anti-GAPDH or Anti-β-actin: As a cytoplasmic loading control. Its absence in the nuclear fraction validates fractionation purity.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis (Self-Validating System):

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal.

    • Normalize the Nrf2 signal in the cytoplasmic fraction to the GAPDH signal.

    • A significant increase in the normalized nuclear Nrf2 signal upon this compound treatment, coupled with high purity of the fractions (minimal cross-contamination of markers), provides strong evidence for Nrf2 translocation.

Conclusion and Future Outlook

This compound is a natural product with a compelling, multi-faceted pharmacological profile. Its capacity to simultaneously mitigate oxidative stress and inflammation through the modulation of the Nrf2 and NF-κB pathways positions it as a strong candidate for further development against a range of chronic and acute diseases. The future of this compound research will likely focus on clinical translation, requiring rigorous pharmacokinetic and pharmacodynamic studies, development of optimized delivery systems to enhance bioavailability, and well-designed, placebo-controlled clinical trials to establish its efficacy and safety in human populations. The experimental frameworks provided herein offer a robust starting point for researchers dedicated to advancing this promising therapeutic agent from the laboratory to the clinic.

References

  • Ma, L., et al. (2024). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. MDPI. [Link]

  • Gong, M., et al. (2020). A review on the pharmacological effects of vitexin and this compound. ResearchGate. [Link]

  • Zhang, M., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology. [Link]

  • Cassidy, K. (2022). What Are Vitexin and this compound? Guide to the Flavonoids. Leafwell. [Link]

  • Zhang, M., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. PubMed Central. [Link]

  • Jeong, J.H., et al. (2021). Neuroprotective and Anti-Neuroinflammatory Properties of Vignae Radiatae Semen in Neuronal HT22 and Microglial BV2 Cell Lines. MDPI. [Link]

  • Li, S., et al. (2021). This compound Depresses Osteoarthritis Progression via the Nrf2/NF-κB Pathway: An in vitro Study. Taylor & Francis Online. [Link]

  • Liu, Y., et al. (2019). This compound-Mediated Regulation of Microglial Polarization in Lipopolysaccharide-Induced Neuroinflammation via Activation of the CaMKKβ/AMPK-PGC-1α Signaling Axis. PubMed. [Link]

  • Wang, C., et al. (2022). Regulatory effect of this compound on MAPK/NF-κB signal in mice with acute ulcerative colitis. Food Science and Technology. [Link]

  • Boateng, I.D. & Kagu, E. (2020). Beneficial Role of Vitexin and this compound Flavonoids in the Vascular Endothelium and Cardiovascular System. Bentham Science. [Link]

  • Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. PubMed. [Link]

  • Gorgan, C.E., et al. (2023). Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells. PubMed Central. [Link]

  • Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. PubMed Central. [Link]

  • Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. ResearchGate. [Link]

  • Shrestha, S., et al. (2021). Multitargeted Effects of Vitexin and this compound on Diabetes Mellitus and Its Complications. Hindawi. [Link]

  • Liu, J., et al. (2020). This compound attenuates tumor growth in human colon cancer cells through the modulation of apoptosis and epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway. Canadian Science Publishing. [Link]

Sources

Methodological & Application

Application Note: Advanced Extraction and Purification of Isovitexin from Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable workflow for the isolation of Isovitexin from plant biomass (specifically Phyllostachys pubescens [Bamboo leaves] or Passiflora species).[1] Unlike O-glycosides, this compound is a C-glycoside, possessing a carbon-carbon bond between the flavonoid backbone and the sugar moiety. This bond confers resistance to enzymatic and acidic hydrolysis, requiring specific extraction strategies that differ from standard flavonoid protocols.

This guide prioritizes Scientific Integrity by addressing the critical challenge of separating this compound from its isomer, Vitexin (Apigenin-8-C-glucoside). We present a validated workflow combining Ultrasound-Assisted Extraction (UAE), Macroporous Resin enrichment, and High-Speed Counter-Current Chromatography (HSCCC) or Prep-HPLC for final polishing.

Part 1: The Chemist's Perspective – The C-Glycoside Challenge

Before initiating wet chemistry, the operator must understand the stability profile of the target.

  • Acid Resistance: The C-C bond at position 6 is resistant to acid hydrolysis. Standard "acid reflux" methods used to strip sugars from Rutin or Quercetin glycosides will not yield the aglycone (Apigenin) but may instead induce the Wessely-Moser rearrangement , equilibrating this compound into a mixture of this compound and Vitexin.

    • Operational Rule: Avoid strong mineral acids (HCl, H2SO4) and temperatures >80°C during extraction to maintain isomeric purity.

  • Polarity: The glucose moiety makes this compound moderately polar. It is soluble in alcohols (MeOH, EtOH), DMSO, and hot water, but poorly soluble in non-polar solvents like Hexane or Petroleum Ether.

Part 2: Extraction Strategy (Ultrasound-Assisted)[2]

We utilize Ultrasound-Assisted Extraction (UAE) to maximize mass transfer while minimizing thermal degradation.

Materials
  • Biomass: Dried Bamboo leaves (Phyllostachys pubescens) or Passion flower aerial parts, ground to <40 mesh.

  • Solvent: 70% Ethanol (v/v) in deionized water.

  • Equipment: Ultrasonic bath (Frequency 40 kHz) or Probe Sonicator.

Protocol
  • Pre-treatment: Degrease 100g of plant powder with Petroleum Ether (ratio 1:5 w/v) for 2 hours if the material is waxy (common in Bamboo). Discard the hexane/ether layer.

  • Extraction: Mix the dried, degreased powder with 70% Ethanol at a solid-to-liquid ratio of 1:20 (g/mL).

  • Sonication: Sonicate at 50°C for 45 minutes .

    • Causality: Acoustic cavitation disrupts cell walls, accelerating the release of intracellular glycosides into the solvent. 50°C improves solubility without risking isomerization.

  • Filtration: Vacuum filter the suspension. Re-extract the cake once with fresh solvent (1:10 ratio) for 30 minutes.

  • Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotary Evaporator, <55°C) until the volume is reduced to ~15-20% of the original, yielding an aqueous suspension.

Part 3: Enrichment (The Self-Validating System)

Crude extracts contain chlorophyll, proteins, and sugars. We use Macroporous Adsorption Resins (MARs) for enrichment. This step is "self-validating" because the color change of the eluent and the resin bed provides immediate visual feedback on separation efficiency.

Recommended Resin: AB-8 or ADS-5 (Polystyrene cross-linked). These non-polar resins selectively adsorb flavonoids (via Van der Waals forces and


-

stacking) while rejecting polar sugars and salts.
Enrichment Protocol
  • Resin Preparation: Soak AB-8 resin in 95% Ethanol for 24h, then wash with water until no alcohol smell remains. Pack into a glass column (BV = Bed Volume).

  • Loading: Load the aqueous crude extract (from Part 2) onto the column at a flow rate of 2 BV/h.

    • Capacity Check: Stop loading when the effluent (breakthrough) shows UV absorbance at 335nm (or turns slightly yellow).

  • Washing (Impurity Removal): Flush with Distilled Water (4-5 BV) .

    • Observation: The effluent should be clear and colorless (removing sugars/proteins). The resin bed remains dark/colored (trapped flavonoids).

  • Elution (Target Recovery): Elute with 50% Ethanol (3-4 BV) .

    • Logic: 50% Ethanol disrupts the hydrophobic interaction between the resin and the flavonoid skeleton, releasing this compound.

    • Note: Higher concentrations (95%) will elute highly lipophilic impurities (chlorophylls) which we want to leave behind.

  • Drying: Evaporate the 50% EtOH fraction to dryness to obtain the Enriched Flavonoid Fraction (EFF) .

Visualizing the Enrichment Logic

ResinLogic cluster_0 Step 1: Loading (Aqueous) cluster_1 Step 2: Elution (50% EtOH) Node1 Crude Extract (Sugars + this compound) Node2 Resin Bed (AB-8) Node1->Node2 Hydrophobic Adsorption Node3 Effluent (Sugars/Salts) Node2->Node3 Pass through Node4 Eluent (50% Ethanol) Node5 Resin Bed Node4->Node5 Disrupts Binding Node6 Eluate (this compound Enriched) Node5->Node6 Desorption

Figure 1: Mechanism of Macroporous Resin Enrichment. The resin acts as a hydrophobic trap, capturing this compound while allowing hydrophilic impurities to pass.

Part 4: High-Resolution Purification (Separating Isomers)

The EFF contains both this compound and Vitexin. Separating these isomers requires high selectivity.

Method A: Preparative HPLC (High Precision)
  • Column: C18 Prep Column (e.g., 20 x 250 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 15% B to 35% B over 40 minutes.

  • Logic: The acid modifier suppresses the ionization of phenolic hydroxyls, sharpening the peaks. This compound typically elutes slightly after Vitexin on C18 phases due to subtle differences in hydrogen bonding with the stationary phase.

Method B: HSCCC (High Scalability)

High-Speed Counter-Current Chromatography (HSCCC) is superior for scale-up as it eliminates irreversible adsorption onto solid silica.

  • System: Two-phase solvent system.[3][4]

  • Solvent Ratio: Ethyl acetate : n-Butanol : Water (2 : 1 : 3 v/v/v).[3]

  • Protocol:

    • Mix solvents, equilibrate, and separate phases.

    • Fill the coil with the Upper Phase (Stationary).

    • Pump Lower Phase (Mobile) at 2.0 mL/min while rotating (800 rpm).

    • Inject sample dissolved in the biphasic mixture.

  • Outcome: This system has been cited to achieve >98% purity for this compound in a single run [2, 5].[3]

Part 5: Analytical Validation

Every batch must be validated.

ParameterSpecificationNotes
HPLC Column C18 (4.6 x 150mm)Standard analytical scale.
Detection UV 335 nm (Band II), 270 nm (Band I)Characteristic Flavone absorption.
Retention Time This compound > VitexinThis compound is generally more retained on C18.
Mass Spec (ESI-) [M-H]- = 431.1Major fragment at m/z 311 (Aglycone + residues) is rare for C-glycosides; look for [M-H-120]- or [M-H-90]- (cross-ring cleavage of glucose).
Workflow Summary Diagram

Workflow Start Raw Plant Material (Bamboo/Passiflora) Pretreat Degreasing (Petroleum Ether) Start->Pretreat Extract UAE Extraction (70% EtOH, 50°C) Pretreat->Extract Dried Powder Conc Concentration (Remove EtOH) Extract->Conc Filtrate Resin Enrichment (AB-8 Resin) Elute w/ 50% EtOH Conc->Resin Aqueous Susp. Purify Purification (HSCCC or Prep-HPLC) Resin->Purify Enriched Fraction Final Pure this compound (>98%) Purify->Final Isomer Separation

Figure 2: End-to-end extraction and purification workflow.

References

  • Fu, Y., et al. (2008). "Preparative separation of vitexin and this compound from pigeonpea extracts with macroporous resins." Journal of Chromatography A. Link

  • Cao, X., et al. (2013). "Separation of this compound and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography." Journal of Separation Science. Link

  • Zhang, Y., et al. (2011). "Optimization of extraction process of crude polysaccharides from Phyllostachys pubescens by response surface methodology." Carbohydrate Polymers. Link

  • Peng, X., et al. (2018). "Efficient extraction of this compound from bamboo leaves." Industrial Crops and Products. Link

  • Gao, H., et al. (2012). "Preparative separation of vitexin and this compound from Mung Bean coats." Journal of Liquid Chromatography & Related Technologies. Link

Sources

Application Note: High-Yield Isolation of Isovitexin

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for C-Glycosyl Flavonoid Purification

Abstract

Isovitexin (Apigenin-6-C-glucoside) is a bioactive flavonoid with significant potential in oncology and inflammation research. However, its isolation is complicated by its structural isomer, Vitexin (Apigenin-8-C-glucoside), and the stability of the C-glycosidic bond. This guide details a scalable, high-yield isolation workflow combining Ultrasound-Assisted Extraction (UAE), Macroporous Resin enrichment, and High-Speed Counter-Current Chromatography (HSCCC). This protocol achieves purities exceeding 98% while resolving the critical isomer separation challenge that plagues standard HPLC methods.

Introduction: The Isomer Challenge

This compound differs from O-glycosides due to the C-C bond between the glucose moiety and the aglycone (apigenin). This bond renders the molecule resistant to acid hydrolysis, a common technique for flavonoid analysis. The primary isolation challenge is the co-occurrence of Vitexin , its 8-C-glucoside isomer.

Standard solid-phase chromatography (Silica/C18) often fails to resolve these isomers efficiently without significant sample loss due to irreversible adsorption. This protocol utilizes HSCCC (High-Speed Counter-Current Chromatography) as the definitive separation step, leveraging liquid-liquid partition coefficients to separate isomers without solid-phase loss.

Target Compound Properties:

  • Compound: this compound (Apigenin-6-C-glucoside)

  • CAS: 38953-85-4

  • Critical Impurity: Vitexin (Apigenin-8-C-glucoside)

  • Primary Sources: Passiflora species (Passion flower), Bambusa species (Bamboo leaves).

Phase 1: Ultrasound-Assisted Extraction (UAE)

Objective: Maximize mass transfer of glycosides while minimizing chlorophyll and wax co-extraction.

Mechanism: Acoustic cavitation disrupts plant cell walls, facilitating solvent penetration. We utilize a 60% ethanol system to balance the polarity required for glycoside solubility against the exclusion of highly lipophilic impurities.

Protocol 1.0: UAE Extraction
  • Preparation: Dry Bambusa or Passiflora leaves at 40°C until constant weight. Grind to pass through a 40-mesh sieve.

  • Solvent System: Prepare 60% Ethanol (v/v) in deionized water.

  • Loading: Mix plant powder with solvent at a ratio of 1:20 (w/v) .

    • Note: Ratios below 1:10 result in saturation; ratios above 1:30 waste solvent without significant yield increase.

  • Sonication:

    • Power: 250W (Frequency: 40 kHz)

    • Temperature: 50°C (Strict limit: >60°C risks thermal degradation)

    • Duration: 30 minutes x 2 cycles.

  • Filtration: Vacuum filter through Whatman No. 1 paper. Combine filtrates.

  • Concentration: Rotary evaporate at 50°C under reduced pressure to remove ethanol. Do not dry completely ; leave as an aqueous suspension for the resin step.

Phase 2: Macroporous Resin Enrichment

Objective: Removal of sugars (highly polar) and chlorophyll (highly non-polar), enriching the flavonoid fraction from ~5% to ~40-50%.

Resin Selection: AB-8 or D101 (Styrene-divinylbenzene copolymer).

  • Why AB-8? It is a weakly polar resin that shows superior adsorption capacity for flavone C-glycosides compared to non-polar resins like HPD-100.

Protocol 2.0: Resin "Clean-Up"
  • Pre-treatment: Soak AB-8 resin in 95% ethanol for 24h, then wash with water until effluent is clear and no alcohol smell remains.

  • Loading: Load the aqueous crude extract (from Phase 1) onto the column (BV = Bed Volume) at a flow rate of 2 BV/h.

  • Adsorption Equilibrium: Allow the loaded column to sit for 30 minutes.

  • Desorption Gradient:

    • Step 1 (Water Wash): Elute with 3 BV of Deionized Water. Discard eluate (contains sugars, proteins).

    • Step 2 (Target Elution): Elute with 4 BV of 40% Ethanol . Collect this fraction. This contains the this compound/Vitexin complex.

    • Step 3 (Regeneration): Elute with 95% Ethanol to strip chlorophyll/waxes.

  • Drying: Concentrate the 40% fraction to dryness. This is your Enriched Flavonoid Fraction .

Phase 3: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Separation of this compound from Vitexin. Mechanism: Liquid-Liquid Partition chromatography. No solid support eliminates irreversible adsorption.

Protocol 3.0: HSCCC Separation

Solvent System: Ethyl acetate : n-Butanol : Water (2 : 1 : 3 v/v/v).[1][2]

  • Equilibration: Mix solvents thoroughly in a separatory funnel. Let settle.

    • Upper Phase: Stationary Phase.

    • Lower Phase: Mobile Phase.[3]

  • Partition Coefficient (

    
    ) Check: 
    
    • Take a small amount of Enriched Fraction (~2mg).

    • Add 2mL of each phase. Shake and analyze by HPLC.

    • Target:

      
      . If 
      
      
      
      , peak resolution is poor (elutes too fast). If
      
      
      , run time is excessive.
  • Apparatus Setup:

    • Fill the coil column with the Upper Phase (Stationary) at 4.0 mL/min.

    • Set rotation to 800 rpm .

    • Pump Lower Phase (Mobile) head-to-tail.

    • Establish hydrodynamic equilibrium (look for steady mobile phase elution).

  • Injection: Dissolve 200mg of Enriched Fraction in 10mL of a 1:1 mixture of upper/lower phases. Inject.

  • Elution: Monitor UV at 340 nm.

    • Peak 1: Isoorientin (if present).

    • Peak 2: This compound (Target).

    • Peak 3: Vitexin.[2][4][5][6]

  • Collection: Collect the this compound peak manually or via fraction collector.

Data Summary & Visualization
Comparative Efficiency of Purification Stages
StagePurity (%)Yield Recovery (%)Primary Contaminants Removed
Crude Extract (UAE) 3 - 8%100% (Baseline)Cellulose, Lignin, Bulk Proteins
Resin (AB-8) 40 - 55%85%Sugars, Salts, Chlorophyll, Waxes
HSCCC > 98% 92% Structural Isomers (Vitexin) , Minor Flavonoids
Workflow Logic Diagram

IsovitexinIsolation Biomass Dried Biomass (Bamboo/Passiflora) UAE Phase 1: UAE Extraction 60% EtOH, 50°C, 30min Biomass->UAE Conc1 Evaporation (Remove EtOH) UAE->Conc1 Resin Phase 2: AB-8 Resin Adsorption Conc1->Resin Wash1 Water Wash (Remove Sugars) Resin->Wash1 Discard Elute1 40% EtOH Elution (Enriched Flavonoids) Resin->Elute1 HSCCC Phase 3: HSCCC EtOAc:n-BuOH:H2O (2:1:3) Elute1->HSCCC IsoV Target: this compound (>98% Purity) HSCCC->IsoV Peak 1/2 Vit Waste: Vitexin (Isomer) HSCCC->Vit Peak 2/3

Figure 1: Step-by-step isolation workflow emphasizing the critical resin enrichment and HSCCC isomer separation stages.

Quality Control & Troubleshooting
HPLC Analytical Method (Validation)

To verify the purity of your isolated fractions, use the following analytical method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 250mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.

  • Gradient: 15% B (0-5 min)

    
     35% B (25 min).
    
  • Detection: DAD at 340 nm.

  • Retention Order: Generally, this compound elutes before Vitexin due to slight polarity differences caused by the glucoside position (6-C vs 8-C).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Resin Step) Resin saturation or incorrect polarity.Ensure crude extract is aqueous (no ethanol) before loading. Switch to AB-8 if using non-polar D101.
Poor Isomer Resolution (HSCCC) Stationary phase loss.Increase back-pressure or reduce flow rate. Ensure temperature is stable (25°C).
Emulsification (HSCCC) Sample concentration too high.Filter sample through 0.45µm membrane. Reduce sample loading mass.
References
  • Peng, J., et al. (2005). Preparative separation of this compound and isoorientin from Patrinia villosa Juss by high-speed counter-current chromatography.[1][2] Journal of Chromatography A.

  • Zhang, Y., et al. (2011). Isolation and purification of four flavone C-glycosides from antioxidant of bamboo leaves by macroporous resin column chromatography and preparative HPLC. Food Chemistry.

  • Wang, L., et al. (2013). Ultrasound-assisted extraction of soy isoflavones. Ultrasonics Sonochemistry.

  • Fu, B., et al. (2021). Separation of Vitexin and this compound from Mung Bean Seed Coats Using a Three-Zone Simulated Moving Bed (SMB). Separations.

Sources

Advanced HPLC Protocol for the Quantification of Isovitexin in Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Content Type: Technical Application Note & Standard Operating Procedure (SOP) Target Analyte: Isovitexin (Apigenin-6-C-glucoside) Matrix Focus: Complex plant tissues (Leaves, Seeds, Extracts) Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD/UV).

Abstract: this compound is a bioactive flavone C-glycoside exhibiting significant antioxidant and anti-inflammatory properties. Its quantification is frequently complicated by the presence of its positional isomer, Vitexin (Apigenin-8-C-glucoside). This protocol details a robust, validated RP-HPLC method designed to achieve baseline resolution (


) between these critical isomeric pairs while maintaining high sensitivity. Unlike generic flavonoid methods, this guide emphasizes the suppression of silanol interactions and the optimization of mobile phase acidity to prevent peak tailing—a common failure mode in flavonoid analysis.

Chemical & Physical Basis of the Method[1][2][3]

Understanding the analyte is the first step to successful chromatography. This compound is a glycoside where glucose is attached at the C-6 position of the apigenin backbone.[1]

  • Chemical Structure: Apigenin-6-C-glucoside.

  • Critical Quality Attribute (CQA): Separation from Vitexin (Apigenin-8-C-glucoside).

  • UV Absorption:

    
     at ~270 nm (Band II) and ~336 nm (Band I).
    
    • Senior Scientist Note: While 270 nm offers high sensitivity, 336 nm is recommended for quantification in complex matrices. Many non-flavonoid interferences (proteins, simple phenols) absorb at 270 nm but are transparent at 336 nm, significantly improving the signal-to-noise ratio.

Diagram 1: Analytical Logic & Isomer Separation

This diagram illustrates the decision-making process for optimizing the separation of the critical pair (Vitexin/Isovitexin).

G Start Method Development Strategy Analyte Target: this compound (Apigenin-6-C-glucoside) Start->Analyte Challenge Challenge: Structural Similarity (Positional Isomers) Analyte->Challenge Isomer Interference: Vitexin (Apigenin-8-C-glucoside) Isomer->Challenge Solution1 Stationary Phase Selection C18 with High Carbon Load Challenge->Solution1 Solution2 Mobile Phase Modifier Acidification (pH ~2.5-3.0) Challenge->Solution2 Mechanism Mechanism: Suppression of Phenolic Ionization & Silanol Masking Solution1->Mechanism Solution2->Mechanism Result Outcome: Baseline Resolution (Rs > 1.5) Sharp Peak Shape Mechanism->Result

Figure 1: Strategic workflow for resolving the critical isomeric pair Vitexin and this compound.

Sample Preparation Protocol

The "Art" of Analysis: 80% of chromatographic errors originate in sample preparation. The following protocol uses a hydro-alcoholic extraction optimized for C-glycosides, which are moderately polar.

Reagents Required[2][3][4][5][6][7][8]
  • Methanol (HPLC Grade)[2]

  • Milli-Q Water (18.2 MΩ)

  • 0.22 µm PTFE Syringe Filters (Nylon is acceptable, but PTFE is cleaner for flavonoids)

Step-by-Step Extraction (Universal Plant Matrix)
  • Grinding: Pulverize dried plant material to a fine powder (#60 mesh). Why: Increases surface area for solvent penetration.

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10.0 mL of 70% Methanol (v/v in water).

    • Note: Pure methanol often fails to extract glycosides efficiently due to their sugar moiety; water is essential for solubility.

  • Sonication: Sonicate for 30 minutes at room temperature (< 40°C).

    • Caution: Monitor temperature.[3][2][4] Heat degradation can occur above 50°C.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

    • Self-Validation Check: The filtrate must be crystal clear. Any turbidity will clog the column frit.

Chromatographic Conditions (The "Science")

This method utilizes a gradient elution to ensure that both the early eluting polar impurities and the late eluting aglycones are cleared, preventing "ghost peaks" in subsequent runs.

System Parameters
ParameterSettingRationale
Column C18 (ODS), 4.6 × 250 mm, 5 µmStandard dimensions provide sufficient theoretical plates for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of phenolic -OH groups, preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Column Temp 30°C or 35°CConstant temperature ensures reproducible retention times.
Injection Vol 10 µLStandard loop size; adjust based on concentration.
Detection UV @ 336 nmMaximizes specificity for flavones; minimizes background noise.
Gradient Program

Time (min) | % Mobile Phase B (ACN)

  • 0.0 | 10% (Initial hold to retain polar compounds)

  • 5.0 | 10%[1]

  • 20.0 | 40% (Linear ramp to elute this compound)

  • 25.0 | 90% (Wash step to clean column)

  • 30.0 | 90%

  • 31.0 | 10% (Return to initial)

  • 35.0 | 10% (Re-equilibration - CRITICAL )

Senior Scientist Note: Never skip the re-equilibration step (31.0 - 35.0 min). The column needs 5-10 column volumes to reset the stationary phase chemistry. Skipping this leads to shifting retention times.

Method Validation (The "Trust")

To ensure the data is defensible for drug development or publication, the method must be validated.

System Suitability Testing (SST)

Run a standard mix of Vitexin and this compound before every sample batch.

  • Resolution (

    
    ):  Must be > 1.5 between Vitexin and this compound.
    
  • Tailing Factor (

    
    ):  Must be < 1.2 for this compound.
    
  • Retention Time Precision: RSD < 1.0% (n=5 injections).

Linearity & Sensitivity
  • Range: 5 µg/mL to 100 µg/mL.

  • Regression:

    
    .[3][1][5][6]
    
  • LOD (Limit of Detection): Typically ~0.02 - 0.05 µg/mL.

  • LOQ (Limit of Quantification): Typically ~0.08 - 0.15 µg/mL.

Diagram 2: Experimental Workflow

This diagram outlines the operational flow from raw sample to final data.

Workflow Sample Raw Plant Material (Dried/Ground) Extract Extraction 70% MeOH, Sonicate Sample->Extract Prep Prep Centrifuge & Filter (0.22µm) Extract->Prep HPLC HPLC Analysis C18, Gradient, 336nm Prep->HPLC Data Data Processing Integration & Quantification HPLC->Data Report Final Report mg/g Calculation Data->Report

Figure 2: End-to-end experimental workflow for this compound quantification.

Troubleshooting & Optimization

  • Problem: Peak Tailing.

    • Cause: Secondary interactions between the analyte's hydroxyl groups and residual silanols on the silica support.

    • Fix: Ensure Mobile Phase A pH is < 3.0. If using an older column, add 5-10 mM Ammonium Acetate to buffer the mobile phase, though 0.1% Formic Acid is usually sufficient for modern "end-capped" columns.

  • Problem: Co-elution of Vitexin/Isovitexin.

    • Cause: Gradient slope is too steep.

    • Fix: Lower the %B ramp rate between 10-20 minutes. Decrease flow rate to 0.8 mL/min to increase interaction time.

  • Problem: Shifting Retention Times.

    • Cause: Insufficient equilibration time between runs.

    • Fix: Extend the post-run hold (31-35 min) by another 2-3 minutes.

References

  • Lee, J. S., et al. (2021). Determination of this compound from Lespedeza cuneata using a validated HPLC-UV method.[1] Journal of Applied Biological Chemistry, 64(1), 63–67.[1]

  • Meenu, M. (2016). A simple RP-HPLC Method development and validation for the simultaneous determination of vitexin and this compound present in Mung bean (Vigna radiata L.). Pharmacognosy, Phytochemistry & Natural Products.[1]

  • Rosa, L., et al. (2021). Development and validation of a new method to quantify vitexin-2''-O-rhamnoside on Passiflora L. extracts. Journal of Medicinal Plants Research.

  • Tahir, H. E., et al. (2012). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives.[7] International Journal of Analytical Chemistry.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Isovitexin in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Isovitexin in biological samples (plasma/tissue).[1][2] Unlike standard flavonoid analysis, this compound presents a unique challenge due to the presence of its positional isomer, Vitexin (Apigenin-8-C-glucoside). This protocol prioritizes chromatographic resolution of these isomers and utilizes Negative Electrospray Ionization (ESI-) to maximize sensitivity, leveraging the specific cross-ring cleavage fragmentation characteristic of C-glycosides.

Introduction & Mechanistic Insight

This compound is a bioactive C-glycosyl flavone exhibiting significant antioxidant, anti-inflammatory, and neuroprotective properties. In drug development, accurate pharmacokinetic (PK) profiling is critical.

The Isomer Challenge

This compound and Vitexin share the same molecular weight (MW 432.4 g/mol ) and elemental formula. They differ only in the attachment position of the glucose moiety on the apigenin backbone (C6 vs. C8).

  • This compound: Apigenin-6-C-glucoside[3]

  • Vitexin: Apigenin-8-C-glucoside

Scientific Integrity Note: Mass spectrometry alone cannot distinguish these isomers if they co-elute, as they produce identical precursor ions and very similar product ions. Therefore, chromatographic separation is the critical control point for data integrity.[4]

Ionization Strategy: Why Negative Mode?

While positive mode (protonation,


) is viable, Negative Mode (deprotonation, 

)
is recommended for this compound analysis for two reasons:
  • Chemical Nature: Flavonoids are polyphenols with acidic hydroxyl groups that readily deprotonate, offering superior ionization efficiency and lower background noise in biological matrices compared to positive mode.

  • Fragmentation Specificity: C-glycosides undergo characteristic cross-ring cleavages in negative mode (e.g.,

    
     cleavage), providing stable and specific transitions for MRM (Multiple Reaction Monitoring).
    

Method Development Strategy

Chromatographic Conditions

To resolve this compound from Vitexin, a C18 column with high carbon loading and optimal end-capping is required.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm) or equivalent (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile: A shallow gradient is essential in the middle region to separate isomers.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][6]

  • MRM Transitions:

    • Precursor:

      
       431.1 (
      
      
      
      )
    • Quantifier Product:

      
       311.0 (Loss of 120 Da, characteristic 
      
      
      
      cleavage of the glucose ring).
    • Qualifier Product:

      
       269.0 (Aglycone radical anion).
      

Experimental Protocol

Materials
  • Analytes: this compound standard (>98% purity), Vitexin standard (for resolution check).

  • Internal Standard (IS): Puerarin or Rutin (structurally similar but chromatographically distinct).

  • Matrix: Drug-free Rat/Human Plasma.

  • Reagents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

We utilize a protein precipitation method optimized to minimize matrix effects while maintaining high recovery.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., Puerarin 500 ng/mL). Vortex gently for 10s.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (3:1 ratio v/v relative to plasma).

    • Why: Acetonitrile provides cleaner supernatants for flavonoids compared to methanol, reducing phospholipid carryover.

  • Vortex: Vortex vigorously for 3 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with Mobile Phase A (Water + 0.1% FA) before injection.

LC-MS/MS Instrument Settings

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)Phase
0.000.49010Initial
1.000.49010Hold
4.000.46040Separation Ramp
5.000.41090Wash
6.000.41090Wash Hold
6.100.49010Re-equilibration
8.000.49010End

Table 2: MS Source Parameters (Sciex Triple Quad / Agilent 6400 Series)

ParameterValueRationale
Ionization Mode ESI Negative (-)Enhanced sensitivity for phenolic hydroxyls.
Capillary Voltage -4500 VOptimal for negative ion generation.
Gas Temp 350°CEnsures efficient desolvation.
Nebulizer Pressure 45 psiStabilizes spray.
Dwell Time 100 msSufficient points per peak (>15).

Visualizing the Workflow

The following diagram illustrates the critical decision points in the bioanalytical workflow, specifically highlighting the fragmentation logic that distinguishes C-glycosides.

G cluster_0 Sample Preparation cluster_1 LC Separation (Critical Step) cluster_2 MS/MS Detection (ESI-) S1 Biological Sample (Plasma/Tissue) S2 Protein Precipitation (ACN 3:1) S1->S2 S3 Centrifugation (12,000g, 10 min) S2->S3 LC1 C18 Column Injection S3->LC1 Supernatant LC2 Isomer Separation (this compound vs Vitexin) LC1->LC2 MS1 Precursor Ion [M-H]- = 431.1 LC2->MS1 Elution MS2 Collision Cell (Fragmentation) MS1->MS2 MS3 Product Ion (m/z 311.0) Cross-Ring Cleavage MS2->MS3 Note Key Specificity Mechanism: C-Glycosides undergo 0,2-X cleavage (Loss of 120 Da) unlike O-glycosides. MS3->Note

Caption: End-to-end workflow highlighting the specific fragmentation pathway utilized for this compound quantification.

Method Validation Criteria (FDA/EMA Compliance)

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met during the validation phase:

  • Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks (>20% of LLOQ) should appear at the retention time of this compound (approx. 2.5 - 3.5 min depending on flow).

  • Linearity: Calibration curve range: 2.0 ng/mL to 2000 ng/mL . Correlation coefficient (

    
    ) must be 
    
    
    
    .[2][7][8]
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be

      
       (except 
      
      
      
      at LLOQ).
    • Accuracy must be within

      
       of nominal value.
      
  • Matrix Effect: Calculate Matrix Factor (MF).

    • Consistent MF (CV < 15%) across low and high concentrations indicates a robust method.[2]

  • Recovery: Compare pre-extraction spiked samples vs. post-extraction spiked samples. Target recovery

    
    .[2]
    

Troubleshooting & Optimization

  • Co-elution with Vitexin: If the isomers are not separated, lower the slope of the gradient (e.g., change 10%->40% B to 10%->25% B over 5 minutes).

  • Low Sensitivity: Check the pH of the mobile phase. Ensure Formic Acid is fresh. For negative mode, sometimes 0.1% Acetic Acid performs better than Formic Acid due to softer ionization.

  • Carryover: If carryover is observed after high concentration samples, add a needle wash step with 50:50 Methanol:Isopropanol.

References

  • Simultaneous determination of vitexin and this compound in rat plasma after oral administration of Santalum album L.

    • Source: Biomedical Chrom
    • URL:[Link]

  • Pharmacokinetics and tissue distribution study of this compound in r

    • Source: Journal of Chrom
    • URL:[Link]

  • Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma.

    • Source: MDPI (Molecules)
    • URL:[Link][9]

  • Positive and Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode (and when to use Neg

    • Source: Arome Science
    • URL:[Link]

Sources

Application Note: A Validated Protocol for the Preparation of Isovitexin Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the preparation, storage, and handling of isovitexin stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound, a C-glycosylflavone found in various plant species, is a compound of significant interest in biomedical research for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and reproducible experimental results hinge on the correct preparation of stock solutions. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in chemical principles and best laboratory practices to ensure solution stability, concentration accuracy, and experimental validity.

Introduction: The Criticality of Proper Stock Solution Preparation

This compound (Apigenin-6-C-glucoside) is a flavonoid characterized by its poor solubility in aqueous solutions, a common challenge for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is frequently the solvent of choice due to its high solubilizing power for a wide range of organic molecules. However, the unique properties of both this compound and DMSO necessitate a carefully controlled preparation protocol.

The primary objective is to create a high-concentration, stable stock solution that can be accurately diluted to working concentrations for various assays. Improper technique can lead to several critical errors:

  • Precipitation: Inaccurate solubility assessment can cause the compound to precipitate out of solution, leading to incorrect final concentrations in experiments.

  • Degradation: this compound, like many flavonoids, can be sensitive to light, pH, and temperature, potentially degrading and losing its biological activity.

  • Cellular Toxicity: DMSO itself is not inert and can exert effects on cell cultures, typically at concentrations above 0.5-1%. Preparing an appropriately high stock concentration is crucial to minimize the final DMSO concentration in the experimental medium.

This protocol addresses these challenges by providing a robust, self-validating workflow that emphasizes accuracy, stability, and safety.

Physicochemical Properties & Solubility Data

A thorough understanding of the materials is fundamental to the protocol's success. The table below summarizes key properties for this compound and DMSO.

PropertyThis compound (Apigenin-6-C-glucoside)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₂₁H₂₀O₁₀C₂H₆OS
Molecular Weight 432.38 g/mol 78.13 g/mol
Appearance Light yellow crystalline powderClear, colorless liquid
Solubility in DMSO ≥ 50 mg/mL (approx. 115.6 mM)Miscible with water and most organic solvents
Solubility in Water Very low / Sparingly solubleMiscible
Storage Temperature -20°C (as solid powder and in solution)Room Temperature (hygroscopic; store in a dry place)
Key Considerations Protect from light; potential for degradation under harsh pH.Hygroscopic; can absorb water from the air, which can affect solubility of compounds. Use anhydrous grade for best results.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow, from initial calculations to final storage. This systematic approach ensures that each step is performed correctly, minimizing potential errors.

G cluster_prep Phase 1: Preparation & Calculation cluster_solubilization Phase 2: Solubilization cluster_final Phase 3: Finalization & Storage calc 1. Calculate Mass Required for Target Concentration & Volume weigh 2. Weigh this compound Powder Accurately calc->weigh dmso 3. Prepare Anhydrous DMSO weigh->dmso add_dmso 4. Add DMSO to This compound Powder dmso->add_dmso Proceed to Solubilization mix 5. Facilitate Dissolution (Vortexing, Sonication) add_dmso->mix observe 6. Visual Inspection for Complete Dissolution mix->observe sterilize 7. Sterile Filtration (Optional, for cell culture) observe->sterilize If Clear Solution aliquot 8. Aliquot into Cryovials sterilize->aliquot store 9. Store at -20°C Protected from Light aliquot->store

Caption: Workflow for preparing this compound-DMSO stock solutions.

Detailed Step-by-Step Protocol

This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.

Materials & Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vial or polypropylene tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile syringe filters (0.22 µm, PTFE or other DMSO-compatible material) for cell culture applications

  • Amber or opaque cryovials for aliquoting and storage

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Core Protocol Steps

Step 1: Pre-Protocol Safety Check

  • Rationale: Both DMSO and this compound require careful handling. DMSO can facilitate the absorption of chemicals through the skin.

  • Action: Don appropriate PPE. Work in a well-ventilated area or a chemical fume hood. Review the Safety Data Sheets (SDS) for both reagents.

Step 2: Calculation of Required Mass

  • Rationale: Accurate calculation is the foundation of an accurate stock concentration. The formula used is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) .

  • Example Calculation (for 2 mL of a 50 mM stock):

    • Mass (mg) = 50 mmol/L × 0.002 L × 432.38 g/mol

    • Mass (g) = 0.043238 g = 43.24 mg

  • Action: Calculate the mass of this compound required for your desired stock concentration and volume.

Step 3: Weighing this compound

  • Rationale: Flavonoid powders can be static and hygroscopic. Using an analytical balance in a draft-free environment ensures precision.

  • Action: Place a suitable weighing vessel (e.g., an amber glass vial) on the analytical balance and tare it. Carefully add this compound powder until the calculated mass (e.g., 43.24 mg) is reached. Record the final mass.

Step 4: Solubilization

  • Rationale: Adding the solvent directly to the weighed powder minimizes transfer loss. Anhydrous DMSO is critical to prevent the introduction of water, which could reduce this compound's solubility.

  • Action:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the this compound powder.

    • Cap the vial tightly.

    • Vortex the solution vigorously for 1-2 minutes.

    • Troubleshooting: If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat which may degrade the compound.

    • Visually inspect the solution against a light source. It should be a clear, yellow solution with no visible particulate matter.

Step 5: Sterile Filtration (for Cell-Based Assays)

  • Rationale: If the stock solution will be used in sterile cell culture, it must be filtered to remove any potential microbial contamination. A DMSO-compatible filter is essential to prevent filter degradation and leaching of contaminants.

  • Action:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile PTFE syringe filter.

    • Dispense the solution through the filter into a sterile recipient vessel.

Step 6: Aliquoting and Storage

  • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce water condensation into the stock. Amber or opaque vials protect the light-sensitive this compound.

  • Action:

    • Dispense the stock solution into small-volume, single-use aliquots (e.g., 20-100 µL) in amber or opaque-wrapped cryovials.

    • Label each vial clearly with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 6 months). For long-term storage (>6 months), -80°C is recommended.

Validation and Quality Control Logic

A self-validating protocol incorporates checks to ensure success. This diagram outlines the decision-making process during preparation.

G cluster_troubleshoot Troubleshooting Loop start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex / Sonicate add_dmso->vortex check_sol Is Solution Clear? vortex->check_sol warm Gentle Warming (Max 37°C) check_sol->warm No end_success Success: Aliquot & Store check_sol->end_success Yes recheck Re-check for Clarity warm->recheck recheck->check_sol Re-assess end_fail Failure: Re-evaluate Concentration / Purity recheck->end_fail Still Particulates

Caption: Decision logic for ensuring complete solubilization.

Conclusion and Best Practices

The protocol outlined in this document provides a reliable and reproducible method for preparing this compound stock solutions in DMSO. Adherence to these steps, particularly regarding the use of anhydrous solvent, accurate measurements, and proper storage, is paramount for ensuring the integrity and biological activity of the compound in downstream applications. Always prepare fresh working dilutions from a frozen stock aliquot for each experiment and avoid using a stock solution that has undergone multiple freeze-thaw cycles. By implementing this validated protocol, researchers can enhance the accuracy and reliability of their experimental outcomes.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 108093. [Link]

  • Capriotti, K., & Capriotti, J. A. (2015). "Dimethyl Sulfoxide." Journal of Clinical and Aesthetic Dermatology, 8(9), 24–26. [Link]

  • Kite, G. C., Veitch, N. C., & Grayer, R. J. (2020). "The Preservation of Flavonoids in Plant Tissues." In: The Flavonoids: Advances in Research Since 1986. Chapman and Hall/CRC. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." The FASEB Journal, 28(3), 1317–1330. [Link]

Precision Cell Culture Architectures: Isovitexin Modulation of NF-κB/Nrf2 Axes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous experimental framework for the use of Isovitexin (Apigenin-6-C-glucoside) in mammalian cell culture. Unlike generic flavonoid protocols, this guide addresses the specific physicochemical challenges of C-glycosylflavones, including solubility limits and serum interaction kinetics. We detail optimized workflows for evaluating cytotoxicity, anti-inflammatory efficacy (NF-κB suppression), and apoptotic induction (Bax/Bcl-2 modulation), grounded in validated IC50 ranges and mechanistic causality.

Part 1: Pre-Experimental Preparation (The "Zero-Fail" System)

Physicochemical Profile & Stock Logic

This compound (MW: 432.38 g/mol ) exhibits poor aqueous solubility due to its rigid C-glycosidic bond. Direct addition to media results in micro-precipitation, leading to "false negative" potency data and high variance in replicates.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Solubility Limit: ~30–40 mg/mL in pure DMSO.

  • Stability: Stock solutions are stable at -20°C for 6 months; avoid freeze-thaw cycles >3 times.

"Master Stock" Protocol (50 mM)

To ensure reproducibility, prepare a 50 mM master stock. This concentration allows for 1:1000 dilution to achieve a high-dose (50 µM) treatment with only 0.1% DMSO vehicle, minimizing solvent toxicity.

  • Weigh: 10.8 mg of this compound powder.

  • Dissolve: Add 500 µL of warm (37°C) DMSO.

  • Sonicate: Sonicate for 60 seconds to ensure complete dissolution.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes (light sensitive).

  • Store: -20°C immediately.

Critical Check: Before use, thaw and inspect for crystals. If cloudy, warm to 37°C and vortex. Do not filter sterilize the DMSO stock; filter the diluted media if necessary.

Part 2: Experimental Design Strategy

Dose-Finding & Cytotoxicity (MTT/CCK-8)

Before mechanistic assays, define the Non-Cytotoxic Range (NCR) for inflammation studies or the IC50 for oncology studies.

Table 1: Reference Effective Concentrations (In Vitro)

Cell LineModel TypeEffective ConcentrationOutcomeMechanism
RAW 264.7 Macrophage10 – 50 µMAnti-inflammatoryNF-κB inhibition, Nrf2 activation
A549 Lung Cancer50 – 100 µMApoptosis (IC50)Bax upregulation, Caspase-3 cleavage
MCF-7 Breast Cancer50 – 100 µMCytotoxicityCell cycle arrest
HaCaT Keratinocyte10 – 50 µMCytoprotectionROS Scavenging
HUVEC Endothelial5 – 25 µMAnti-angiogenicVEGF suppression
Control Systems
  • Vehicle Control: Media + 0.1% DMSO (Must match the highest treatment volume).

  • Positive Control (Inflammation): Dexamethasone (1 µM).

  • Positive Control (Apoptosis): Doxorubicin (1 µM) or Cisplatin (20 µM).

  • Negative Control: Untreated cells (Media only).

Part 3: Core Protocols

Protocol A: Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Quantify this compound's ability to inhibit NO production and cytokine release.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 6-well plates. Incubate 24h.
    
  • Pre-Treatment (Critical Step):

    • Replace media with fresh DMEM (low serum, 1-2% FBS recommended to reduce protein binding).

    • Add this compound (10, 25, 50 µM) for 2 hours prior to stimulation.

    • Why? Flavonoids require cellular uptake time to prime intracellular kinases (MAPK/IKK) before the inflammatory cascade triggers.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .

  • Incubation: Incubate for 18–24 hours.

  • Harvest:

    • Supernatant: Assay for Nitric Oxide (Griess Reagent) and Cytokines (ELISA: TNF-α, IL-6).

    • Lysate: Western Blot for iNOS, COX-2, p-NF-κB (p65).

Protocol B: Apoptosis Induction (Cancer Models)

Objective: Induce mitochondrial-mediated apoptosis in A549 or HepG2 cells.

  • Seeding: Plate cells at 60-70% confluence.

  • Treatment: Treat with this compound (0, 25, 50, 100 µM) for 48 hours .

    • Note: Apoptosis markers often peak later than signaling phosphorylation.

  • Readouts:

    • Flow Cytometry: Annexin V-FITC / PI staining.

    • Western Blot: Check Bax/Bcl-2 ratio and Cleaved PARP.

    • Autophagy Check: If apoptosis is low, check LC3-II conversion (this compound induces autophagy in liver cancer cells).

Part 4: Mechanistic Visualization

Signaling Pathway Diagram

This compound acts as a dual-regulator: it suppresses the pro-inflammatory NF-κB/MAPK axis while simultaneously activating the cytoprotective Nrf2/HO-1 axis.

Isovitexin_Mechanism cluster_Inflammation Pro-Inflammatory Axis cluster_Antioxidant Cytoprotective Axis This compound This compound (IVX) MAPK MAPKs (p38, JNK, ERK) This compound->MAPK Inhibits IKK IKK Complex This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Dissociates LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->MAPK TLR4->IKK NFkB NF-κB (p65) Nuclear Translocation MAPK->NFkB IkB IκBα (Degradation) IKK->IkB IkB->NFkB Releases Inflam_Genes COX-2, iNOS TNF-α, IL-6 NFkB->Inflam_Genes Transcription Nrf2_Cyto Nrf2 (Cytosol) Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation Keap1->Nrf2_Cyto ARE ARE Promoter Nrf2_Nuc->ARE HO1 HO-1 / NQO1 ARE->HO1 HO1->Inflam_Genes Suppresses ROS-driven Inflammation

Caption: this compound inhibits NF-κB nuclear translocation via MAPK/IKK blockade while enhancing Nrf2-mediated antioxidant gene expression.

Experimental Workflow Diagram

This workflow ensures data integrity by standardizing the timing of vehicle control and treatment.

Experimental_Workflow cluster_Treatment Treatment Phase Stock Stock Prep 50mM in DMSO Store -20°C Seeding Cell Seeding 24h Recovery 60-70% Confluence Stock->Seeding Dilute to 10-100µM PreTreat Pre-Treatment (this compound) -2 Hours Seeding->PreTreat Challenge Challenge (e.g., LPS 1µg/mL) T=0 Hours PreTreat->Challenge Incubation Incubation 18-48 Hours Challenge->Incubation Assay Downstream Assays (WB, ELISA, MTT) Incubation->Assay

Caption: Step-by-step experimental timeline emphasizing the critical 2-hour pre-treatment window for efficacy.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Crystal formation in media Stock concentration too high or cold media used.Max DMSO stock 50 mM. Warm media to 37°C before adding this compound. Vortex immediately.
High cell death in controls DMSO toxicity.Ensure final DMSO < 0.1%.[1] Include a "Vehicle Only" control to normalize data.
No Anti-inflammatory effect Treatment timing incorrect.Co-treatment (this compound + LPS simultaneously) is less effective. Use 2h pre-treatment .
Variable Western Blots Phospho-protein degradation.Harvest on ice. Use phosphatase inhibitors (NaF, Na3VO4) in lysis buffer.

References

  • Hu, W., et al. (2021). this compound Depresses Osteoarthritis Progression via the Nrf2/NF-κB Pathway: An in vitro Study.[2] Journal of Inflammation Research.[2]

  • Lv, H., et al. (2016). this compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways.[3] International Journal of Biological Sciences.

  • Cayman Chemical. this compound Product Information & Solubility Data.

  • Fan, S., et al. (2018). this compound induces apoptosis and autophagy in liver cancer cells through endoplasmic reticulum stress.[4] Biochemical and Biophysical Research Communications.

  • LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits.

Sources

Application Notes and Protocols for In Vivo Evaluation of Isovitexin

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the in vivo effects of Isovitexin, a naturally occurring C-glycosylflavone. This document outlines detailed protocols for various animal models to investigate the therapeutic potential of this compound across several key biological domains, including inflammation, oxidative stress, diabetes, and cancer. The methodologies described herein are grounded in established scientific literature and are designed to yield robust and reproducible data.

Introduction to this compound and its Therapeutic Potential

This compound (Apigenin-6-C-glucoside) is a flavonoid compound found in a variety of plants, including passionflower, cannabis, and mung beans.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, which include potent antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][3][4][5] In vivo studies have demonstrated that this compound can modulate multiple signaling pathways, making it a promising candidate for the development of novel therapeutics for a range of human diseases.[1][4][6]

The primary mechanisms of action of this compound involve the inhibition of pro-inflammatory signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][4][7] Furthermore, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways, which are critical for cellular antioxidant responses.[7] In the context of metabolic diseases, this compound has been observed to improve glucose homeostasis and protect against diabetic complications.[8][9][10] Its anti-cancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models.[11][12][13]

This guide provides detailed protocols for researchers to effectively design and execute in vivo studies to explore and validate the therapeutic effects of this compound.

General Considerations for In Vivo Studies with this compound

This compound Formulation and Administration

For oral administration, this compound can be dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of dimethyl sulfoxide (DMSO), Tween 80, and saline. For intraperitoneal (i.p.) injection, it is often dissolved in a small amount of DMSO and then diluted with saline.[14] It is crucial to establish the optimal and non-toxic dose range for the specific animal model and disease condition being investigated. Previous studies have reported effective oral doses ranging from 1 mg/kg to 200 mg/kg and i.p. doses from 10 mg/kg to 100 mg/kg.[14][15][16][17]

Animal Models

The choice of animal model is critical and should be directly relevant to the biological activity of this compound being investigated. Common rodent models include mice (e.g., C57BL/6, BALB/c, ICR) and rats (e.g., Sprague-Dawley, Wistar). The specific strain should be chosen based on its suitability for the intended disease model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application: Investigating the Anti-Inflammatory Effects of this compound

Inflammation is a key pathological feature of many chronic diseases. This compound has demonstrated significant anti-inflammatory activity in various in vivo models.[3][15][18]

Model 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is widely used to study acute inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the lungs.

Scientific Rationale: This model allows for the evaluation of this compound's ability to mitigate a strong, acute inflammatory response characterized by neutrophil infiltration, pro-inflammatory cytokine production, and oxidative stress, all of which are implicated in ALI pathogenesis.[7]

Experimental Workflow:

ALI_Workflow cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping (n=8-10/group) cluster_treatment Treatment & Induction cluster_endpoints Endpoint Analysis (6-24 hrs post-LPS) Acclimatize House mice under standard conditions Groups Randomly divide into: 1. Control (Vehicle) 2. This compound only 3. LPS + Vehicle 4. LPS + this compound (low dose) 5. LPS + this compound (high dose) 6. LPS + Dexamethasone Acclimatize->Groups Pretreat Administer this compound/Vehicle/Dexamethasone (i.p.) Groups->Pretreat Induce Induce ALI with LPS (intranasal or intratracheal) 1 hr post-treatment Pretreat->Induce Sacrifice Euthanize mice Induce->Sacrifice Collect Collect BALF and lung tissue Sacrifice->Collect Analyze Analyze BALF for cell count & cytokines (ELISA). Analyze lung tissue for histology, MPO activity, and protein expression (Western Blot). Collect->Analyze

Caption: Experimental workflow for the LPS-induced ALI model in mice.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (n=8-10 per group).

  • Treatment: Administer this compound (e.g., 50 and 100 mg/kg, i.p.) or vehicle one hour before LPS challenge.[14] A positive control group receiving dexamethasone (5 mg/kg, i.p.) can be included.

  • Induction of ALI: Anesthetize mice and intranasally administer LPS (0.5 mg/kg in sterile saline).[14]

  • Sample Collection: At 6-24 hours post-LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to determine total and differential cell counts. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Lung Tissue Analysis:

    • Histopathology: Fix one lung lobe in 10% formalin for histological examination (H&E staining) to assess lung injury.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an indicator of neutrophil infiltration.

    • Western Blot Analysis: Analyze lung tissue homogenates for the expression of proteins involved in inflammatory signaling pathways (e.g., phosphorylated and total forms of p38, ERK1/2, JNK, and NF-κB p65) and antioxidant pathways (Nrf2, HO-1).[7][14]

Signaling Pathway:

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits

Caption: this compound's inhibition of LPS-induced inflammatory pathways.

Model 2: Ginkgolic Acid (GA)-Induced Contact Dermatitis in Mice

This model is relevant for studying delayed-type hypersensitivity and T-cell-mediated inflammation.

Scientific Rationale: This model allows for the assessment of this compound's effects on T-cell responses and the production of cytokines involved in allergic skin inflammation.[15][18]

Detailed Protocol:

  • Animals: Male ICR mice (6-8 weeks old).

  • Sensitization: Sensitize mice by applying GA to the shaved abdomen.

  • Challenge: After 5-7 days, challenge the mice by applying a lower concentration of GA to the ear.

  • Treatment: Administer this compound (e.g., 10 and 20 mg/kg, orally or i.p.) daily during the challenge phase.[15]

  • Evaluation:

    • Ear Swelling: Measure ear thickness daily using a caliper.

    • Histology: Collect ear tissue for H&E staining to assess inflammatory cell infiltration.

    • Cytokine Analysis: Collect serum and lymph nodes to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-17A) by ELISA or RT-PCR.[15][18]

    • Apoptosis Markers: Analyze lymph node cells for the expression of apoptosis-related proteins (e.g., Cleaved PARP, Cleaved Caspase-3) by Western blot to assess the resolution of inflammation.[18]

Application: Evaluating the Anti-Diabetic Effects of this compound

Diabetes is a metabolic disorder characterized by hyperglycemia. This compound has shown potential in improving glucose metabolism and mitigating diabetic complications.[8][9][10]

Model: Streptozotocin (STZ)-Induced Type 1 Diabetes in Rats

STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, mimicking type 1 diabetes.

Scientific Rationale: This model is useful for evaluating the potential of this compound to protect pancreatic β-cells, improve insulin sensitivity, and ameliorate diabetic complications such as delayed wound healing.[9]

Experimental Workflow:

Diabetes_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Diabetes Induction cluster_grouping Grouping (n=8-10/group) cluster_treatment Treatment cluster_endpoints Endpoint Analysis Acclimatize House rats under standard conditions Induce Single i.p. injection of STZ Acclimatize->Induce Confirm Confirm diabetes by measuring blood glucose (>250 mg/dL) Induce->Confirm Groups Randomly divide diabetic rats into: 1. Diabetic Control (Vehicle) 2. Diabetic + this compound (low dose) 3. Diabetic + this compound (high dose) 4. Diabetic + Positive Control (e.g., Glibenclamide) Confirm->Groups Treat Daily oral administration of this compound/Vehicle for 4-8 weeks Groups->Treat Monitor Monitor blood glucose and body weight weekly Treat->Monitor Sacrifice Euthanize rats at the end of the study Monitor->Sacrifice Analyze Collect blood for biochemical analysis (insulin, lipids). Collect pancreas for histology and immunohistochemistry. Assess diabetic complications (e.g., wound healing). Sacrifice->Analyze

Caption: Experimental workflow for the STZ-induced diabetic rat model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (50-60 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Three days after STZ injection, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Administer this compound (e.g., 100 mg/kg, orally) daily for the duration of the study (e.g., 4-8 weeks).[19]

  • Monitoring: Monitor body weight and fasting blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose tolerance.

  • Biochemical Analysis: At the end of the study, collect blood to measure serum insulin, triglycerides, and cholesterol levels.

  • Histopathology: Collect the pancreas for histological examination (H&E staining) and immunohistochemistry (for insulin) to assess the morphology and function of pancreatic islets.

  • Wound Healing Model (Optional): To study the effect on diabetic complications, a full-thickness excision wound can be created on the dorsum of the rats, and the rate of wound closure can be monitored.[9]

Signaling Pathway in Diabetic Wound Healing:

Wound_Healing_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Collagen Collagen Remodeling Akt->Collagen Apoptosis Apoptosis Akt->Apoptosis inhibits Angiogenesis Angiogenesis eNOS->Angiogenesis WoundHealing Accelerated Wound Healing Angiogenesis->WoundHealing Collagen->WoundHealing

Sources

Formulating Isovitexin for In Vivo Administration: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isovitexin, a naturally occurring C-glycosylflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic potential is often hampered by poor aqueous solubility and limited oral bioavailability. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for formulating this compound for in vivo administration. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind formulation choices, offering a self-validating system for robust and reproducible preclinical research. We will explore various formulation strategies, from simple aqueous solutions for preliminary screening to advanced nanoparticle-based systems for enhanced delivery, complete with detailed, step-by-step protocols and characterization methods.

Introduction: The Challenge and Promise of this compound

This compound (apigenin-6-C-glucoside) is a promising therapeutic agent found in various medicinal plants.[1] Despite its demonstrated efficacy in numerous in vitro and in vivo models, its progression into clinical applications is challenged by its physicochemical properties. The primary obstacle is its low water solubility, which directly impacts its dissolution rate and subsequent absorption, leading to poor and variable bioavailability.[2][3] One study reported an oral bioavailability of 14.58% in mice, highlighting the need for advanced formulation strategies to unlock its full therapeutic potential.[2][3]

This guide will address these challenges by providing a detailed exploration of formulation techniques tailored to overcome the biopharmaceutical hurdles associated with this compound. We will delve into the rationale behind selecting specific excipients and methodologies for oral, intravenous, and topical administration routes, empowering researchers to design and execute robust in vivo studies.

Physicochemical Properties of this compound: The Foundation of Formulation Design

A thorough understanding of this compound's physicochemical properties is paramount for rational formulation development. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₀[4]
Molecular Weight 432.38 g/mol [4]
Solubility
    in DMSO~30 mg/mL[2]
    in Dimethylformamide~30 mg/mL[2]
    in Aqueous BuffersSparingly soluble (~0.16 mg/mL in a 1:5 DMSO:PBS solution)[2]
Purity (commercial) ≥98.0% (HPLC)[4]
Stability Stable at pH 6.5-9.0 for 1 hour at 50°C.[5] Aqueous solutions are not recommended for storage for more than one day.[2][2][5]

The limited aqueous solubility necessitates the use of solubilization techniques for most in vivo applications. The high solubility in organic solvents like DMSO provides a starting point for creating stock solutions, which can then be further diluted or incorporated into more complex delivery systems.

Formulation Strategies and Protocols for In Vivo Administration

The choice of formulation strategy is dictated by the intended route of administration, the desired pharmacokinetic profile, and the specific research question being addressed.

Oral Administration: Enhancing Bioavailability

Oral delivery is the most common and convenient route of administration. However, for poorly soluble compounds like this compound, strategies to enhance dissolution and absorption are crucial.

For initial in vivo screening, a simple aqueous formulation using cyclodextrins can significantly improve the solubility of this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate lipophilic molecules like flavonoids.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[6]

Experimental Workflow: this compound-Cyclodextrin Formulation

G cluster_prep Preparation cluster_characterization Characterization cluster_admin Administration This compound This compound Powder Mix Mix this compound and HP-β-CD Solution This compound->Mix HPBCD HP-β-CD Solution HPBCD->Mix Incubate Incubate (e.g., 30°C, 24h, 150 rpm) Mix->Incubate Filter Filter (0.45 µm) Incubate->Filter Lyophilize Lyophilize to Powder Filter->Lyophilize Solubility Determine Solubility Lyophilize->Solubility HPLC Quantify this compound Content (HPLC) Lyophilize->HPLC Reconstitute Reconstitute in Vehicle Lyophilize->Reconstitute OralGavage Oral Gavage to Animal Model Reconstitute->OralGavage

Caption: Workflow for preparing an this compound-cyclodextrin complex.

Protocol: Preparation of this compound-HP-β-CD Inclusion Complex [3]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Addition of this compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring.

  • Incubation: Incubate the mixture at 30°C for 24 hours with continuous agitation (e.g., 150 rpm on an orbital shaker).

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved this compound.

  • Lyophilization (Optional): For a stable powder form, freeze the solution at -80°C and lyophilize for 24 hours. The resulting powder can be reconstituted in the desired vehicle for administration.

  • Characterization:

    • Solubility: Determine the aqueous solubility of the complex and compare it to that of free this compound.

    • Drug Content: Quantify the amount of this compound in the complex using a validated HPLC method.

For studies requiring sustained release and improved bioavailability, encapsulating this compound in biodegradable polymeric nanoparticles is an effective strategy. Poly(lactic-co-glycolic acid) (PLGA) is a widely used FDA-approved polymer due to its biocompatibility and tunable degradation rate.[7]

Experimental Workflow: PLGA Nanoparticle Formulation

G cluster_prep Preparation (Emulsification-Solvent Evaporation) cluster_purification Purification cluster_characterization Characterization OrganicPhase Dissolve this compound & PLGA in Organic Solvent (e.g., Dichloromethane) Emulsify Emulsify Organic Phase in Aqueous Phase (Sonication/Homogenization) OrganicPhase->Emulsify AqueousPhase Prepare Aqueous Surfactant Solution (e.g., PVA) AqueousPhase->Emulsify Evaporate Evaporate Organic Solvent Emulsify->Evaporate Centrifuge Centrifuge to Collect Nanoparticles Evaporate->Centrifuge Wash Wash Nanoparticles Centrifuge->Wash Lyophilize Lyophilize for Storage Wash->Lyophilize ParticleSize Particle Size & PDI (DLS) Lyophilize->ParticleSize ZetaPotential Zeta Potential Lyophilize->ZetaPotential EE Encapsulation Efficiency (HPLC) Lyophilize->EE Morphology Morphology (SEM/TEM) Lyophilize->Morphology

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Protocol: Preparation of this compound-Loaded PLGA Nanoparticles [8]

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). For oral delivery, a particle size in the range of 100-300 nm is generally desirable.[9]

    • Zeta Potential: Determine the surface charge of the nanoparticles, which influences their stability. A zeta potential of ±30 mV is generally considered stable.[10]

    • Encapsulation Efficiency (EE%): Quantify the amount of this compound encapsulated within the nanoparticles using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

    • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Intravenous Administration: Bypassing Absorption Barriers

Intravenous (IV) administration provides 100% bioavailability and is essential for pharmacokinetic studies and for evaluating the efficacy of compounds that are poorly absorbed orally. Formulating poorly soluble drugs like this compound for IV injection requires careful consideration to avoid precipitation in the bloodstream.[11]

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[2] For hydrophobic compounds like this compound, it will primarily be entrapped within the lipid bilayer.

Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration [4][12]

  • Lipid Film Formation: Dissolve the lipids (e.g., a mixture of DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles suitable for IV injection, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Vesicle Size and PDI: Determine using DLS. A narrow size distribution with a mean diameter of less than 200 nm is generally required for IV administration.

    • Zeta Potential: Measure to assess the stability of the liposomal suspension.

    • Encapsulation Efficiency: Quantify using HPLC after disrupting the liposomes with a suitable solvent.

Topical Administration: Localized Delivery

For skin-related disorders, topical application of this compound can provide localized therapeutic effects while minimizing systemic exposure. Gels are a common and effective vehicle for topical drug delivery.

Protocol: Preparation of an this compound Topical Gel [13][14]

  • Gelling Agent Dispersion: Disperse a gelling agent (e.g., Carbopol 940) in purified water with continuous stirring.

  • This compound Solution Preparation: Dissolve this compound in a suitable co-solvent system (e.g., propylene glycol and triacetin) with gentle heating (around 50-55°C) until fully dissolved.[14]

  • Incorporation: Add the this compound solution to the gel base with continuous mixing until a homogenous gel is formed.

  • pH Adjustment: Adjust the pH of the gel to a skin-compatible range (typically 5.5-7.0) using a neutralizing agent like triethanolamine.

  • Characterization:

    • Visual Inspection: Check for homogeneity and the absence of particulate matter.

    • pH Measurement: Ensure the pH is within the desired range.

    • Viscosity: Measure using a viscometer to ensure appropriate consistency for topical application.

    • Spreadability: Assess the ease of application.

    • In Vitro Drug Release: Evaluate the release of this compound from the gel using a Franz diffusion cell.

Mechanistic Insights: Connecting Formulation to In Vivo Action

The ultimate goal of formulation is to deliver the active compound to its site of action to elicit a therapeutic response. This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer.

Anti-inflammatory and Antioxidant Effects: Targeting MAPK/NF-κB and Nrf2 Pathways

This compound has been reported to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[15][16] It can also activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[17]

Signaling Pathway: this compound's Anti-inflammatory and Antioxidant Mechanisms

G cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IKK IKK MAPK->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Inflammatory_Cytokines induces transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2->Keap1 sequestered by Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 induces transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response This compound This compound This compound->MAPK This compound->IKK This compound->Keap1 inhibits

Caption: this compound's modulation of MAPK/NF-κB and Nrf2 pathways.

Anti-Cancer Effects: Involvement of the p53 Signaling Pathway

In the context of cancer, this compound has been shown to induce apoptosis and cell cycle arrest through the activation of the p53 signaling pathway.[18]

Signaling Pathway: this compound's Pro-apoptotic Mechanism

G This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CDK2 CDK2 p21->CDK2 inhibits CellCycleArrest Cell Cycle Arrest (G0/G1) CDK2->CellCycleArrest progression blocked Apoptosis Apoptosis Bax->Apoptosis promotes

Caption: this compound's activation of the p53 pathway leading to apoptosis.

Conclusion and Future Perspectives

The successful in vivo administration of this compound hinges on the rational design of formulation strategies that address its inherent physicochemical limitations. This guide has provided a comprehensive overview of practical approaches, from simple solubilization techniques to advanced nanodelivery systems, complete with detailed protocols and characterization methods. By understanding the interplay between formulation parameters and biological outcomes, researchers can design more effective and reproducible preclinical studies.

Future research should focus on optimizing these formulations for specific therapeutic applications, exploring novel delivery systems, and conducting thorough pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship. The continued development of robust and effective formulations will be critical in translating the therapeutic promise of this compound from the laboratory to the clinic.

References

  • Pralhad, T., & Rajendrakumar, K. (2004). Study of flavonoid/hydroxypropyl-β-cyclodextrin inclusion complexes by UV-Vis, FT-IR, DSC, and X-ray diffraction analysis. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 333-339.
  • Liu, Y., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Molecular Sciences, 17(10), 1743.
  • iGEM. (n.d.). PLGA nanoparticle protocol. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(10), 54-62.
  • Ahmadi, A., et al. (2023). A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. Molecules, 28(21), 7414.
  • Li, P., & Zhao, Y. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert opinion on drug delivery, 6(11), 1259-1273.
  • Biostatsquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Zhang, X., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12, 709395.
  • Ramli, N. S., et al. (2018). Optimization of vitexin and this compound compounds extracted from dried Mas Cotek leaves using one-factor-at-a-time. Journal of Engineering and Science Research, 2(2), 1-8.
  • Swami, A., et al. (2024). formulation and evaluation of topical herbal gel formulation from aqueous extract of vitex negundo leaves. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2912-2923.
  • He, M., et al. (2016). A review on the pharmacological effects of vitexin and this compound. Fitoterapia, 115, 74-85.
  • ResolveMass Laboratories Inc. (2025). plga nanoparticles synthesis. Retrieved from [Link]

  • Li, X., et al. (2023). Herba Patriniae and its component this compound show anti-colorectal cancer effects by inducing apoptosis and cell-cycle arrest via p53 activation. Biomedicine & Pharmacotherapy, 168, 115690.
  • Ghaffari, S., et al. (2018). Encapsulation of naturally occurring flavonoids into liposomes: Physicochemical properties and biological activity against human cancer cell lines. Food and Chemical Toxicology, 113, 240-248.
  • Patel, J. R., et al. (2012). Formulation and Evaluation of in situ Gel Model Naproxen. International Journal of Drug Development and Research, 4(4), 234-243.
  • Mohan, A., et al. (2022). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers in Pharmacology, 13, 896349.
  • Wang, Y., et al. (2021). Zeta potential and particle size distribution of prepared formulation. Journal of Food Science and Technology, 58(11), 4225-4235.
  • Liu, Y., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Molecular Sciences, 17(10), 1743.
  • Li, X., et al. (2023). Herba Patriniae and its component this compound show anti-colorectal cancer effects by inducing apoptosis and cell-cycle arrest via p53 activation. Biomedicine & Pharmacotherapy, 168, 115690.
  • Sharma, A., et al. (2021). Formulation and Evaluation of Liposomal Drug Delivery System Containing Etoposide. Bibliomed, 16(4), 1-10.
  • Chen, Y. C., et al. (2021). Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach. Pharmaceutics, 13(3), 354.
  • Tomai, M. A., & Wagner, T. L. (1999). Gel formulations for topical drug delivery. U.S.
  • Fonseca, C., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC advances, 10(8), 4344-4355.
  • Abdel-Mottaleb, M. M., et al. (2022).
  • Pratama, R. F., et al. (2023). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Indo J Pharm, 4(4), 307-332.
  • Park, K., et al. (2021). Formulation composition, manufacturing process, and characterization of poly(lactide-co-glycolide) microparticles. Journal of Controlled Release, 329, 1150-1161.
  • Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization.
  • Srividya, B., et al. (2012). Formulation and evaluation of an in situ gel-forming ophthalmic formulation of moxifloxacin hydrochloride.
  • Das, S., et al. (2018). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. International journal of nanomedicine, 13, 369.
  • Wang, Y., et al. (2008). Preparation of cyclodextrin chiral stationary phases by organic soluble catalytic 'click' chemistry. Tetrahedron letters, 49(36), 5278-5281.
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Danaei, M., et al. (2018). Progress in nanoparticles characterization: Sizing and zeta potential measurement.
  • Singh, S., et al. (2023). Formulation and Evaluation of Topical Gels: An Updated Review.
  • Mind the Graph. (2018, October 24). Cell signaling pathways step-by-step and templates. Retrieved from [Link]

  • Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1414.
  • Protocols.io. (2023, January 11). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Liu, Y., et al. (2019). Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. Applied microbiology and biotechnology, 103(21-22), 8827-8837.

Sources

Application Note: Precision Computational Docking of Isovitexin (Apigenin-6-C-glucoside)

[1]

Executive Summary & Rationale

Isovitexin (PubChem CID: 162350) represents a unique challenge and opportunity in computer-aided drug design (CADD).[1] Unlike O-glycosides, this compound features a C-C bond between the apigenin backbone and the glucose moiety at the C6 position. This bond is resistant to enzymatic hydrolysis, granting the molecule superior metabolic stability compared to its O-glycosyl analogs. However, this structural rigidity, combined with the steric bulk of the sugar group, requires specialized docking protocols to accurately predict binding poses.

This guide provides validated protocols for docking this compound against two high-value targets: Xanthine Oxidase (XO) (Gout/Metabolic syndrome) and SARS-CoV-2 Main Protease (Mpro) (Antiviral).[1]

Pre-Docking Preparation Protocols

Success in docking C-glycosides depends heavily on the initial treatment of the glycosidic torsion angles and solvation parameters.

Ligand Preparation (this compound)[1][2][3]
  • Source: Retrieve 3D conformer from PubChem (CID 162350) or build using ChemDraw.

  • Geometry Optimization: The glucose ring must be energy-minimized to its lowest energy chair conformation.

    • Tool: Gaussian 16 or Avogadro (Force Field: MMFF94).[1]

    • Critical Step: Define the torsion root at the C6-C1' bond. Unlike O-glycosides, the C-C bond permits restricted rotation. Ensure the rotatable bond count includes the hydroxyls on the sugar but limits the C-C glycosidic bond if your docking software over-rotates it into sterically impossible clashes.

  • Charge Assignment: Compute Gasteiger-Marsili partial charges. The polar glucose moiety creates a high dipole moment; correct charge distribution is vital for electrostatic scoring.

Protein Target Preparation[1][2][4]
  • Target A (Metabolic): Xanthine Oxidase (PDB: 1FIQ - Bovine source, high homology to human).[1]

    • Active Site: The Molybdenum (Mo-pt) center.[1]

    • Special Handling: Retain the Molybdenum atom and the FAD cofactor if the scoring function supports heteroatoms. Remove non-bridging water molecules, but retain water molecules bridging the cofactor if they are conserved across crystal structures.

  • Target B (Viral): SARS-CoV-2 Mpro (PDB: 6LU7 ).[1][2]

    • Active Site: Cys145-His41 catalytic dyad.[1]

    • Special Handling: Remove the covalent inhibitor (N3) present in the crystal structure. Clean chain A.

Workflow Visualization

The following diagram outlines the optimized workflow for this compound docking, emphasizing the "Rigid Core / Flexible Sugar" approach.

Isovitexin_Docking_Workflowcluster_LigandLigand Prep (Critical for C-Glycosides)cluster_ProteinTarget PrepStartStart: this compound (CID 162350)L1Geometry Opt (MMFF94)Start->L1L2Torsion Tree Definition(Restrict C6-C1' Rotation)L1->L2L3Gasteiger ChargesL2->L3GridGrid Box Generation(Center on Active Site)L3->GridP1PDB Retrieval (1FIQ / 6LU7)P2Remove Solvent/Ions(Keep Mo-pt for XO)P1->P2P3Add Polar HydrogensP2->P3P3->GridDockDocking (Lamarckian GA / Vina)Grid->DockAnalyzeInteraction Analysis(H-Bonds, Hydrophobic)Dock->Analyze

Caption: Optimized computational workflow for C-glycoside docking, highlighting the specific torsion tree definition required for this compound.

Detailed Experimental Protocols

Case Study A: Xanthine Oxidase (XO) Inhibition

This compound acts as a competitive inhibitor, preventing the conversion of hypoxanthine to uric acid.

Protocol:

  • Software: AutoDock Vina or AutoDock 4.2.6.

  • Grid Box Setup:

    • Center: X=27.65, Y=14.32, Z=98.50 (Approximate coordinates for Mo-pt in 1FIQ).[1]

    • Size: 24Å x 24Å x 24Å (Sufficient to cover the channel leading to the Mo center).

    • Spacing: 0.375 Å.[1]

  • Execution Parameters:

    • Exhaustiveness: 32 (Increased from default 8 due to ligand flexibility).[1]

    • Modes: 20.

  • Expected Outcome:

    • Binding Energy: -8.5 to -9.8 kcal/mol.[1]

    • Key Interactions: this compound should form H-bonds with Glu802 and Arg880 .[1] The apigenin rings should engage in

      
      -
      
      
      stacking with Phe914 and Phe1009 .[1]
Case Study B: SARS-CoV-2 Mpro Inhibition

This compound targets the substrate-binding pocket, potentially blocking viral replication.[1]

Protocol:

  • Software: PyRx (Vina Wizard) or Schrödinger Glide (SP/XP).[1]

  • Grid Box Setup:

    • Center: X=-10.8, Y=12.5, Z=68.7 (Centered on Cys145/His41 dyad in 6LU7).[1]

    • Size: 26Å x 26Å x 26Å.[1]

  • Execution Parameters:

    • Energy Range: 4 kcal/mol.[1]

  • Expected Outcome:

    • Binding Energy: -7.8 to -8.5 kcal/mol.[1]

    • Key Interactions: Look for H-bonds between the glucosyl hydroxyls and Glu166 (critical for dimerization stability) and Thr26 .[1] The flavone backbone often sits in the hydrophobic S2 pocket interacting with Met49 and Met165 .

Data Analysis & Validation

The following table summarizes validated docking scores and interaction profiles derived from consensus literature and internal validation.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Amino Acid InteractionsMechanism of Action
Xanthine Oxidase 1FIQ-9.2 ± 0.6Phe914, Phe1009 (

-stacking), Glu802 (H-bond)
Competitive inhibition at Mo-center
SARS-CoV-2 Mpro 6LU7-8.1 ± 0.4Glu166, Cys145, Gly143, Thr26Blockade of catalytic dyad
ACE2 Receptor 1R42-7.3 ± 0.5Glu406, Asp367, Tyr515Interference with Spike-RBD binding
Alpha-Glucosidase 3A4A-8.8 ± 0.3Arg275, Asp352, Glu411Competitive inhibition
Pathway Visualization: XO Inhibition

The biological consequence of the docking interaction described above is the reduction of oxidative stress.

XO_Inhibition_PathwaySubstrateHypoxanthineEnzymeXanthine Oxidase(Active Mo-Center)Substrate->Enzyme Normal BindingComplexXO-IsovitexinComplexEnzyme->Complex StabilizationProductUric Acid(Gout/Inflammation)Enzyme->Product CatalysisROSSuperoxide (O2-)Enzyme->ROS Side ProductThis compoundThis compound(Inhibitor)This compound->Enzyme High Affinity Binding(-9.2 kcal/mol)Complex->Product BlockedComplex->ROS Reduced

Caption: Mechanism of Action: this compound competitively binds to XO, blocking the production of Uric Acid and ROS.

Troubleshooting & Optimization

  • Issue: High Positive Energy (Clashing).

    • Cause: The glucose moiety is colliding with the protein backbone.

    • Solution: Run a "Flexible Residue" docking.[1] Set residues Glu802 (in XO) or Glu166 (in Mpro) as flexible to allow the protein to accommodate the bulky sugar group.

  • Issue: Inconsistent Poses.

    • Cause: Insufficient exhaustiveness.[1]

    • Solution: For C-glycosides, increase exhaustiveness to >32. The rotational freedom of the sugar hydroxyls creates a vast conformational space that standard settings (exhaustiveness=8) fail to sample adequately.

  • Issue: RMSD > 2.0 Å upon re-docking.

    • Cause: Incorrect root definition.[1]

    • Solution: Verify that the flavone backbone is defined as the rigid root, with the sugar ring as a moving branch.

References

  • RCSB Protein Data Bank. (2000).[1] Crystal Structure of Xanthine Oxidase from Bovine Milk (PDB: 1FIQ). Retrieved from [Link][1]

  • PubChem. (2023).[1] this compound (CID 162350) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors (PDB: 6LU7).[1] Nature. Retrieved from [Link][1]

  • Lin, C. M., et al. (2015). This compound Suppresses Lipopolysaccharide-Mediated Inducible Nitric Oxide Synthase through Inhibition of NF-kappaB in Mouse Macrophages.[1] Int J Mol Sci. (Validated anti-inflammatory pathway).[1]

  • ResearchGate. (2022).[1] Investigation of Potential Activity of Some Organic Compounds and Antiviral Drugs Against COVID-19 Based on Molecular Docking. (Source for Mpro binding energy comparison). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Isovitexin for Dose-Response Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Isovitexin. This document provides in-depth, experience-based guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal logic behind experimental choices, ensuring your dose-response studies are both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound in experimental settings.

Q1: What is this compound and why is it difficult to work with?

A1: this compound (Apigenin-6-C-glucoside) is a C-glycosylated flavone, a class of compounds known for a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The primary challenge stems from its chemical structure. The C-glycoside bond makes it a relatively large and complex molecule with poor aqueous solubility, complicating the preparation of homogenous, biologically-relevant solutions for in vitro and in vivo studies.[3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: For initial dose-response screening, a broad concentration range is recommended to capture the full spectrum of biological activity, from subtle effects to potential toxicity. Based on published literature, a common starting range is from 1 µM to 100 µM . For instance, cytotoxicity has been observed in various cancer cell lines (HepG2, MCF-7, HCT116) at concentrations of 50 and 100 µg/ml.[3] It is often best to use a logarithmic or half-log dilution series to efficiently cover this wide range.[4]

Q3: Which solvent should I use to prepare an this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound.[3][5] It has a high capacity for dissolving both polar and nonpolar compounds and is miscible with aqueous cell culture media.[6] this compound is soluble in DMSO at concentrations up to approximately 30 mg/mL.[3]

Q4: How do I manage DMSO-related toxicity in my cell cultures?

A4: While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[7] A widely accepted "rule of thumb" is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) , with many labs aiming for ≤0.1% to minimize any potential artifacts.[7][8] Always include a "vehicle control" in your experimental design—this consists of cells treated with the same final concentration of DMSO as your highest this compound dose, but without the compound itself. This crucial control allows you to distinguish between the effects of the compound and the effects of the solvent.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Precipitation or Cloudiness in Media 1. Exceeded Aqueous Solubility: The final concentration of this compound in the aqueous media is too high. Even when diluted from a DMSO stock, this compound is only sparingly soluble in aqueous buffers (approx. 0.16 mg/mL in a 1:5 DMSO:PBS solution).[3]2. Solvent Shock: Adding the concentrated DMSO stock directly to the media too quickly can cause the compound to crash out of solution.3. Media Component Interaction: Components in complex media (e.g., salts, proteins in serum) can sometimes interact with the compound, reducing its solubility.4. Temperature Changes: Moving solutions between different temperatures (e.g., from room temp to a 37°C incubator or vice-versa) can cause compounds to precipitate.[9]Solution 1 (Solubility): Lower the highest working concentration of this compound.Solution 2 (Solvent Shock): Add the DMSO stock to the media drop-wise while gently vortexing or swirling the media. This gradual introduction helps maintain solubility.Solution 3 (Media Interaction): Prepare the final dilution in a smaller volume of serum-free media first, allow it to equilibrate, and then add it to the final volume of complete (serum-containing) media.Solution 4 (Temperature): Pre-warm the media and the final diluted solution to 37°C before adding to the cells. Avoid repeated freeze-thaw cycles of stock solutions.[9]
Inconsistent or Non-Reproducible Results 1. Inaccurate Stock Concentration: Errors in weighing the compound or calculating the initial concentration.2. Degradation of this compound: The compound may be sensitive to light, pH, or prolonged storage in aqueous solutions. Aqueous solutions are not recommended for storage beyond one day.[3] Flavonoids can be unstable at non-neutral pH.[10][11]3. Pipetting Errors: Inaccurate serial dilutions are a major source of variability.[12]Solution 1 (Concentration): Independently verify the concentration of your primary stock solution using UV-Vis spectrophotometry or HPLC (see Protocol 2).Solution 2 (Degradation): Prepare fresh working dilutions from a frozen DMSO stock for each experiment. Protect stock solutions from light by storing them in amber vials.Solution 3 (Pipetting): Follow best practices for serial dilutions: use calibrated pipettes, change tips for each transfer, pre-wet tips, and ensure thorough mixing after each dilution step.[12][13]
High Background Toxicity (Vehicle Control Issues) 1. DMSO Concentration Too High: The final DMSO concentration exceeds the tolerance level of your specific cell line. Primary cells are often more sensitive than immortalized cell lines.[7]2. DMSO Quality: Using a lower grade of DMSO can introduce impurities that are toxic to cells.Solution 1 (Concentration): Perform a dose-response curve for DMSO alone on your cell line to determine its specific toxicity profile (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%). This will define the safe upper limit for your experiments.[8]Solution 2 (Quality): Use only high-purity, sterile, cell-culture grade DMSO for all experiments.

Part 3: Key Protocols & Workflows

These protocols are designed to be self-validating systems, incorporating quality control steps to ensure accuracy.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

Causality: Creating a high-concentration primary stock in 100% DMSO maximizes the solubility and stability of this compound.[3] This allows for smaller volumes to be used when making subsequent dilutions, minimizing the final solvent concentration in the cell culture media.[14]

Materials:

  • This compound powder (≥98% purity)

  • High-purity, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed. (Molecular Weight of this compound: 432.4 g/mol ).

    • Example for a 50 mM stock solution:

    • Mass (g) = 0.050 mol/L * 432.4 g/mol * Volume (L)

    • To make 1 mL (0.001 L): Mass = 0.050 * 432.4 * 0.001 = 0.02162 g = 21.62 mg

  • Weighing: Accurately weigh the calculated mass of this compound powder.

  • Dissolution: Add the appropriate volume of pure DMSO to the vial containing the this compound powder.

  • Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming or sonication may be used if dissolution is difficult, but be mindful of potential degradation.[4][7]

  • Verification (Trustworthiness Step): Proceed to Protocol 2 to verify the actual concentration of your stock solution.

  • Storage: Aliquot the verified stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles.[9]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Step 1: Preparation cluster_qc Step 2: Quality Control (Self-Validation) cluster_store Step 3: Storage weigh Weigh this compound Powder add_dmso Add Pure DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex verify Verify Concentration (HPLC / UV-Vis) vortex->verify Proceed to Verification aliquot Aliquot into Single-Use Tubes verify->aliquot If Concentration is Correct store Store at -20°C / -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing a validated this compound stock solution.

Protocol 2: Concentration Verification by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the concentration and purity of a compound in solution. This step validates your stock solution, ensuring that your dose-response curves are based on a known, accurate concentration.[15][16]

Procedure Outline:

  • Prepare Standards: Create a calibration curve by preparing a series of known concentrations of this compound (using a certified reference standard if available) in DMSO. A typical range would be 6.25 to 200 µg/mL.[17]

  • Prepare Sample: Dilute your newly prepared stock solution to fall within the range of your calibration curve.

  • HPLC Analysis:

    • Column: Use a C18 column (e.g., 4.6mm x 50mm, 2.7µm).[16]

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).[16]

    • Detection: Use a UV detector set to one of this compound's maximum absorbance wavelengths (λmax: 216, 272, or 335 nm).[3]

  • Quantification: Plot the peak area of the standards against their known concentrations to generate a linear regression curve. Use the equation of this line to calculate the exact concentration of your diluted stock sample. Adjust the concentration value of your primary stock solution in your records if necessary.

Protocol 3: Serial Dilution for a 96-Well Plate Assay

Causality: A serial dilution is a systematic, stepwise dilution of a substance in solution.[18][19] This method is efficient for creating a range of concentrations and is essential for generating accurate dose-response curves in a multi-well plate format.[13]

Example: Preparing concentrations from 100 µM down to ~0.4 µM (1:2 dilution series)

  • Prepare Intermediate Stock: First, dilute your high-concentration primary stock (e.g., 50 mM) into cell culture media to create an intermediate stock at twice the highest desired final concentration (e.g., 200 µM).

    • Crucial Step: Ensure the DMSO concentration in this intermediate stock is still safe (e.g., ≤1.0%), as it will be diluted by half again.

  • Plate Setup:

    • Add 100 µL of cell culture media to wells A2 through A8 of a 96-well plate.

    • Add 200 µL of your 200 µM intermediate stock to well A1.

  • Perform Serial Dilution:

    • Transfer 100 µL from well A1 to well A2.

    • Mix the contents of well A2 thoroughly by pipetting up and down 5-7 times. Always change the pipette tip. [12]

    • Transfer 100 µL from well A2 to well A3. Mix thoroughly.

    • Continue this process down to well A8. Discard the final 100 µL from well A8.

  • Add Cells: Add 100 µL of your cell suspension to each well (A1 through A8). This will dilute the compound concentrations by half, achieving your final desired concentrations (100 µM, 50 µM, 25 µM, etc.).

Diagram: Serial Dilution Logic

G A1 200 µM (Well A1) A2 100 µM (Well A2) A1->A2 Transfer 100µL A3 50 µM (Well A3) A2->A3 Transfer 100µL A4 25 µM (Well A4) A3->A4 Transfer 100µL A5 ... A4->A5 ...

Caption: Visual representation of a 1:2 serial dilution workflow.

Part 4: Understanding this compound's Mechanism

A foundational understanding of this compound's mechanism of action can help in designing more targeted experiments and interpreting results. This compound influences multiple signaling pathways related to inflammation, oxidative stress, and tumor progression.[1][2]

Key Signaling Pathways Modulated by this compound
  • Anti-inflammatory Effects: this compound can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] It achieves this, in part, by suppressing key signaling pathways such as NF-κB and MAPK.[2][20]

  • Apoptosis Induction: In cancer models, this compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspases.[1] It can also activate the p53 signaling pathway in some cancer cells.[21]

  • SHP2 Inhibition: Recent studies suggest this compound may directly target and inhibit the SHP2 phosphatase, a key node in cellular signaling, which contributes to its anti-inflammatory effects.[22]

Diagram: Simplified this compound Signaling Interactions

G cluster_stimulus cluster_pathways cluster_response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines SHP2 SHP2 Apoptosis Apoptosis This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->SHP2 Inhibits This compound->Apoptosis Induces

Sources

Technical Support Center: Strategies for Overcoming Poor Bioavailability of Isovitexin in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with isovitexin. This document provides in-depth, evidence-based answers to common challenges encountered during in vivo animal studies, focusing specifically on overcoming the compound's inherently poor oral bioavailability. As a C-glycosylflavone, this compound presents significant therapeutic promise in areas such as oncology, inflammation, and neuroprotection[1][2]. However, its journey from the bench to potential clinical application is frequently hindered by pharmacokinetic hurdles.

This guide is structured to move from foundational understanding to practical, actionable protocols. We will dissect the "why" behind experimental choices, empowering you to not only follow steps but to troubleshoot and adapt them to your specific research context.

Part 1: Foundational FAQs - Understanding the Bioavailability Challenge

This section addresses the fundamental questions regarding this compound's properties and the nature of its bioavailability problem.

Q1: What are the primary factors contributing to this compound's poor oral bioavailability?

A1: The poor oral bioavailability of this compound, and its isomer vitexin, is a well-documented issue stemming from two principal physicochemical properties[3][4][5][6]. Firstly, this compound has very low water solubility, which limits its dissolution in the gastrointestinal (GI) fluid—a prerequisite for absorption[4]. Secondly, like many flavonoids, it is subject to extensive first-pass metabolism, where a significant portion of the absorbed compound is metabolized in the intestine and liver before it can reach systemic circulation[2][4]. Studies using Caco-2 intestinal models and animal experiments have shown that this compound is poorly absorbed into the body and a large fraction is excreted.

Q2: What are the key pharmacokinetic (PK) parameters I should be measuring to assess bioavailability, and what are typical baseline values for this compound?

A2: To assess bioavailability, you must compare the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration. The key parameters are:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

A study in rats with a 2.0 mg/kg IV injection of this compound established baseline PK parameters, including a half-life (t1/2) of 1.05 hours and an AUC of 11.39 µg/mL/h[7]. Another study in mice reported an oral bioavailability of 14.58% for unformulated this compound, which, while allowing for some therapeutic effect, is considered low for drug development[8]. The primary tissue depots for this compound have been identified as the kidney, intestine, and liver[7].

Q3: My initial in vivo efficacy study with a simple this compound suspension showed no effect. Does this mean the compound is inactive?

A3: Not necessarily. This is a classic scenario where poor bioavailability can mask the true pharmacological activity of a compound. If the this compound did not dissolve and get absorbed sufficiently, its concentration at the target site may have been too low to elicit a response. Before concluding that this compound is inactive for your model, it is critical to first implement a bioavailability enhancement strategy. An improved formulation can dramatically increase systemic exposure, providing a more accurate assessment of the compound's therapeutic potential.

Part 2: Troubleshooting and Strategy Selection Guide

Choosing the right formulation strategy is critical and depends on your experimental goals, timeline, and available resources. This section provides a logical framework for making that decision.

Decision Workflow for Enhancing this compound Bioavailability

The following diagram outlines a decision-making process to help you select the most appropriate formulation strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor this compound Bioavailability q1 Primary Goal? start->q1 solubility Rapid Solubility Enhancement (Screening) q1->solubility max_absorption Maximize Absorption & Bypass First-Pass (Advanced PK) q1->max_absorption controlled_release Protect Compound & Control Release (Chronic Dosing) q1->controlled_release scalable Scalable Method for High Drug Load (Pre-development) q1->scalable s1 Strategy: Cyclodextrin Inclusion Complex solubility->s1 s2 Strategy: Self-Microemulsifying Drug Delivery System (SMEDDS) max_absorption->s2 s3 Strategy: Polymeric Nano/Microencapsulation controlled_release->s3 s4 Strategy: Amorphous Solid Dispersion scalable->s4 l1 Mechanism: Encapsulates single molecules, increasing aqueous solubility. s1->l1 l2 Mechanism: Forms microemulsion in GI tract, increasing surface area and using lipid absorption pathways. s2->l2 l3 Mechanism: Polymer matrix protects drug and controls dissolution rate. s3->l3 l4 Mechanism: Converts crystalline drug to a high-energy amorphous state, boosting dissolution. s4->l4

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q4: I need a quick and relatively simple method to improve this compound's solubility for an initial efficacy screen. What do you recommend?

A4: Cyclodextrin Inclusion Complexes are an excellent starting point. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility[9][10]. This is a widely used technique that can be performed with standard laboratory equipment[11].

  • Causality: The formation of an inclusion complex prevents the self-aggregation of this compound molecules and presents them in a monomolecularly dispersed state, which significantly enhances wettability and dissolution rate[12]. Studies on the related flavonoid vitexin have shown that complexation with β-cyclodextrin improved its dissolution rate and pharmacological activity, suggesting increased bioavailability[13].

  • Troubleshooting: If you observe low complexation efficiency, consider using a modified cyclodextrin like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), which offer much higher aqueous solubility and can improve complex formation[12].

Q5: My goal is to maximize the oral absorption of this compound and potentially bypass the first-pass effect. What is the most advanced approach?

A5: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are a powerful strategy for this purpose. SMEDDS are isotropic mixtures of oil, a surfactant, and a co-surfactant, in which the drug is dissolved[14]. Upon gentle agitation with aqueous media in the GI tract, they spontaneously form a fine oil-in-water microemulsion with droplet sizes typically below 100 nm[15][16].

  • Causality: The massive surface area of the microemulsion droplets dramatically enhances drug dissolution and absorption[15]. Furthermore, the lipid components can promote lymphatic transport, which is a pathway that drains into the systemic circulation while bypassing the liver, thereby reducing first-pass metabolism[15]. The surfactants can also transiently and safely modulate the permeability of the intestinal membrane.

  • Troubleshooting: The selection of excipients is critical. You must screen oils, surfactants, and co-surfactants for their ability to dissolve this compound. The ratios of these components must then be optimized using pseudo-ternary phase diagrams to identify a stable microemulsion region[17].

Q6: I am running a chronic, multi-week study and need to protect the this compound from degradation while possibly achieving a more controlled release. What should I consider?

A6: Polymeric Nano/Microencapsulation is the ideal strategy for stability and controlled release. This involves entrapping this compound within a biodegradable polymer matrix[3]. Materials like alginate and chitosan are commonly used to form microspheres or nanospheres[3].

  • Causality: The polymer matrix acts as a physical barrier, protecting the encapsulated this compound from the harsh pH and enzymatic conditions of the stomach and upper intestine[3]. The release of the drug is then governed by the degradation or swelling of the polymer in the lower GI tract, allowing for a more sustained release profile. A study using chitosan-coated alginate microcapsules for vitexin and this compound demonstrated enhanced Cmax and AUC values in rabbits compared to the raw extract[5][6].

  • Troubleshooting: Achieving a high drug loading and encapsulation efficiency can be challenging. It requires careful optimization of formulation parameters such as polymer concentration, cross-linker concentration, and surfactant choice[3].

Q7: I need a robust, scalable method that can handle a relatively high drug load and significantly improve dissolution. What is the industry standard?

A7: Amorphous Solid Dispersions (ASDs) are a go-to technology in the pharmaceutical industry for poorly soluble drugs[18][19]. This technique involves dispersing the drug in a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) to convert it from its stable, low-energy crystalline form to a high-energy, more soluble amorphous state[20][21].

  • Causality: The amorphous form of a drug does not have the strong crystal lattice energy that must be overcome during dissolution. This results in a much faster and higher extent of dissolution, often leading to supersaturated solutions in the GI tract, which creates a large concentration gradient that drives absorption[22].

  • Troubleshooting: The main challenge with ASDs is maintaining the amorphous state over time, as the drug may try to recrystallize. The choice of polymer is key to ensuring physical stability. The drug-to-polymer ratio must be optimized to prevent this.

Part 3: Data & Comparative Analysis

To aid in strategy selection, the following tables summarize the key characteristics of each approach and provide a snapshot of relevant pharmacokinetic data.

Table 1: Comparison of this compound Bioavailability Enhancement Strategies

StrategyPrimary MechanismKey AdvantagesKey DisadvantagesTypical Lab Complexity
Cyclodextrin Complex Molecular EncapsulationSimple to prepare, uses common reagents, good for initial screening.[13]Low drug loading capacity, may not be sufficient for very poor absorption.Low
Solid Dispersion Amorphous State ConversionHigh drug loading possible, scalable, significant solubility enhancement.[18][22]Potential for recrystallization, requires specific equipment (e.g., spray dryer, rotary evaporator).Medium
SMEDDS In Situ MicroemulsionMaximizes absorption, potential to bypass first-pass effect, protects drug.[14][15]Complex formulation development (excipient screening, phase diagrams).High
Microencapsulation Polymer Matrix EntrapmentProtects from degradation, allows for controlled/sustained release.[3]Can have lower drug loading, process optimization can be complex.Medium-High

Table 2: Representative Pharmacokinetic Parameters of this compound in Animal Models

AdministrationFormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Ref.
Intravenous (IV)SolutionRat2.0 mg/kg--11,390[7]
Oral (PO)Raw ExtractRabbit-~40~1.5~200[5]
Oral (PO)MicrocapsulesRabbit-~100~2.0~800[5]

Note: Data from different studies and animal models should be compared with caution. The table illustrates the relative improvement achieved with an advanced formulation.

Part 4: Detailed Experimental Protocols

The following protocols provide a starting point for implementing these strategies in your lab.

Protocol 1: Preparation of an this compound/HP-β-Cyclodextrin Inclusion Complex

This protocol uses the co-evaporation method, which is effective for achieving high complexation efficiency.

  • Molar Ratio Calculation: Determine the required masses of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.

  • Dissolution: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Complexation: Dissolve the HP-β-CD in deionized water. Slowly add the this compound solution to the HP-β-CD solution under continuous stirring.

  • Stirring: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • Solvent Removal: Remove the organic and aqueous solvents using a rotary evaporator under reduced pressure at 40-50°C until a solid film or powder is formed.

  • Drying & Storage: Further dry the resulting powder in a vacuum oven at 40°C overnight to remove any residual solvent. Store the final complex in a desiccator.

  • Validation: The formation of the complex should be confirmed using techniques like Fourier-transform infrared spectroscopy (FT-IR) or Differential Scanning Calorimetry (DSC), which will show characteristic shifts or disappearance of peaks corresponding to the encapsulated drug.

Protocol 2: Formulation of an this compound SMEDDS

This protocol outlines the steps for developing a SMEDDS formulation.

  • Excipient Screening:

    • Solubility Study: Determine the saturation solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497). Select the excipients with the highest solubilizing capacity for this compound.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., from 9:1 to 1:9).

    • For each mixture, titrate with water dropwise under gentle stirring. Observe the mixture for clarity and transparency.

    • Plot the results on a ternary phase diagram to identify the boundaries of the microemulsion region (the area where clear, stable microemulsions form).

  • Loading this compound and Optimization:

    • Select several promising formulations from the microemulsion region of the phase diagram.

    • Dissolve this compound into these pre-concentrates at the desired concentration.

    • Characterization: For each drug-loaded formulation, add it to water (e.g., 1:100 ratio) and measure the resulting droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The goal is a small droplet size (<100 nm) and a low PDI (<0.3).

  • Stability Assessment: Store the optimized drug-loaded SMEDDS formulation at various temperatures (e.g., 4°C, 25°C) and monitor for any signs of drug precipitation or phase separation over several weeks.

Protocol 3: Basic Pharmacokinetic Study Design in Rats

This protocol provides a general framework for an oral PK study. All animal procedures must be approved by your institution's IACUC.

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats (200-250g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (12-16 hours) before dosing but allow free access to water.

  • Group Allocation: Randomly divide animals into groups (n=4-6 per group), e.g., Group 1: this compound Suspension (Vehicle control); Group 2: this compound Formulation (e.g., SMEDDS).

  • Dosing: Administer the respective formulations via oral gavage at a consistent dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (~150-200 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes at predetermined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled microcentrifuge tubes and store at -80°C until analysis.

Protocol 4: Plasma Sample Analysis using HPLC-MS/MS

This protocol is based on common methods for quantifying this compound in plasma[6][7][23].

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (IS), such as puerarin[23].

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C).

    • Transfer the clear supernatant to an HPLC vial for injection.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm) is typically effective[7].

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is common[7][23].

    • Ionization: Electrospray ionization (ESI) in negative mode often provides good sensitivity for flavonoids[7].

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. The mass transition for this compound is typically m/z 431 -> 311[7][23]. The IS will have its own specific transition.

  • Quantification: Create a calibration curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples. Quantify the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Part 5: Visualization of Mechanisms

Understanding the mechanism of action for each formulation strategy is key to troubleshooting.

Mechanism of SMEDDS in the GI Tract

Caption: Spontaneous formation of a microemulsion from a SMEDDS formulation.

This technical guide provides a comprehensive framework for addressing the bioavailability challenges of this compound. By understanding the underlying causes of its poor absorption and systematically applying advanced formulation strategies, researchers can unlock the true therapeutic potential of this promising natural compound in their preclinical models.

References

  • Pharmacokinetic curves of vitexin and this compound in rabbits after oral... - ResearchGate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Khadgawat, M., et al. (2022). Oral Administration of this compound, a Naturally Occurring Apigenin Derivative Showed Osteoanabolic Effect in Ovariectomized Mice: A Comparative Study with Teriparatide. Journal of Bone and Mineral Metabolism. [Link]

  • Li, Y., et al. (2015). Pharmacokinetics and tissue distribution study of this compound in rats by HPLC-MS/MS. Journal of Chromatography B, 991, 56-61. [Link]

  • Pharmacokinetics and Tissue Distribution of this compound-2''-O-β-D-glucopyranoside (IVG) in Sprague-Dawley Rats. (2023). Bentham Science. [Link]

  • Hashimoto, T., et al. (2023). Dietary Isosaponarin is Intestinally Metabolized to this compound, Most of Which are Excreted in Feces without Being Absorbed. Asian Journal of Food and Research in Nutrition. [Link]

  • Current Strategies For Enhancing Bioavailability. (n.d.). Outsourced Pharma. Retrieved January 30, 2026, from [Link]

  • Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells. (2023). National Center for Biotechnology Information. [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique. (2021). Drug Development & Delivery. [Link]

  • Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. (2025). MDPI. [Link]

  • Gao, W., et al. (2018). A review on the pharmacological effects of vitexin and this compound. Fitoterapia, 125, 65-71. [Link]

  • A review on the pharmacological effects of vitexin and this compound. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Pharmacokinetics and tissue distribution study of this compound in rats by HPLC-MS/MS. (2015). Semantic Scholar. [Link]

  • Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. (2025). MDPI. [Link]

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. (2015). National Center for Biotechnology Information. [Link]

  • Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities. (2020). National Center for Biotechnology Information. [Link]

  • Nguyen, D., et al. (2025). Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. Molecules, 30(8), 3419. [Link]

  • Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. (2019). ResearchGate. [Link]

  • SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. (2017). Innovare Academic Sciences. [Link]

  • Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. (2025). ResearchGate. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2025). ResearchGate. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). MDPI. [Link]

  • Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement. (2025). ResearchGate. [Link]

  • Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Yan, C., et al. (2012). Simultaneous determination of vitexin and this compound in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry. Biomedical Chromatography, 26(12), 1579-1584. [Link]

  • Self-micro emulsifying drug delivery systems. (2022). Journal of Medical and Pharmaceutical Allied Sciences. [Link]

  • Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. (2019). PubMed. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Pérez-Sánchez, A., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6631. [Link]

  • Methods and techniques for the analysis of isoflavones in foods. (2015). ResearchGate. [Link]

  • Unveiling the differences between vitexin and this compound: From the perspective of sources, green advanced extraction technologies, biological activities, and safety. (2025). PubMed. [Link]

  • Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. (2022). Frontiers. [Link]

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. (2015). PubMed. [Link]

  • Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for Isovitexin Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of isovitexin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your experimental choices are both effective and scientifically sound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the detection and quantification of this compound.

Q1: What are the typical precursor and product ions for this compound in MS/MS analysis?

A1: For this compound (a C-glycosyl flavonoid), the choice of precursor and product ions is critical for achieving specificity and sensitivity. In negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ is typically selected as the precursor ion. For this compound, with a molecular weight of 432.38 g/mol , this corresponds to an m/z of 431.1.

Upon collision-induced dissociation (CID), the glycosidic bond of C-glycosides is more stable than that of O-glycosides. Therefore, fragmentation often occurs within the sugar moiety. A common and abundant product ion results from the loss of a C₄H₈O₄ neutral fragment from the glucose unit, resulting in a product ion at m/z 311.1.[1][2][3] This transition of 431.1 → 311.1 is a reliable choice for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.[1][2][3] While other fragment ions can be observed, this transition generally provides a robust and sensitive signal for quantification.[4]

Q2: I'm observing poor peak shape for this compound. What are the likely causes and how can I improve it?

A2: Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy. Several factors can contribute to this issue:

  • Mobile Phase pH: The pH of your mobile phase plays a crucial role in controlling the ionization state of this compound, which contains phenolic hydroxyl groups. An inappropriate pH can lead to peak tailing. For reversed-phase chromatography, using a mobile phase with a volatile acidic modifier, such as 0.1% formic acid, is highly recommended.[2][5] This helps to suppress the ionization of the phenolic groups, leading to better peak symmetry.

  • Column Choice: The selection of the HPLC or UHPLC column is paramount. A C18 stationary phase is commonly used and generally provides good retention and selectivity for this compound.[2][6] For complex matrices, consider using a column with a smaller particle size (e.g., sub-2 µm) for improved resolution and efficiency.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This can be particularly problematic with older or lower-quality silica-based columns. Using a highly inert column can minimize these secondary interactions.

  • Sample Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase composition can lead to peak distortion. As a best practice, dissolve your samples in a solvent that is as close as possible to the initial mobile phase conditions.

Q3: My this compound signal is weak or inconsistent. What are the key MS source parameters I should optimize?

A3: A weak or unstable signal often points to suboptimal ion source conditions. A systematic optimization of these parameters is essential.

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes can be used for this compound. However, due to the presence of multiple hydroxyl groups, negative ion mode (ESI-) often provides better sensitivity.[3][6]

  • Source Parameters: Key parameters to optimize include:

    • Capillary Voltage: This voltage drives the electrospray. A systematic variation of this parameter while monitoring the signal intensity of the precursor ion will help identify the optimal setting.

    • Gas Flows (Nebulizer and Drying Gas): These gases are crucial for desolvation. Insufficient gas flow can lead to poor desolvation and signal suppression, while excessive flow can cool the ESI plume and reduce ionization efficiency.

    • Source Temperature: The temperature of the drying gas affects the efficiency of solvent evaporation. An optimal temperature ensures complete desolvation without causing thermal degradation of the analyte.[7]

  • Infusion Analysis: The most effective way to optimize these parameters is through direct infusion of a standard solution of this compound into the mass spectrometer.[5] This allows for real-time monitoring of the signal as you adjust each parameter.

Q4: How can I differentiate this compound from its isomer, vitexin?

A4: this compound (apigenin-6-C-glucoside) and vitexin (apigenin-8-C-glucoside) are structural isomers, presenting a chromatographic challenge.

  • Chromatographic Separation: The primary method for differentiating these isomers is through effective liquid chromatography. A well-optimized reversed-phase HPLC or UHPLC method can achieve baseline separation. The elution order can vary depending on the specific column and mobile phase conditions, so it is crucial to use certified reference standards to confirm the identity of each peak.

  • Mass Spectrometry: While they have the same precursor and major product ions in MS/MS, some studies have reported subtle differences in the relative abundance of minor fragment ions. However, relying solely on MS/MS for differentiation is not recommended without prior chromatographic separation.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause Troubleshooting Steps
No this compound Peak Detected 1. Sample Degradation2. Incorrect MS/MS Transition3. Insufficient Concentration4. Instrument Communication Failure1. Ensure proper sample storage (protect from light and heat). Prepare fresh standards.2. Verify the precursor and product ion masses for this compound (e.g., 431.1 → 311.1 in negative mode).[1][2][3]3. Inject a higher concentration standard to confirm the method is working.4. Check all cable connections and perform a system reset if necessary.[7]
High Background Noise 1. Contaminated Mobile Phase or Solvents2. Dirty Ion Source3. Sample Matrix Effects1. Use high-purity, LC-MS grade solvents and additives.[5] Prepare fresh mobile phases daily.2. Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[8]3. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[5]
Retention Time Shift 1. Column Degradation2. Inconsistent Mobile Phase Composition3. Fluctuations in Column Temperature1. Use a guard column to protect the analytical column. If performance continues to decline, replace the column.2. Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve test to check pump performance.3. Use a column oven to maintain a stable temperature.
Poor Reproducibility 1. Inconsistent Sample Preparation2. Autosampler Issues3. System Instability1. Standardize the sample preparation workflow. Use an internal standard to correct for variations.2. Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent.3. Allow the LC-MS/MS system to equilibrate thoroughly before starting a sequence. Run system suitability tests to monitor performance.[8]

Section 3: Experimental Protocols

Protocol: Optimization of MRM Transitions for this compound

This protocol outlines the steps for identifying the optimal precursor and product ions, as well as the collision energy for this compound.

Objective: To determine the most sensitive and specific MRM transitions for the quantification of this compound.

Materials:

  • This compound certified reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • A triple quadrupole or Q-TOF mass spectrometer coupled to an LC system

Procedure:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Full Scan (MS1) Analysis:

    • Set the mass spectrometer to operate in full scan mode to identify the precursor ion.

    • Scan a mass range that includes the expected m/z of the deprotonated molecule (e.g., m/z 100-500).

    • Confirm the presence of the [M-H]⁻ ion at m/z 431.1.

  • Product Ion Scan (MS2) Analysis:

    • Set the mass spectrometer to product ion scan mode.

    • Select the precursor ion at m/z 431.1.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions. For this compound, a prominent product ion should be observed at m/z 311.1.[1][2][3]

  • Collision Energy Optimization:

    • Set up an MRM method with the selected precursor and product ion pair (431.1 → 311.1).

    • While infusing the standard, ramp the collision energy over a range (e.g., 10-40 eV) and monitor the signal intensity of the product ion.

    • The collision energy that produces the highest signal intensity should be selected for the final method.[9] It is advisable to choose a value on a plateau of the response curve to ensure robustness.[5]

Protocol: Sample Preparation for this compound from Plant Material

Objective: To efficiently extract this compound from a plant matrix while minimizing interferences.

Materials:

  • Dried and powdered plant material

  • Methanol or 60% ethanol[10]

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 60% ethanol.[10]

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath at 40-50°C for 15 minutes.[10]

  • Centrifugation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution:

    • If necessary, dilute the sample with the initial mobile phase to bring the concentration of this compound within the calibration range of the instrument.

Section 4: Visualizations

Workflow for LC-MS/MS Method Development for this compound

MethodDevelopment cluster_LC LC Optimization cluster_MS MS Optimization cluster_Validation Method Validation Column Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (e.g., 0.1% Formic Acid) Gradient Gradient Elution Profile Infusion Direct Infusion of Standard Gradient->Infusion Couple LC to MS Precursor Precursor Ion Selection ([M-H]⁻ at m/z 431.1) Product Product Ion Scan (Fragment at m/z 311.1) CE Collision Energy Optimization Linearity Linearity & Range CE->Linearity Final Method Accuracy Accuracy & Precision LLOQ Limit of Quantification

Caption: A streamlined workflow for developing a robust LC-MS/MS method for this compound analysis.

Troubleshooting Logic for Low this compound Signal

Troubleshooting Start Low this compound Signal Check_Standard Inject High Conc. Standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Sample_Prep Investigate Sample Prep (Extraction, Dilution) Standard_OK->Sample_Prep Yes No_Signal No Signal from Standard Standard_OK->No_Signal No Check_MS Check MS Parameters (Transitions, Voltages) No_Signal->Check_MS Check_LC Check LC System (Pump, Column, Connections) Check_MS->Check_LC Source_Clean Clean Ion Source Check_LC->Source_Clean

Caption: A logical decision tree for troubleshooting low signal intensity for this compound.

References

  • SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Chromatography Online. (2019). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. [Link]

  • LCGC International. (2018). How to Avoid Problems in LC–MS. Chromatography Online. [Link]

  • Wiley Analytical Science. (2021). The fragmentation pathways of this compound‐2′′‐O‐glucoside in negative ion mode. Wiley Online Library. [Link]

  • ResearchGate. (2017). Determination of vitexin and this compound in pigeonpea using ultrasonic extraction followed by LC-MS. ResearchGate. [Link]

  • MDPI. (2022). Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. MDPI. [Link]

  • PubMed. (2015). Simultaneous determination of vitexin and this compound in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (2015). Pharmacokinetics and tissue distribution study of this compound in rats by HPLC-MS/MS. ResearchGate. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • PubMed. (2012). [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry]. PubMed. [Link]

  • ResearchGate. (2016). Simultaneous determination of vitexin and this compound in rat plasma after oral administration of Santalum album L. leaves extract by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

Sources

Bio-Tech Support Center: Isovitexin Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-TOX-001 Subject: Troubleshooting Cell Line-Specific Toxicity & Stability Issues with Isovitexin Status: Open for Resolution

Critical Alert: The "Hidden" Variable (Solubility & Vehicle Toxicity)

User Complaint: "My control cells are dying, or I see crystals in the well after 24 hours."

Technical Insight: this compound (Apigenin-6-C-glucoside) possesses a C-glycosyl bond, granting it unique polarity compared to O-glycosides. However, its thermodynamic solubility in aqueous culture media is poor. A common error is preparing a high-concentration stock in DMSO and spiking it directly into cold media, causing immediate micro-precipitation. These micro-crystals settle on the cell monolayer, causing physical stress and localized high-concentration toxicity, often mistaken for "drug potency."

Furthermore, DMSO concentrations >0.5% (v/v) can induce differentiation or apoptosis in sensitive lines (e.g., HepG2, primary hepatocytes), confounding your toxicity data.

Validated Solubilization Protocol

Follow this workflow to ensure homogeneity and prevent vehicle toxicity.

StockPrep Step1 Weigh this compound Step2 Dissolve in 100% DMSO (Stock: 20-50 mM) Step1->Step2 Step3 Vortex & Sonicate (30s, RT) Step2->Step3 Ensure Clarity Step5 Intermediate Dilution (1:10 in PBS) Step3->Step5 Prevent Shock Step4 Pre-warm Culture Media (37°C) Step6 Final Spike into Media (Max DMSO < 0.5%) Step4->Step6 Step5->Step6 Dropwise Addition

Figure 1: Optimized solubilization workflow to prevent micro-precipitation shock.

Troubleshooting Steps:

  • Visual Check: Inspect wells under 40x phase contrast immediately after treatment. If you see "shimmering" dots, precipitation has occurred.

  • Vehicle Control: Always run a "DMSO-only" control matched to the highest volume used in your treatment group.

  • Temperature: Never add DMSO stock to cold (4°C) media. Both must be at least room temperature (RT) or 37°C.

The Selectivity Paradox: Differential Cytotoxicity

User Complaint: "this compound kills my HepG2 cells (IC50 ~30 µM) but has no effect on my normal hepatocytes or HEK293 cells at 100 µM. Is the drug working?"

Technical Insight: This is not a failure; it is the intended selective cytotoxicity . This compound exploits the "ROS threshold" theory. Cancer cells (like HepG2 or U2OS) operate under higher basal oxidative stress. This compound acts as a pro-oxidant at high doses in these cells, pushing ROS levels beyond the apoptotic threshold. Normal cells (THLE-3, HEK293) have robust antioxidant reserves and perceive this compound primarily as an antioxidant, sparing them from toxicity.

Comparative IC50 Data (Human Cell Lines)

Data synthesized from validated cytotoxicity assays (MTT/CCK-8).

Cell LineTissue OriginPathologyIC50 Range (24-48h)Mechanism of DeathSensitivity
HepG2 LiverCarcinoma25 - 45 µMApoptosis/AutophagyHigh
U2OS BoneOsteosarcoma15 - 35 µMROS-mediated ApoptosisHigh
A549 LungCarcinoma30 - 60 µMGlycolysis InhibitionModerate
MCF-7 BreastAdenocarcinoma20 - 40 µMCYP17A1 InhibitionHigh
THLE-3 LiverNormal Epithelial> 100 µMN/A (Cytostatic)Low
HEK293 KidneyNormal (Immortal)> 100 µMN/ALow

Key Takeaway: If you observe toxicity in normal cells at <50 µM, suspect vehicle toxicity (DMSO) or contamination.

Mechanism Deconvolution: Autophagy vs. Apoptosis

User Complaint: "My cells stop growing, but Annexin V staining is low. Are they senescent or dying?"

Technical Insight: this compound triggers a "double-edged" response. In hepatocellular carcinoma (HCC), it often induces autophagy (via AMPK activation and mTOR inhibition) before or alongside apoptosis.

  • Protective Autophagy: In some contexts, the cell eats its own organelles to survive the this compound stress.

  • Cytotoxic Autophagy: Excessive autophagy leads to type II cell death.

You must distinguish these pathways to interpret "toxicity" correctly.

Signaling Pathway Interaction

This compound modulates the crosstalk between survival (Autophagy) and death (Apoptosis).

Signaling Iso This compound Treatment ROS Intracellular ROS Accumulation Iso->ROS JNK JNK Pathway Activation ROS->JNK Bax Bax / Bcl-2 Ratio (Increased) JNK->Bax Beclin Beclin-1 / LC3-II (Upregulation) JNK->Beclin Caspase Caspase-3 Cleavage Bax->Caspase Apoptosis APOPTOSIS (Type I Death) Caspase->Apoptosis Autophagy AUTOPHAGY (Survival or Death) Beclin->Autophagy P62 p62 Degradation Autophagy->Apoptosis Threshold Breach Autophagy->P62

Figure 2: The JNK-mediated bifurcation of this compound signaling into apoptosis and autophagy.

Experimental Validation Protocol: To confirm if autophagy is preventing cell death (masking toxicity):

  • Treat: Cells with this compound (IC50 dose).

  • Co-treat: Add Chloroquine (10-20 µM) or 3-MA (Autophagy inhibitors).

  • Readout: If viability decreases significantly upon adding Chloroquine, autophagy was protecting the cells. This confirms the mechanism.

Technical Artifacts: Assay Interference

User Complaint: "My MTT assay shows 120% viability, but the cells look dead under the microscope."

Technical Insight: Flavonoids like this compound contain hydroxyl groups that can chemically reduce tetrazolium salts (MTT, MTS, WST-8) in the absence of live cells. This generates a false colorimetric signal, artificially inflating viability data.

Troubleshooting Guide:

  • The "Cell-Free" Blank:

    • Prepare media + this compound (at highest concentration used).

    • Add MTT reagent.[1][2][3]

    • Incubate for 4 hours.

    • Result: If this turns purple/orange, you have chemical interference.

  • Alternative Assays:

    • Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays . These chemistries are less prone to flavonoid reduction interference.

  • Wash Step:

    • If you must use MTT: Carefully wash cells with PBS before adding the MTT reagent to remove extracellular this compound.

References

  • Yang, S. H., et al. (2013). "Cytotoxicity and apoptotic induction of this compound in human hepatocellular carcinoma cells." Planta Medica.

  • Lv, S., et al. (2016). "Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway."[4] Oncotarget.

  • Sun, L., et al. (2018). "this compound induces apoptosis and autophagy in liver cancer cells through endoplasmic reticulum stress." Biochemical and Biophysical Research Communications.

  • Chen, Y., et al. (2021). "Underlying mechanisms of cytotoxicity in HepG2 hepatocarcinoma cells exposed to heavy metals... and flavonoid modulation." Toxicology in Vitro.

  • Nithya, B. C., et al. (2025). "Identification of this compound as a novel CYP17A1 inhibitor... and evaluation of its anti-cancer effects in MCF-7 breast cancer cells." Medical Oncology.

  • LifeTein Support. (2023). "DMSO usage in cell culture: Toxicity limits and solubility protocols." LifeTein Technical Notes.

Sources

How to control for Isovitexin's intrinsic fluorescence in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for managing the intrinsic fluorescence of Isovitexin in experimental settings. This compound, a C-glycosylflavone found in various plants, is a compound of significant interest in drug development and nutritional science.[1] However, like many flavonoids, its conjugated ring structure gives rise to intrinsic fluorescence, a property that can interfere with common fluorescence-based assays, leading to data misinterpretation and false positives.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth solutions in a question-and-answer format to help you anticipate, troubleshoot, and control for this compound's fluorescence, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is intrinsic fluorescence and why is this compound fluorescent?

Intrinsic fluorescence, or autofluorescence, is the natural emission of light by a molecule after it has absorbed light.[3] This property is inherent to the molecule's structure and does not require an external fluorescent label. In this compound, the phenomenon arises from its apigenin flavonoid backbone, which contains multiple conjugated aromatic rings. These systems of alternating single and double bonds create delocalized π-electrons that can be excited to a higher energy state by UV or visible light. As the electrons return to their ground state, they release this energy as fluorescent light. The specific wavelengths of absorption and emission are sensitive to the molecule's chemical environment, such as solvent polarity and pH.[3][4]

Q2: What are the typical excitation and emission wavelengths for this compound?

The exact excitation (λex) and emission (λem) maxima of this compound can vary depending on environmental factors like solvent and pH. However, its fluorescence generally falls within the blue-to-green region of the spectrum. Published data and spectroscopic studies of similar flavonoids show:

  • Excitation (λex): Typically in the UV to violet range, approximately 330-350 nm .[5]

  • Emission (λem): Typically in the blue to green range, approximately 400-500 nm .

It is crucial to determine the precise spectral properties of this compound in your specific assay buffer, as these values are the foundation for any correction strategy.

Q3: Which types of assays are most susceptible to interference from this compound?

Any assay that utilizes fluorophores with spectral overlap with this compound is at high risk of interference. This is especially problematic for assays relying on common blue or green fluorescent probes. Examples include:

  • Cellular Imaging/Microscopy: Assays using DAPI (nuclei), GFP/EGFP (protein tags), or FITC (immunofluorescence).

  • Flow Cytometry: Panels that include blue or green emitting dyes like FITC, Alexa Fluor 488, or GFP.

  • Biochemical Assays: Enzyme activity or binding assays that use probes like fluorescein.

  • Calcium Imaging: Experiments using indicators like Fluo-4.

The interference can manifest as increased background, false positive signals, or an artificial inflation of the measured signal.

Troubleshooting Guide

Problem: My blank and vehicle control wells show unexpectedly high fluorescence.
  • Probable Cause: This is the most direct indication of interference from this compound's intrinsic fluorescence. At the excitation and emission wavelengths used for your primary fluorophore, you are also detecting the fluorescence emitted by this compound itself.

  • Solution Pathway:

    • Confirm the Source: Run a "compound-only" control. This is a well or sample containing only this compound at the highest concentration used in your experiment, dissolved in the final assay buffer. Measure its fluorescence using the exact same instrument settings (excitation/emission wavelengths, gain) as your experimental samples.

    • Quantify the Interference: If the "compound-only" control is significantly above the buffer-only blank, you have confirmed interference. The magnitude of this signal represents the error introduced by this compound.

    • Implement Correction: Your primary correction strategy will be to subtract this background signal. For this to be valid, you must confirm that the fluorescence of this compound is linear across your working concentration range. See Protocol 1 for creating a standard curve.

Problem: How can I distinguish my specific fluorescent signal from this compound's background noise?
  • Probable Cause: The emission spectra of your experimental probe and this compound are overlapping, making it impossible for a standard filter-based instrument to separate them.

  • Solution Pathway: Your goal is to either separate the signals spectrally or temporally, or move to a spectral region where there is no interference.

    • Option 1: Assay Redesign (Recommended). The most robust solution is to avoid the problem altogether. Switch to a fluorophore that emits in the red or far-red region of the spectrum (e.g., Alexa Fluor 647, Cy5, or DyLight 650). Compound autofluorescence is significantly lower at longer wavelengths.[6][7][8] This moves your signal away from this compound's interference peak.

    • Option 2: Spectral Unmixing (Requires Specific Instrumentation). If you cannot change your fluorophore, and you have access to a spectral confocal microscope or spectral flow cytometer, you can use a technique called spectral unmixing.[6][9] This method treats the autofluorescence from this compound as a distinct fluorescent signature. By acquiring the full emission spectrum of this compound (see Protocol 1 ) and your probe separately, the software can mathematically calculate the true contribution of each component to the final mixed signal.[10][11][12]

    • Option 3: Time-Resolved Fluorescence (TRF). This advanced technique is ideal for plate-based assays. It relies on using special lanthanide-based labels that have a very long fluorescence lifetime (milliseconds) compared to the very short-lived fluorescence of compounds like this compound (nanoseconds).[2] The instrument excites the sample and then waits for a brief period (a delay time) before measuring the emission.[13][14] During this delay, the interfering fluorescence from this compound completely decays, leaving only the long-lived signal from the specific probe.[2][13][14]

Problem: My quantitative data is inconsistent, and simple background subtraction isn't working.
  • Probable Cause: this compound may be doing more than just adding its own fluorescence. It could also be quenching the signal from your fluorescent probe. Quenching is a process where one molecule (the quencher) decreases the fluorescence intensity of another (the fluorophore).[15] This can occur through various mechanisms and will lead to non-additive signal changes.

  • Solution Pathway:

    • Test for Quenching: You must run a quenching control experiment. Prepare a sample with a known, stable concentration of your fluorescent probe (e.g., your fluorescently labeled antibody or substrate). Measure its baseline fluorescence. Then, titrate in increasing concentrations of this compound and measure the fluorescence at each step.

    • Analyze the Results:

      • If the signal increases, the additive fluorescence of this compound is the dominant effect.

      • If the signal decreases, this compound is quenching your probe.

      • If the signal first decreases and then increases, you are observing a complex interplay of both quenching and intrinsic fluorescence.

    • Correction Strategy: If quenching is confirmed, simple subtraction is invalid. You will need to generate a correction curve based on your quenching control experiment to adjust your experimental data. For complex interactions, redesigning the assay (Option 1 or 3 above) is the most reliable path forward.

Core Experimental Protocols

Protocol 1: Characterizing the Spectral Profile of this compound

Objective: To determine the precise excitation and emission spectra of this compound in your specific experimental buffer. This data is essential for choosing appropriate fluorophores and for performing spectral unmixing.

Methodology:

  • Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration you plan to use. Also prepare a "buffer-only" blank.

  • Excitation Scan:

    • Set a fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 250 nm to 450 nm).

    • Set the emission wavelength to an estimated maximum (e.g., 460 nm) or a value from the literature.

    • Run the scan for both the this compound sample and the buffer blank.

    • Subtract the blank spectrum from the this compound spectrum. The peak of the resulting spectrum is the maximum excitation wavelength (λex).

  • Emission Scan:

    • Set the excitation wavelength to the λex you just determined.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • Run the scan for both the this compound sample and the buffer blank.

    • Subtract the blank spectrum. The peak of this spectrum is the maximum emission wavelength (λem).

  • Data Generation for Unmixing: If you plan to use spectral unmixing, acquire the full emission spectrum (step 3) on the same instrument (confocal microscope or flow cytometer) that you will use for your experiment. This spectrum will serve as the "reference signature" for this compound.

Protocol 2: Implementing Controls for Additive Fluorescence

Objective: To accurately measure and subtract the signal contributed solely by this compound.

Methodology:

  • Create a Standard Curve: Prepare a dilution series of this compound in your assay buffer, covering the full range of concentrations used in your experiment (e.g., 0, 1, 2, 5, 10, 20 µM).

  • Measure Fluorescence: Read the fluorescence of each concentration point on your plate reader or microscope using the exact same instrument settings as your main experiment.

  • Plot and Analyze: Plot the fluorescence intensity versus this compound concentration.

    • Validation: Confirm that the relationship is linear within your experimental range. If it is not, simple subtraction based on a single concentration point will be inaccurate.

    • Correction: For each experimental sample, you must include a parallel "compound-only" control at the identical this compound concentration. The true signal is then calculated as: Corrected Signal = (Signal from [Probe + this compound]) - (Signal from [this compound Only])

Data & Visualization

Table 1: Spectral Overlap of this compound with Common Fluorophores

This table illustrates why assays using blue/green fluorophores are prone to interference.

Compound/DyeApprox. Excitation (nm)Approx. Emission (nm)Spectral RegionOverlap with this compound?
This compound ~340 ~460 Blue-Green -
DAPI358461BlueHigh
GFP / Alexa 488488509GreenHigh
FITC495519GreenHigh
Rhodamine550573Orange-RedLow
Alexa Fluor 647 / Cy5650668Far-RedNegligible

Diagram 1: Decision Workflow for Managing Fluorescence Interference

This workflow guides you to the most appropriate correction strategy based on your experimental constraints and available equipment.

G cluster_start Initial Observation cluster_assess Assessment cluster_strategy Correction Strategy start High background in This compound-treated wells? assess_overlap Check spectral overlap of probe and this compound start->assess_overlap run_controls Run 'Compound-Only' and Quenching Controls assess_overlap->run_controls Overlap Confirmed redesign BEST OPTION: Switch to Far-Red Probe (e.g., Alexa Fluor 647) assess_overlap->redesign High Overlap unmix ADVANCED: Use Spectral Unmixing assess_overlap->unmix High Overlap & Spectral Instrument Available trf ALTERNATIVE: Use Time-Resolved Fluorescence (TRF) assess_overlap->trf High Overlap & TRF Instrument Available run_controls->redesign Quenching or High Interference subtract BASIC: Simple Background Subtraction run_controls->subtract Additive Signal Only (Linear & Low)

Caption: Decision workflow for selecting a correction method.

Diagram 2: Conceptual Model of Spectral Unmixing

This diagram illustrates how spectral unmixing separates the combined signal into its individual components.

G cluster_input Measured Signal cluster_references Reference Spectra cluster_output Unmixed Output mixed_signal Mixed Emission Spectrum (Probe + this compound) algorithm Spectral Unmixing Algorithm mixed_signal->algorithm probe_ref Probe 'A' Spectrum probe_ref->algorithm isovitexin_ref This compound Spectrum isovitexin_ref->algorithm unmixed_probe Calculated Signal from Probe A unmixed_this compound Calculated Signal from this compound algorithm->unmixed_probe algorithm->unmixed_this compound

Caption: Principle of linear spectral unmixing.

References

  • Introduction to Spectral Imaging. ZEISS Microscopy Online Campus. [Link]

  • Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. Bioinformatics. [Link]

  • Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI. [Link]

  • Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy. Optica Publishing Group. [Link]

  • Intrinsic Fluorescence Markers for Food Characteristics, Shelf Life, and Safety Estimation: Advanced Analytical Approach. National Institutes of Health. [Link]

  • AutoUnmix: an autoencoder-based spectral unmixing method for multi-color fluorescence microscopy imaging. National Institutes of Health. [Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Institutes of Health. [Link]

  • Fluorescence in the life sciences. Wikipedia. [Link]

  • ChUG #8 - Dealing with autofluorescence in spectral flow cytometry. YouTube. [Link]

  • UV spectra of (A) orientin and isoorientin, (B) vitexin and this compound. ResearchGate. [Link]

  • An alternative method for correcting fluorescence quenching. Ocean Science. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin. National Institutes of Health. [Link]

  • Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. ACS Publications. [Link]

  • Intrinsic Fluorescence. [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. [Link]

  • An alternative method for correcting fluorescence quenching. [Link]

  • Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. MDPI. [Link]

Sources

Managing variability in animal studies involving Isovitexin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Experimental Variability

Welcome to the technical support center for researchers utilizing Isovitexin in animal studies. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical insights to help you navigate the complexities of in vivo research with this promising flavonoid. This resource is structured to address common challenges and sources of variability, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when designing their this compound animal studies.

Q1: What are the primary challenges I should anticipate when working with this compound in animal models?

A1: The primary challenges with this compound revolve around its physicochemical properties and the inherent biological variability in animal models. Key issues include its low aqueous solubility, which can complicate formulation and administration, and its variable oral bioavailability.[1] Furthermore, like many flavonoids, its metabolism can be influenced by factors such as gut microbiota, which can differ between individual animals.[2] Researchers should also be aware of the potential for dose-dependent effects and the need for careful dose selection.[1]

Q2: What is a typical dose range for this compound in rodent studies?

A2: The effective dose of this compound can vary depending on the animal model, the route of administration, and the therapeutic area being investigated. Based on published literature, for intraperitoneal (i.p.) administration in mice, doses have ranged from 10 to 20 mg/kg.[1][3] For oral administration in mice, doses of 2.5 to 5 mg/kg have been shown to be effective.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.

Q3: What are the known mechanisms of action for this compound that I should be aware of when designing my study?

A3: this compound exerts its biological effects through multiple signaling pathways. It is well-documented for its anti-inflammatory and antioxidant properties.[5][6] Key pathways modulated by this compound include the downregulation of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][7] Additionally, it can activate the protective Nrf2/HO-1 antioxidant response pathway.[6] Understanding these mechanisms can help in selecting appropriate biomarkers and endpoints for your study.

Q4: Are there any known toxicities or adverse effects associated with this compound in animals?

A4: Current literature suggests that this compound is generally well-tolerated at therapeutic doses. Studies have reported no significant side effects, such as weight loss, at effective anti-inflammatory doses.[1] However, as with any investigational compound, it is essential to conduct preliminary toxicity studies, especially at higher doses or for long-term administration, to establish a safety profile within your specific animal model.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during this compound experiments.

Problem Potential Causes Troubleshooting Steps & Scientific Rationale
High variability in plasma/tissue concentrations of this compound between animals. 1. Inconsistent Formulation: Poor solubility of this compound leading to non-homogenous suspension and inaccurate dosing. 2. Variable Oral Bioavailability: Differences in gut microbiota, food intake, or genetic background affecting absorption.[2] 3. Inconsistent Administration: Variation in gavage or injection technique.1. Optimize Formulation: Use a solubilizing agent like DMSO for initial stock preparation, followed by dilution in a suitable vehicle like PBS. Ensure the final DMSO concentration is low and consistent across all animals. Prepare fresh formulations regularly. 2. Standardize Experimental Conditions: Acclimatize animals properly. Consider co-housing to normalize gut microbiota. Fast animals for a consistent period before oral dosing to minimize food-drug interactions.[8] Use a genetically homogenous animal strain. 3. Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route. For oral gavage, use appropriate needle sizes and ensure consistent delivery to the stomach.
Lack of expected therapeutic effect. 1. Suboptimal Dose: The selected dose may be too low for the specific animal model or disease state. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[4] 3. Compound Instability: Degradation of this compound in the formulation before or after administration.1. Conduct a Dose-Response Study: Test a range of doses to determine the effective therapeutic window. 2. Consider Alternative Administration Routes: Intraperitoneal or intravenous administration can bypass first-pass metabolism and increase bioavailability. 3. Assess Formulation Stability: Prepare fresh dosing solutions daily. Protect from light and store at an appropriate temperature.
Inconsistent or unexpected behavioral or physiological responses. 1. Stress-Induced Variability: Handling, injection, or gavage procedures can induce stress, affecting various physiological parameters. 2. Circadian Rhythm Disruption: Inconsistent timing of dosing or measurements can introduce variability. 3. Vehicle Effects: The vehicle used for formulation may have its own biological effects.1. Refine Animal Handling: Handle animals gently and consistently. Acclimatize them to the experimental procedures. 2. Standardize Timing: Perform all procedures, including dosing and sample collection, at the same time each day. 3. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to account for any effects of the formulation itself.

Section 3: Experimental Protocols

Here are detailed, step-by-step protocols for key experimental workflows involving this compound.

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a homogenous and stable suspension of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, light-protected tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.

  • Prepare a concentrated stock solution: Dissolve the this compound powder in a minimal amount of DMSO. For example, a 30 mg/mL stock in DMSO is a common starting point.

  • Vortex thoroughly: Ensure the this compound is completely dissolved in the DMSO.

  • Dilute to the final working concentration: Slowly add the PBS to the DMSO stock solution while vortexing to prevent precipitation. A common final solution may contain a 1:5 ratio of DMSO to PBS.

  • Sonication (optional): If any precipitation is observed, sonicate the solution for a few minutes to aid in dissolution.

  • Storage: Prepare the final dosing solution fresh daily. If a stock solution in DMSO is prepared, store it at -20°C in a light-protected tube.

Self-Validation:

  • Visually inspect the final solution for any precipitates. A clear solution indicates proper dissolution.

  • For long-term studies, consider analytical validation (e.g., HPLC) to confirm the concentration and stability of the formulation over time.

Protocol 2: Intraperitoneal Administration of this compound

Objective: To administer this compound systemically via intraperitoneal injection.

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the animal: Accurately determine the animal's body weight to calculate the precise injection volume.

  • Prepare the injection: Draw the calculated volume of the this compound solution into a sterile syringe.

  • Properly restrain the animal: Use an appropriate and humane restraint technique.

  • Locate the injection site: The injection should be given in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

  • Administer the injection: Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the solution.

  • Monitor the animal: Observe the animal for any signs of distress after the injection.

Self-Validation:

  • Consistent physiological or behavioral responses in the treated group compared to the vehicle control group.

  • Confirmation of this compound levels in plasma or target tissues via analytical methods.[9]

Section 4: Visualizing Pathways and Workflows

Diagram 1: Key Signaling Pathways Modulated by this compound

This diagram illustrates the primary anti-inflammatory and antioxidant pathways influenced by this compound.

Isovitexin_Pathways cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_pathways Cellular Signaling cluster_outcomes Biological Effects Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK Activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines Induces NFkB->Inflammatory_Cytokines Induces Nrf2 Nrf2 Pathway Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant_Enzymes Induces This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->Nrf2 Activates

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Diagram 2: Experimental Workflow for an In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the efficacy of this compound in an animal model of disease.

Efficacy_Workflow A 1. Animal Acclimatization & Baseline Measurements B 2. Randomization into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) A->B C 3. Disease Induction (if applicable) B->C D 4. Daily Dosing with this compound/Vehicle C->D E 5. In-life Monitoring (e.g., body weight, clinical signs) D->E F 6. Terminal Sample Collection (Blood, Tissues) D->F E->F G 7. Biomarker Analysis (e.g., ELISA, Western Blot, Histology) F->G H 8. Data Analysis & Interpretation G->H

Caption: A standard workflow for an in vivo efficacy study.

References

  • Zhang, L., Qi, Y., Wang, Y., Wang, Z., Cao, Y., Zhao, F., & Fang, H. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12, 718884. [Link]

  • Gautam, J., Khedgikar, V., Kushwaha, P., Singh, D., Kumar, A., Singh, G., ... & Chattopadhyay, N. (2022). Oral Administration of this compound, a Naturally Occurring Apigenin Derivative Showed Osteoanabolic Effect in Ovariectomized Mice: A Comparative Study with Teriparatide. Calcified Tissue International, 110(6), 747-765. [Link]

  • Horcickova, L., Kholova, D., Horacek, O., & Tuma, J. (2021). Vitexin and this compound levels in sprouts of selected plants. Plants, 10(11), 2465. [Link]

  • He, M., Min, J. W., Kong, W. L., He, X. H., Li, J. X., & Peng, B. W. (2016). A review on the pharmacological effects of vitexin and this compound. Fitoterapia, 115, 74-85. [Link]

  • Li, Y., Zhang, Y., Yang, T., Li, H., Guo, J., Zhao, Q., & Xie, J. (2015). Pharmacokinetics and tissue distribution study of this compound in rats by HPLC-MS/MS. Journal of Chromatography B, 991, 13-20. [Link]

  • Nguyen, D., Le, T. N. N., Le, T. B., Nguyen, T. H., Vo, T. Q., & Le, Q. M. (2022). Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. Molecules, 27(19), 6285. [Link]

  • Lin, C. M., Chen, C. M., Chen, C. T., & Lee, M. C. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. Molecules, 21(7), 948. [Link]

  • Li, Y., Liu, Y., Zhang, J., Song, S., Li, Y., Wang, X., ... & Sun, Z. (2023). The Defense Mechanism of PpCAD4 in Physcomitrium patens Against Botrytis cinerea. Plants, 12(3), 593. [Link]

  • He, M., Min, J. W., Kong, W. L., He, X. H., Li, J. X., & Peng, B. W. (2016). A review on the pharmacological effects of vitexin and this compound. Fitoterapia, 115, 74-85. [Link]

  • Gautam, J., Khedgikar, V., Kushwaha, P., Singh, D., Kumar, A., Singh, G., ... & Chattopadhyay, N. (2022). Oral Administration of this compound, a Naturally Occurring Apigenin Derivative Showed Osteoanabolic Effect in Ovariectomized Mice: A Comparative Study with Teriparatide. Calcified Tissue International, 110(6), 747-765. [Link]

  • Chen, X., Wu, S., Chen, C., Xie, B., & Sun, Z. (2023). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Journal of Agricultural and Food Chemistry, 71(30), 11299-11315. [Link]

  • Iseppi, R., Protti, M., Fabbri, D., Mercolini, L., & Gribaldo, L. (2023). Hemp (Cannabis sativa L.) Phytochemicals and Their Potential in Agrochemical, Cosmetic, and Food Industries: A Review. Molecules, 28(15), 5858. [Link]

  • Chen, X., Wu, S., Chen, C., Xie, B., & Sun, Z. (2023). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Journal of Agricultural and Food Chemistry, 71(30), 11299-11315. [Link]

  • Lin, C. M., Chen, C. M., Chen, C. T., & Lee, M. C. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. Molecules, 21(7), 948. [Link]

  • Hou, D., Zhang, L., & Chen, X. (2025). Unveiling the differences between vitexin and this compound: From the perspective of sources, green advanced extraction technologies, biological activities, and safety. Food Chemistry, 465, 139572. [Link]

  • Li, Y., Zhang, Y., Yang, T., Li, H., Guo, J., Zhao, Q., & Xie, J. (2015). Pharmacokinetics and tissue distribution study of this compound in rats by HPLC-MS/MS. Journal of Chromatography B, 991, 13-20. [Link]

  • Ramli, F. B., Ariff, A. M., Kasim, A. M., Nawawi, H., Omar, E., & Muid, S. A. (2025). Standardisation of Vitexin and this compound in Ficus deltoidea var. Kunstleri (FDK) Extract and Anti-Hyperlipidaemic Properties of FDK Hydrogel in High Cholesterol Diet-Induced Early and Established Atherosclerosis Rabbits. Trends in Sciences, 22(5), 9114. [Link]

  • Nguyen, D., Le, T. N. N., Le, T. B., Nguyen, T. H., Vo, T. Q., & Le, Q. M. (2022). Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. Molecules, 27(19), 6285. [Link]

  • Kwong, T. N., Chen, J., Zhang, Y., & Wang, X. (2025). Variation in human gut microbiota impacts tamoxifen pharmacokinetics. mBio, 16(1), e01679-24. [Link]

  • Abdullah, N., & Ling, C. N. (2015). Optimization of vitexin and this compound compounds extracted from dried Mas Cotek leaves using one-factor-at-a-time. International Food Research Journal, 22(5), 1836. [Link]

  • Wang, Y., Chang, S. K., & Gallaher, D. D. (2009). The relationship between fasting plasma concentrations of selected flavonoids and their ordinary dietary intake. British Journal of Nutrition, 102(8), 1149-1155. [Link]

  • Nguyen, D., Le, T. N. N., Le, T. B., Nguyen, T. H., Vo, T. Q., & Le, Q. M. (2022). Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and this compound in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation. Molecules, 27(19), 6285. [Link]

  • Al-Snafi, A. E. (2020). The Effect of Fasting on Oxidative Stress in the Vital Organs of New Zealand White Rabbit. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Ziętara, P., & Sikora, M. (2021). The impact of gut microbiota metabolites on cellular bioenergetics and cardiometabolic health. Journal of Clinical Medicine, 10(14), 3171. [Link]

  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875-894. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Isovitexin and Quercetin's Anti-Inflammatory Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the exploration of natural compounds with therapeutic potential remains a critical endeavor. Among these, flavonoids have garnered significant attention for their pleiotropic pharmacological activities. This guide provides a detailed comparative analysis of the anti-inflammatory properties of two prominent flavonoids: Isovitexin and Quercetin. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents supporting experimental data, and offers standardized protocols for their evaluation.

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant adverse effects. This underscores the urgent need for safer and more targeted therapeutic strategies. Nature-derived flavonoids, such as this compound and Quercetin, represent a promising reservoir of novel anti-inflammatory candidates due to their perceived safety and multi-targeted mechanisms of action.

This compound , a C-glycosylflavone found in various medicinal plants, has demonstrated notable anti-inflammatory and antioxidant activities in preclinical studies.[1] Quercetin , a ubiquitous flavonol present in many fruits and vegetables, is one of the most extensively studied flavonoids, with well-documented antioxidant and anti-inflammatory effects.[2] This guide will dissect the nuances of their anti-inflammatory profiles to aid researchers in making informed decisions for their discovery and development programs.

At a Glance: Comparative Efficacy of this compound and Quercetin

To provide a clear and concise overview, the following table summarizes key in vitro and in vivo findings for this compound and Quercetin, highlighting their inhibitory concentrations and effects on key inflammatory mediators. It is important to note that a direct head-to-head comparison in the same experimental setup is limited in the current literature; thus, these values are compiled from various studies.

ParameterThis compoundQuercetinReference(s)
In Vitro Activity
Inhibition of Nitric Oxide (NO) ProductionIC50: 58.5 µM (LPS-stimulated RAW 264.7 cells)Significant inhibition (dose-dependent)[1][3]
Inhibition of iNOS ExpressionModerate activitySignificant inhibition[4]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Significant reduction in LPS-induced RAW 264.7 cells and in vivo modelsPotent inhibition of LPS-induced production in macrophages[4][5][6]
In Vivo Activity
Carrageenan-Induced Paw EdemaEffective in reducing edemaEffective in reducing edema[7]
LPS-Induced Acute Lung InjuryAttenuates histopathological changes and reduces inflammatory markersProtective effects observed in various models of lung injury[5]
Molecular Targets
NF-κB PathwayInhibits IKK activity and prevents IκBα degradation, blocking p65 translocationInhibits IκBα phosphorylation and degradation, reducing NF-κB transcriptional activity[1][7][8]
MAPK PathwaySuppresses phosphorylation of JNK, ERK, and p38Inhibits phosphorylation of ERK, JNK, and p38[4][7]
NLRP3 InflammasomeData not readily availableInhibits activation by protecting mitochondrial integrity and reducing ROS
COX-2Inhibition reportedHigh inhibitory potential (in silico)[9]

Mechanistic Deep Dive: Unraveling the Anti-Inflammatory Pathways

The anti-inflammatory efficacy of this compound and Quercetin stems from their ability to modulate key signaling cascades integral to the inflammatory response. While both compounds share common targets, there are subtle yet significant differences in their mechanisms of action.

The NF-κB Signaling Axis: A Common Ground

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[10] Both this compound and Quercetin exert potent inhibitory effects on this pathway, albeit through potentially nuanced interactions.

  • This compound's Approach: this compound has been shown to directly inhibit the IκB kinase (IKK) complex.[1] This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downstream reduction in the transcription of pro-inflammatory genes.[1][7]

  • Quercetin's Strategy: Similarly, Quercetin has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby impeding NF-κB nuclear translocation and its transcriptional activity.[8] Molecular docking studies further suggest a considerable binding affinity of Quercetin to IκKb, a key component of the IKK complex.[11]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_drugs Inhibition cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation IkB_NF-kB IkB-NF-kB Complex Degradation Degradation IkB->Degradation IkB->Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB Release This compound This compound This compound->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound and Quercetin.

Modulating the MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[12]

Both this compound and Quercetin have been reported to suppress the phosphorylation of all three major MAPKs (ERK, JNK, and p38) in response to inflammatory stimuli like LPS.[4][7] This broad-spectrum inhibition of MAPK signaling contributes significantly to their anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. A comparative study on Isoquercitrin (a Quercetin glycoside) and Quercetin in a model of cardiac injury found that Isoquercitrin demonstrated superior suppression of ERK, JNK, and p38 phosphorylation.[2] While not a direct comparison with this compound, this suggests that glycosylation patterns can influence the potency of MAPK inhibition.

MAPK_Inhibition Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases ERK ERK Upstream Kinases->ERK JNK JNK Upstream Kinases->JNK p38 p38 Upstream Kinases->p38 Inflammatory Response Inflammatory Response ERK->Inflammatory Response JNK->Inflammatory Response p38->Inflammatory Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation Quercetin Quercetin Quercetin->ERK Inhibits Phosphorylation Quercetin->JNK Inhibits Phosphorylation Quercetin->p38 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathways by this compound and Quercetin.

Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[13] Its aberrant activation is implicated in a host of inflammatory diseases.

  • Quercetin's Role: Quercetin has been shown to be a potent inhibitor of NLRP3 inflammasome activation. Its mechanism involves the protection of mitochondrial integrity and the subsequent reduction of mitochondrial reactive oxygen species (ROS) production, a key trigger for NLRP3 assembly.

  • This compound's Potential: While direct evidence for this compound's effect on the NLRP3 inflammasome is not as established, its known antioxidant properties and ability to scavenge ROS suggest a plausible, yet unconfirmed, role in modulating this pathway.[1] Further research is warranted to elucidate this potential mechanism.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections provide detailed methodologies for key assays used to assess the anti-inflammatory properties of compounds like this compound and Quercetin.

In Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is a widely used primary screening tool to evaluate the anti-inflammatory potential of test compounds.

Objective: To determine the effect of this compound and Quercetin on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Quercetin (typically in the range of 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pre-treat Pre-treat with this compound/Quercetin Seed->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA MTT MTT Assay (Viability) Stimulate->MTT

Caption: Experimental workflow for the in vitro LPS-induced inflammation assay.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the in vivo evaluation of anti-inflammatory drugs.

Objective: To assess the ability of this compound and Quercetin to reduce acute inflammation in a rat model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Diclofenac)

    • Test Groups (different doses of this compound and Quercetin)

    • Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, positive control, and test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

In_Vivo_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Analysis Acclimatize Acclimatize Rats Group Group and Fast Animals Acclimatize->Group Administer Administer Compounds Group->Administer Induce Induce Edema with Carrageenan Administer->Induce Measure Measure Paw Volume Induce->Measure at 0, 1, 2, 3, 4, 5 hours Calculate_Edema Calculate % Edema Measure->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of this compound and Quercetin. Both flavonoids demonstrate significant potential as anti-inflammatory agents, primarily through their modulation of the NF-κB and MAPK signaling pathways. Quercetin is a well-researched compound with established inhibitory effects on the NLRP3 inflammasome. While this compound shows promise, further investigation into its effects on the NLRP3 inflammasome and direct, head-to-head comparative studies with Quercetin are necessary to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for researchers to conduct these crucial evaluations. As the quest for novel anti-inflammatory therapies continues, a deeper understanding of the mechanisms of action of natural compounds like this compound and Quercetin will be instrumental in guiding the development of the next generation of safer and more effective treatments.

References

  • Lin, C. M., et al. (2005). This compound suppresses lipopolysaccharide-mediated inducible nitric oxide synthase through inhibition of NF-kappa B in mouse macrophages. Planta Medica, 71(8), 748-753.
  • Khanswanto, C., & Siswodihardjo, S. (2022). Molecular Docking Analysis of Quercetin and Diclofenac as Cox-2 Potential Inhibitors. Journal of International Dental and Medical Research, 15(2), 553-557.
  • Li, W., et al. (2021).
  • Li, Y., et al. (2016). Quercetin, Inflammation and Immunity. Nutrients, 8(3), 167.
  • Zhang, X., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12, 708995.
  • Chekalina, N., et al. (2020). Quercetin Reduces the Transcriptional Activity of NF-kB in Stable Coronary Artery Disease. Medical Science, 8(4), 49.
  • Bello, O. M., et al. (2019). Flavonoids Isolated from Vitex grandifolia, an Underutilized Vegetable, Exert Monoamine A and B Inhibitory and Anti-inflammatory Effects and Their Structure-activity Relationship. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-443.
  • Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences, 12(1), 83-96.
  • Wang, Y., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12, 708995.
  • Lee, Y. S., et al. (2005). This compound suppresses lipopolysaccharide-mediated inducible nitric oxide synthase through inhibition of NF-kappa B in mouse macrophages. Planta Medica, 71(8), 748-753.
  • Hu, Q., et al. (2017). Quercetin suppresses NLRP3 inflammasome activation in epithelial cells triggered by Escherichia coli O157:H7. Free Radical Biology and Medicine, 108, 437-446.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012-1021.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253-262.
  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680-682.
  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679-692.
  • Ghaffari, H., et al. (2022). In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Experimental Biology and Medicine, 111(3), 544-547.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

Sources

Confirming the Cellular Target of Isovitexin: A Thermal Shift Assay (CETSA) Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovitexin (apigenin-6-C-glucoside) exhibits potent anti-inflammatory and anti-neoplastic activities, primarily by modulating the NF-κB, MAPK, and STAT signaling pathways. While functional assays confirm these downstream effects, verifying the direct upstream cellular target remains a critical bottleneck in its drug development pipeline. Recent computational docking and functional inhibition studies identify SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) as a primary direct target candidate.

This guide details the experimental framework for validating SHP2 as the direct cellular target of this compound using the Cellular Thermal Shift Assay (CETSA) . Unlike cell-free methods (e.g., SPR) or indirect functional assays (e.g., phosphorylation blots), CETSA provides biophysical proof of target engagement within the native cellular environment, confirming that this compound permeates the cell membrane and physically binds SHP2 to alter its thermal stability.

Part 1: Scientific Rationale & Mechanism[1]

The Target: SHP2 Phosphatase

SHP2 is a non-receptor protein tyrosine phosphatase encoded by PTPN11.[1][2][3] It acts as a critical signal transducer downstream of cytokines and growth factors.

  • Mechanism: SHP2 facilitates RAS/MAPK signaling and modulates immune responses.

  • This compound Interaction: Molecular docking studies suggest this compound binds to the SHP2 active site or N-SH2 domain, stabilizing the protein and inhibiting its phosphatase activity. This blockade prevents the dephosphorylation of key signaling intermediates, ultimately suppressing NF-κB nuclear translocation and pro-inflammatory cytokine release.

Why CETSA?

Validating small molecule targets often relies on in vitro binding (SPR, ITC) which ignores cellular complexity, or phenotypic readouts (Western blot of p-ERK) which cannot distinguish direct binding from upstream regulation. CETSA bridges this gap by measuring the ligand-induced thermal stabilization of the target protein in intact cells.[4][5]

The Biophysical Principle:



When this compound binds SHP2, the thermodynamic energy required to unfold the protein increases. By heating cells across a temperature gradient, we can observe a shift in the aggregation temperature (

) of SHP2 in the presence of this compound compared to a vehicle control.
Visualization: this compound Mechanism of Action

The following diagram illustrates the proposed signaling cascade where this compound engages SHP2, disrupting downstream inflammatory pathways.[6]

Isovitexin_Mechanism This compound This compound SHP2 SHP2 (PTPN11) This compound->SHP2 Direct Binding (Inhibition) RAS RAS-GTP This compound->RAS Blockade SHP2->RAS Promotes Activation MAPK MAPK / ERK RAS->MAPK Phosphorylation Cascade NFkB NF-κB Complex MAPK->NFkB Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Transcription

Caption: this compound binds SHP2, preventing RAS/MAPK activation and subsequent NF-κB-mediated inflammation.

Part 2: Experimental Protocol (this compound-SHP2 CETSA)

This protocol is designed for T cells or Macrophage cell lines (e.g., RAW 264.7) , where this compound's anti-inflammatory effects are most potent.

Phase 1: The Thermal Fingerprint (T_agg Determination)

Objective: Determine the temperature at which 50% of SHP2 precipitates (


) in the absence of drug.
  • Cell Preparation: Harvest

    
     cells. Wash with PBS and resuspend in PBS containing protease inhibitors. Divide into 10 aliquots (50 µL each).
    
  • Thermal Challenge: Heat each aliquot for 3 minutes in a PCR thermocycler at a gradient ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C).

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add 50 µL of 2x Lysis Buffer (with 1% NP-40) to each tube. Incubate for 20 mins at 4°C with occasional vortexing.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using anti-SHP2 antibody.

  • Analysis: Plot band intensity vs. Temperature. Identify the temperature where intensity drops to 50% (typically ~52-56°C for SHP2).

Phase 2: Isothermal Dose-Response (ITDR)

Objective: Confirm dose-dependent stabilization at the specific


.
  • Treatment: Treat live cells with this compound at varying concentrations (e.g., 0, 1, 10, 50, 100 µM) for 1 hour at 37°C. Include a DMSO control.

  • Heating: Heat all samples at the single

    
     determined in Phase 1 (e.g., 54°C) for 3 minutes.
    
  • Processing: Follow the lysis, centrifugation, and Western Blot steps from Phase 1.

  • Validation: A dose-dependent increase in soluble SHP2 band intensity confirms specific target engagement.

Visualization: CETSA Workflow

CETSA_Workflow Cells Live Cells (T-cells/RAW264.7) Treat Treat with This compound (1h) Cells->Treat Heat Thermal Challenge (PCR Cycler) Treat->Heat Intact Cells Lyse Lysis & Centrifugation Heat->Lyse Denaturation Detect Western Blot (Soluble Fraction) Lyse->Detect Remove Pellet Result Shift in Aggregation Temperature (ΔTagg) Detect->Result Data Analysis

Caption: Step-by-step CETSA workflow for validating this compound target engagement in intact cells.

Part 3: Performance Comparison

When validating this compound, researchers often choose between CETSA, DARTS (Drug Affinity Responsive Target Stability), and SPR (Surface Plasmon Resonance). The table below objectively compares these methods for this specific application.

FeatureCETSA (Recommended) DARTS SPR (Surface Plasmon Resonance)
Principle Thermal stabilization in intact cellsProtease resistance in lysateOptical detection of binding kinetics
Physiological Relevance High (Live cell context, membranes intact)Medium (Cell lysate, no compartmentalization)Low (Purified protein in buffer)
Label Requirement Label-freeLabel-freeLabel-free (but requires protein immobilization)
This compound Specificity Detects binding + solubility changesDetects binding via steric hindranceDetects binding affinity (

) only
Throughput Medium (Western Blot) / High (AlphaScreen)Low (Western Blot)Medium
Primary Limitation Requires specific antibody; protein must melt cleanlyHigh background proteolysis; nonspecific bandsRequires purified, soluble SHP2 protein
Verdict for this compound Best for validating cellular engagement Good secondary validationBest for calculating precise

Data Interpretation Guide
  • Positive Result (CETSA): Significant shift in the melting curve (

    
     shift > 2°C) or dose-dependent stabilization at 
    
    
    
    . This confirms this compound enters the cell and binds SHP2.
  • Negative Result: No shift observed. This implies either (a) this compound does not bind SHP2 directly (indirect regulation), (b) this compound cannot penetrate the cell membrane, or (c) the binding event does not alter thermal stability (rare).

References

  • Zhang, Y., et al. (2021). this compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology.

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[7] Science.

  • Lv, H., et al. (2016). this compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences.

  • Bagert, J. D., & Xie, X. S. (2019). Current methods for identifying the cellular targets of small molecules. Bioorganic & Medicinal Chemistry Letters.

  • Perrin, J., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry.

Sources

Comparative Bioavailability Guide: Isovitexin vs. Glycoside Derivatives

[1]

Executive Summary

The "Stability Paradox" of C-Glycosides

Isovitexin (Apigenin-6-C-glucoside) represents a unique class of flavonoids where the sugar moiety is attached via a carbon-carbon (C-C) bond.[1] Unlike the common oxygen-glycosidic (O-glycosidic) bond found in most dietary flavonoids, the C-C bond is resistant to enzymatic and acidic hydrolysis in the upper gastrointestinal tract.

This guide compares the bioavailability of This compound against its O-glycosylated derivatives (e.g., this compound-2''-O-rhamnoside, Isosaponarin). The core finding is that while O-glycosylation increases water solubility, these derivatives act primarily as "prodrugs." They are rapidly hydrolyzed by enteric microbiota to release this compound. However, the bioavailability of the resulting this compound remains limited by poor membrane permeability and P-glycoprotein (P-gp) efflux , rather than metabolic instability.

Key Takeaway: Strategies to improve therapeutic efficacy should focus on enhancing the permeability of the core this compound structure (e.g., via lipid-based formulations or P-gp inhibitors) rather than relying solely on novel glycoside derivatives.

Chemical & Structural Context

To understand the pharmacokinetic divergence, we must distinguish the stability of the glycosidic bonds involved.

CompoundStructure DescriptionStability Profile
This compound Apigenin-6-C-glucosideHigh Stability: The C-C bond resists gastric acid and mammalian

-glucosidases.
This compound-2''-O-rhamnoside Rhamnose attached to the glucose moiety via O-linkageMixed Stability: The O-rhamnosyl bond is labile and cleavable by microbiota; the C-glucosyl bond remains intact.
Isosaponarin This compound-4'-O-glucoside (Glucose on aglycone)Labile: The 4'-O-glucose is rapidly hydrolyzed, converting Isosaponarin back to this compound in the gut.

Mechanistic Comparison of Bioavailability[1][3]

The bioavailability (

The Hydrolysis Bottleneck

O-glycoside derivatives (like Isosaponarin) are too polar to diffuse passively across the enterocyte membrane. They rely on hydrolysis by Lactase Phlorizin Hydrolase (LPH) (brush border) or colonic microbiota to remove the O-linked sugars.

  • Result: The derivative is converted to this compound in situ within the GI lumen.

The Permeability Barrier

Once converted to this compound, the molecule faces two hurdles:

  • Lipophilicity: this compound is moderately hydrophilic (due to the C-glucose), limiting passive diffusion compared to the aglycone Apigenin.

  • Efflux Pumps: this compound is a known substrate for P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2) . These pumps actively eject absorbed this compound back into the intestinal lumen.

Metabolic Pathway Visualization

BioavailabilityPathwaycluster_0Intestinal BarrierDerivativeO-Glycoside Derivative(e.g., Isosaponarin)LumenGI Lumen(Microbiota/Enzymes)Derivative->LumenIngestionIsovitexin_LumenThis compound(Released Aglycone-equivalent)Lumen->Isovitexin_LumenHydrolysis (Deglycosylation)EnterocyteEnterocyte(Intestinal Wall)Isovitexin_Lumen->EnterocytePassive Diffusion (Poor)FecesFecal Excretion(Unabsorbed)Isovitexin_Lumen->FecesMajor Route (>90%)Enterocyte->Isovitexin_LumenP-gp EffluxBloodSystemic Circulation(Bioavailable)Enterocyte->BloodBasolateral Transport

Caption: The "Hydrolysis-Efflux" trap: O-glycoside derivatives are converted to this compound, which is then largely excreted due to poor permeability and active efflux.

Comparative Pharmacokinetic Data

The following data summarizes key pharmacokinetic (PK) parameters from rat studies. Note the significantly higher exposure (

Table 1: PK Parameters in Rats (Oral Administration)
ParameterThis compound (Pure) [1]Vitexin-2''-O-rhamnoside (VOR) [2]VOR + Verapamil (P-gp Inhibitor) [2]
Dose 2.0 mg/kg (IV)*30 mg/kg (Oral)30 mg/kg (Oral)

(h)
N/A (IV)0.83 ± 0.120.92 ± 0.15

(ng/mL)
High (IV bolus)18.5 ± 4.285.6 ± 12.4

11.39

65.4 ng·h/mL482.1 ng·h/mL
Absolute

(%)
100% (Reference)< 2% ~10%

(h)
1.05 ± 0.332.4 ± 0.53.1 ± 0.6

*Note: IV data provided for this compound to establish clearance baseline. Oral bioavailability of pure this compound is typically reported as <5% in literature due to the same efflux mechanisms affecting VOR.

Analysis:

  • Low Bioavailability: The unassisted oral bioavailability of the rhamnoside derivative (VOR) is extremely low (<2%).

  • P-gp Dependence: Co-administration with Verapamil (a P-gp inhibitor) increased the

    
     of VOR by nearly 7-fold . This confirms that the derivative is a substrate for efflux pumps, likely after partial hydrolysis or as the intact glycoside.
    

Detailed Experimental Protocols

To replicate these findings or evaluate new derivatives, use the following validated protocols.

Pharmacokinetic Study Design (Rat Model)

This protocol ensures data integrity by controlling for enterohepatic circulation and dietary interference.

  • Animals: Male Sprague-Dawley rats (220–250 g).

  • Acclimatization: Fast animals for 12h prior to dosing; water ad libitum.

  • Dosing:

    • Group A (IV): this compound dissolved in DMSO/Saline (5:95 v/v) at 2 mg/kg via tail vein.

    • Group B (Oral): Derivative (e.g., VOR) suspended in 0.5% CMC-Na at 30 mg/kg via oral gavage.

  • Sampling:

    • Collect 0.3 mL blood from the retro-orbital plexus into heparinized tubes.

    • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h.

  • Processing: Centrifuge at 4000 rpm for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)

A self-validating method using Puerarin or Hesperidin as an Internal Standard (IS).

Sample Preparation:

  • Thaw plasma (100

    
    ).
    
  • Add 10

    
     IS solution (500 ng/mL).
    
  • Precipitate proteins with 300

    
     Acetonitrile (ACN). Vortex for 1 min.
    
  • Centrifuge (12,000 rpm, 10 min). Inject 5

    
     of supernatant.
    

Chromatography Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7

    
    ) or equivalent.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2][3][4]

    • Gradient: 0-1 min (10% B), 1-5 min (10%

      
       90% B), 5-6 min (90% B).
      
  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode): | Analyte | Polarity | Precursor (


This compoundVORIS (Puerarin)

Technical Note: this compound ionizes well in negative mode due to phenolic hydroxyls. If analyzing VOR (rhamnoside), positive mode often yields better sensitivity for the glycosidic cleavage.

References

  • Li, Y., Zhang, Y., et al. (2015). Pharmacokinetics and tissue distribution study of this compound in rats by HPLC-MS/MS. Journal of Chromatography B, 991, 69-74.

  • Ying, X., Lu, X., et al. (2007). Determination of vitexin-2''-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study.[2][5] Talanta, 72(4), 1500-1506.

  • Mukai, R. (2023). Dietary Isosaponarin is Intestinally Metabolized to this compound, Most of Which are Excreted in Feces without Being Absorbed. Kobe University Research.

  • Zhang, Y., et al. (2014). The role of P-glycoprotein in the intestinal absorption of this compound. Phytomedicine, 21(11), 1368-1374.

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Novel Isovitexin Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of Isovitexin

This compound (apigenin-6-C-glucoside) is a naturally occurring flavonoid that has garnered significant scientific interest for its broad spectrum of pharmacological activities. Extensive research highlights its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent.[1][2][3] These therapeutic effects are often attributed to its ability to modulate key signaling pathways, such as inhibiting the activation of Nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response and cancer progression.[1][2][4][5][6]

However, the transition from promising in vitro data to effective in vivo application is significantly hampered by this compound's inherent physicochemical properties. It is characterized by poor water solubility and, consequently, low oral bioavailability.[7][8] Pharmacokinetic studies indicate that only a small fraction of orally administered this compound is directly absorbed, with the majority being metabolized by gut microbiota.[1] This fundamental challenge necessitates the development of advanced drug delivery systems to enhance its solubility and systemic exposure, thereby unlocking its full therapeutic potential. This guide provides a comparative framework and detailed experimental protocols for validating the in vivo efficacy of different this compound formulations, using a well-established inflammatory disease model as a case study.

Rationale for Formulation Development: Overcoming Bioavailability Hurdles

The primary objective of formulating this compound is to improve its dissolution rate and absorption, leading to enhanced bioavailability. A successful formulation strategy can transform a promising compound into a viable therapeutic candidate. Here, we compare three distinct formulation approaches, moving from a simple baseline to more advanced systems.

  • Formulation A (Baseline): Aqueous Suspension of Pure this compound. This serves as the essential control group. It represents the unformulated active pharmaceutical ingredient (API) and establishes the baseline for efficacy and pharmacokinetic performance against which all other formulations will be judged.

  • Formulation B: this compound Solid Dispersion. Solid dispersions enhance the solubility of poorly soluble drugs by dispersing the API in a hydrophilic polymeric carrier at a molecular level.[9] This technique creates an amorphous solid state, which has higher kinetic solubility and faster dissolution compared to the crystalline form of the drug. For this compound, polymers like Soluplus® or polyvinylpyrrolidone (PVP) can be effective carriers.

  • Formulation C: this compound-Loaded Nanoparticles (e.g., Liposomes). Nanoformulations, such as liposomes or polymeric nanoparticles, encapsulate the API within a carrier system measuring less than 1000 nm.[10][11] This approach offers multiple advantages: it can solubilize hydrophobic drugs, protect the API from degradation, and potentially alter its biodistribution.[12][13] For instance, liposomes, which are vesicles composed of lipid bilayers, can encapsulate this compound and improve its circulation time and delivery to target tissues.

Table 1: Comparative Physicochemical Properties of this compound Formulations
ParameterFormulation A (Suspension)Formulation B (Solid Dispersion)Formulation C (Liposomes)Rationale for Measurement
Particle Size > 10 µm (Aggregates)Not Applicable100 - 200 nmSize influences dissolution rate and absorption; critical for nanoparticles.
Aqueous Solubility ~50 µg/mL~500 µg/mL (10-fold increase)>1000 µg/mL (in formulation)Directly correlates with the potential for improved oral absorption.
Dissolution Rate Slow, incompleteRapid, >85% in 30 minSustained Release ProfileFaster dissolution is a prerequisite for absorption of poorly soluble drugs.
Drug Loading (%) 100% (Pure Drug)~20% (w/w)~5% (w/w)Represents the amount of API relative to the total formulation weight.
Zeta Potential (mV) Not ApplicableNot Applicable-30 mVIndicates colloidal stability of the nanoparticle suspension.

Designing the In Vivo Efficacy Study: A Self-Validating Approach

To objectively compare these formulations, a robust and reproducible in vivo model is paramount. The Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) model in mice is an excellent choice. It is a well-characterized model of severe inflammation and oxidative stress, and this compound has demonstrated protective effects in this specific context.[14][15] The model's endpoints are quantitative and directly reflect the compound's anti-inflammatory and antioxidant activities.

The experimental design must be self-validating, meaning it incorporates all necessary controls to ensure that the observed effects are directly attributable to the this compound formulations.

Experimental Workflow Diagram

G cluster_prep Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Study (LPS-Induced ALI Model) cluster_analysis Phase 3: Endpoint Analysis F_A Formulation A (Aqueous Suspension) QC Physicochemical QC (Table 1) F_A->QC F_B Formulation B (Solid Dispersion) F_B->QC F_C Formulation C (Liposomes) F_C->QC Grouping Randomize into 5 Groups (n=8 per group) QC->Grouping Animals Acclimatize BALB/c Mice Animals->Grouping Dosing Oral Administration of Formulations Grouping->Dosing LPS Intratracheal LPS Challenge (2h post-dose) Dosing->LPS PK Pharmacokinetics (Satellite Group) Dosing->PK Blood Sampling Sacrifice Euthanasia & Sample Collection (24h post-LPS) LPS->Sacrifice PD Pharmacodynamics: BALF Analysis Lung Histopathology Biomarker Assays Sacrifice->PD Stats Statistical Analysis (ANOVA) PK->Stats PD->Stats

Caption: Workflow for comparing this compound formulations.

Detailed Experimental Protocols

Preparation of this compound Formulations
  • Formulation A (Aqueous Suspension): Weigh the required amount of micronized pure this compound and suspend it in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Ensure homogeneity using a vortex mixer before each administration.

  • Formulation B (Solid Dispersion):

    • Dissolve this compound and a hydrophilic carrier (e.g., Soluplus®) in a 1:4 ratio (w/w) in a suitable organic solvent like methanol.

    • Remove the solvent using a rotary evaporator under reduced pressure at 40°C to form a thin film.

    • Dry the film completely under vacuum for 24 hours to remove any residual solvent.

    • Pulverize the resulting solid dispersion into a fine powder. For administration, suspend the powder in sterile water.

  • Formulation C (Liposomes):

    • Employ the thin-film hydration method.[12] Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 1:10:2 molar ratio in chloroform.

    • Evaporate the chloroform using a rotary evaporator to create a thin lipid film.

    • Hydrate the film with phosphate-buffered saline (PBS) by gentle rotation above the lipid transition temperature.

    • To achieve a uniform size distribution, sonicate the resulting suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

In Vivo Efficacy Protocol: LPS-Induced ALI
  • Animals: Use male BALB/c mice (8-10 weeks old). Acclimatize them for one week before the experiment. Provide food and water ad libitum.

  • Grouping (n=8 per group):

    • Group 1 (Sham): Vehicle (0.5% CMC) orally + Intratracheal PBS.

    • Group 2 (LPS Control): Vehicle (0.5% CMC) orally + Intratracheal LPS.

    • Group 3 (Formulation A): this compound Suspension (e.g., 20 mg/kg) orally + Intratracheal LPS.[4][16]

    • Group 4 (Formulation B): this compound Solid Dispersion (20 mg/kg) orally + Intratracheal LPS.

    • Group 5 (Formulation C): this compound Liposomes (20 mg/kg) orally + Intratracheal LPS.

  • Administration: Administer the respective formulations or vehicle via oral gavage.

  • LPS Challenge: Two hours after the oral administration, lightly anesthetize the mice and intratracheally instill 50 µL of LPS (1 mg/mL in sterile PBS) or PBS alone for the sham group.

  • Sample Collection: 24 hours after the LPS challenge, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with ice-cold PBS. Centrifuge the collected BAL fluid (BALF) to separate the cell pellet from the supernatant. Use the cell pellet for total and differential cell counts and the supernatant for cytokine analysis.

    • Tissue Collection: Perfuse the lungs with saline. Excise the right lung lobe for histopathological analysis (fix in 10% formalin) and snap-freeze the left lung lobe in liquid nitrogen for biomarker analysis (MPO, MDA).

    • Pharmacokinetic Sampling (Satellite Group): For PK analysis, use a separate cohort of animals for each formulation group. Collect blood samples via the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after oral administration. Process the blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.

Endpoint Analysis and Data Interpretation

Pharmacokinetic Analysis

Analysis of plasma samples by a validated LC-MS/MS method will yield concentration-time profiles for each formulation. This data is crucial for demonstrating that advanced formulations improve drug exposure.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters
ParameterFormulation A (Suspension)Formulation B (Solid Dispersion)Formulation C (Liposomes)Significance
Cmax (ng/mL) 150 ± 35750 ± 90600 ± 85Maximum observed plasma concentration.
Tmax (h) 2.01.01.5Time to reach Cmax.
AUC₀₋₂₄ (ng·h/mL) 850 ± 1104200 ± 3505500 ± 480Total drug exposure over 24 hours.
Relative Bioavailability 100% (Reference)~494%~647%The fold-increase in exposure compared to the baseline suspension.

Causality: A significant increase in the Area Under the Curve (AUC) for Formulations B and C directly demonstrates enhanced systemic bioavailability.[7] This is the critical link between formulation science and therapeutic effect; without adequate exposure, even a potent drug will fail in vivo.

Pharmacodynamic & Efficacy Analysis

Efficacy is assessed by measuring the key pathological features of ALI.

Table 3: Hypothetical Comparative Efficacy in the LPS-Induced ALI Model
ParameterSham ControlLPS ControlFormulation AFormulation BFormulation C
Total Cells in BALF (x10⁵) 0.5 ± 0.125 ± 418 ± 310 ± 2 8 ± 1.5***
Neutrophils in BALF (x10⁵) <0.122 ± 3.515 ± 2.58 ± 1.86 ± 1.2
TNF-α in BALF (pg/mL) <20850 ± 120600 ± 90*350 ± 60**250 ± 50
Lung MPO Activity (U/g) 1.2 ± 0.315 ± 2.811 ± 2.16.5 ± 1.5 5.0 ± 1.1***
Histology Score (0-4) 0.2 ± 0.13.5 ± 0.52.8 ± 0.41.5 ± 0.31.1 ± 0.2***
*Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to LPS Control group.

Causality:

  • Cell Infiltration: Neutrophil influx into the lungs is a hallmark of ALI. A reduction in total and neutrophil counts in the BALF is a direct measure of reduced inflammation.

  • Pro-inflammatory Cytokines: TNF-α is a primary mediator of the inflammatory cascade in ALI.[4] Its suppression by the advanced formulations demonstrates a direct molecular effect at the site of injury.

  • Oxidative Stress: Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity in lung tissue is a quantitative marker of neutrophil infiltration and oxidative stress.[15] Reduced MPO activity indicates both decreased inflammation and oxidative damage.

  • Histopathology: Visual confirmation of reduced alveolar wall thickening, edema, and cellular infiltration via H&E staining provides crucial qualitative support for the quantitative data.

Mechanistic Insights: Connecting Formulation to Pathway

This compound is known to inhibit the NF-κB signaling pathway.[6][15] Enhanced bioavailability from superior formulations should lead to greater target engagement. This can be validated by measuring the levels of phosphorylated IκBα or the nuclear translocation of NF-κB p65 in lung tissue homogenates via Western blot or ELISA.

NF-κB Signaling Pathway Diagram

NFKB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) pIkB p-IκBα NFKB NF-κB (p65/p50) IkB_NFKB IkB->IkB_NFKB NFKB->IkB_NFKB NFKB_nuc NF-κB (Active) NFKB->NFKB_nuc Translocates Cytoplasm Cytoplasm Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound (Formulations B, C) This compound->IKK Inhibits IkB_NFKB->IKK Inactive Complex Degradation Ubiquitination & Degradation pIkB->Degradation NFKB_nuc->Genes Induces Transcription

Caption: this compound inhibits LPS-induced inflammation via the NF-κB pathway.

A finding that Formulations B and C lead to a greater reduction in IKK activation or IκBα phosphorylation compared to Formulation A would provide a direct mechanistic link between improved bioavailability and enhanced efficacy.

Conclusion

Validating the in vivo efficacy of different formulations is a critical step in drug development. For a promising but challenging molecule like this compound, this process is not merely a formality but the central determinant of its therapeutic future. By systematically comparing a simple suspension, a solid dispersion, and a nanoformulation within a robust, self-validating in vivo model like LPS-induced ALI, researchers can generate clear, defensible data. The key is to correlate pharmacokinetic measures of improved bioavailability directly with pharmacodynamic readouts of efficacy. This integrated approach, which combines formulation science with rigorous pharmacology, provides the compelling evidence needed to advance the most effective formulation toward clinical development.

References

  • Singh, M., et al. (2022). Oral Administration of this compound, a Naturally Occurring Apigenin Derivative Showed Osteoanabolic Effect in Ovariectomized Mice: A Comparative Study with Teriparatide. Calcified Tissue International.
  • Lu, Y., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology.
  • Li, S., et al. (2024). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Foods.
  • Ganesan, K., & Xu, B. (2024). This compound: A Promising Active Compound Found in Nature's Bounty. ResearchGate.
  • Lu, Y., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. PMC - PubMed Central.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. ProBio.
  • FooDB. (2010). Showing Compound this compound (FDB000614). FooDB.
  • CD Formulation. (n.d.). Nanoformulation for In Vivo Imaging Studies. CD Formulation.
  • Shukla, S. S., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. International Journal of Health Sciences.
  • Al-Ishaq, R. K., et al. (2023). Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells. PMC - NIH.
  • Dong, X., et al. (2016). A review on the pharmacological effects of vitexin and this compound. Fitoterapia.
  • Liu, B., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences.
  • He, D., et al. (2019). This compound Suppresses Cancer Stemness Property And Induces Apoptosis Of Osteosarcoma Cells By Disruption Of The DNMT1/miR-34a/Bcl-2 Axis. Cancer Management and Research.
  • Al-Duais, M. A., et al. (2024). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. MDPI.
  • Al-Ishaq, R. K., et al. (2023). Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells. MDPI.
  • Calarco, A., et al. (2023). Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI.
  • Liu, B., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. PMC - NIH.
  • Rodriques, P., et al. (2022). EXPLORING LIPID-BASED DRUG DELIVERY IN CANCER THERAPY VIA LIPOSOMAL FORMULATIONS. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • MedchemExpress. (n.d.). This compound (Saponaretin). MedchemExpress.com.

Sources

Technical Comparison Guide: Cross-Validation of Isovitexin's Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isovitexin (Apigenin-6-C-glucoside) is a naturally occurring flavonoid that has emerged as a potent "synergistic modulator" in oncology. Unlike traditional chemotherapeutics that rely solely on indiscriminate cytotoxicity, this compound operates via a multi-target mechanism—simultaneously inducing apoptosis, regulating autophagy, and suppressing cancer stem cell (CSC) properties through epigenetic modulation.[1]

This guide provides a rigorous technical analysis of this compound’s performance across distinct cancer cell lines (Lung, Liver, Osteosarcoma, Breast).[1] It contrasts this compound’s efficacy with standard-of-care agents (Cisplatin, 5-Fluorouracil) and details the specific signaling pathways involved.[1]

Mechanism of Action: The Multi-Target Signaling Architecture

This compound does not follow a single linear pathway. Its efficacy stems from its ability to cross-regulate survival and death signals.

  • Apoptosis Induction: Shifts the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization (MOMP), leading to Caspase-3 activation.[1]

  • Autophagy Modulation: Acts as a "switch," either promoting cytoprotective autophagy or driving autophagic cell death depending on the cellular context (e.g., via JNK activation in HepG2 cells).[1]

  • Epigenetic & Stemness Control: Downregulates DNMT1 (DNA Methyltransferase 1), which restores the expression of tumor-suppressor miR-34a, thereby inhibiting the self-renewal of cancer stem cells (CSCs).[1]

Visualization: Molecular Signaling Pathway

The following diagram illustrates the convergence of this compound on critical nodes like PI3K/Akt, DNMT1, and the Mitochondrial Apoptotic Machinery.

Isovitexin_Mechanism This compound This compound PI3K PI3K/Akt/mTOR (Survival Pathway) This compound->PI3K Inhibits DNMT1 DNMT1 (Epigenetic Silencer) This compound->DNMT1 Inhibits ROS ROS Generation This compound->ROS Induces Bcl2 Bcl-2 (Anti-Apoptotic) PI3K->Bcl2 Promotes miR34a miR-34a (Tumor Suppressor) DNMT1->miR34a Silences Bax Bax (Pro-Apoptotic) ROS->Bax Activates miR34a->Bcl2 Degrades mRNA Stemness Stemness Factors (CD133, ALDH1) miR34a->Stemness Inhibits Bcl2->Bax Blocks Caspase Caspase-3/9 Activation Bax->Caspase Releases Cyto-c Apoptosis Apoptosis Caspase->Apoptosis Inhibition Inhibition of Self-Renewal Stemness->Inhibition Reduced by

Figure 1: this compound inhibits survival signaling (PI3K) and epigenetic silencing (DNMT1) while promoting oxidative stress (ROS) to trigger apoptosis and suppress stemness.[1]

Comparative Efficacy: this compound vs. Standard Therapeutics[1][2]

This compound is rarely a "magic bullet" monotherapy for bulk tumors but excels as a chemosensitizer . The table below contrasts its IC50 profile with standard drugs, highlighting its role in reducing resistance rather than just raw cytotoxicity.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
Cell LineCancer TypeThis compound IC50 (Monotherapy)Comparator Drug (IC50)Key Performance Insight
A549 NSCLC (Lung)157.6 µg/mL (~364 µM) [1]Cisplatin: ~5–26 µMSynergy: this compound is weak alone but significantly potentiates Cisplatin, reducing the required dose and associated nephrotoxicity [2].[1]
HepG2 Hepatocellular>100 µM [3]Doxorubicin: ~1–5 µMMechanism Switch: Induces autophagic cell death where apoptosis is blocked.[1] High doses required for monotherapy.
U2OS Osteosarcoma~20 µg/mL (Stemness) [4]Doxorubicin: ~0.5 µMStemness Target: While less cytotoxic to bulk cells, this compound effectively targets the CD133+ stem cell population at non-cytotoxic doses.[1]
MCF-7 Breast (ER+)< 10 nM (Recent finding) [5]Tamoxifen: ~15–20 µMHigh Potency: Recent studies suggest extreme potency in hormone-dependent lines, potentially via CYP17A1 inhibition.[1]

Critical Note on Interpretation: The high IC50 values for A549 and HepG2 in monotherapy indicate that this compound should be positioned as an adjuvant in these contexts. Its value lies in the Combination Index (CI < 1), proving synergy with Cisplatin and 5-Fluorouracil.

Experimental Validation Protocols

To replicate these findings, researchers must use systems that account for this compound's solubility and time-dependent mechanism.[1]

Protocol A: Synergistic Cytotoxicity Assessment (MTT Assay)

Objective: Determine the Combination Index (CI) of this compound + Cisplatin in A549 cells.

  • Preparation:

    • Dissolve this compound (MW: 432.4 g/mol ) in DMSO to create a 100 mM stock. Store at -20°C.

    • Seed A549 cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Treatment Groups:

    • Vehicle Control: DMSO < 0.1%.

    • This compound Alone: Serial dilutions (10, 20, 40, 80, 160 µM).[1]

    • Cisplatin Alone: Serial dilutions (1, 2, 4, 8, 16 µM).[1]

    • Combination: Fixed ratio (e.g., this compound 40 µM + Cisplatin 4 µM).[1]

  • Incubation: Treat cells for 48 hours . (Note: 24h is often insufficient for flavonoid-induced apoptotic signaling).

  • Readout:

    • Add 20 µL MTT (5 mg/mL) per well. Incubate 4h at 37°C.

    • Dissolve formazan crystals in 150 µL DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate CI using the Chou-Talalay method. A CI < 1.0 indicates synergy.[2]

Protocol B: Apoptosis & Autophagy Detection (Western Blot)

Objective: Validate the "Switch" mechanism in HepG2 cells.

  • Lysis: Harvest treated cells (this compound 50 µM, 24h) using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE gels.

  • Primary Antibodies:

    • Apoptosis Markers: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:500).[1]

    • Autophagy Markers: Anti-LC3B (1:1000) – Look for conversion of LC3-I to LC3-II (lower band).

    • Loading Control: Anti-β-Actin (1:5000).

  • Validation:

    • Positive Control: Treat cells with Rapamycin (Autophagy inducer) or Staurosporine (Apoptosis inducer).

    • Negative Control: Untreated lysate.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating this compound's efficacy, from initial screening to mechanistic confirmation.

Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Stemness Start Cell Seeding (A549 / HepG2 / U2OS) MTT MTT/CCK-8 Assay (48h Incubation) Start->MTT IC50 Calculate IC50 & Combination Index MTT->IC50 WB Western Blot (Bax, Bcl-2, LC3) IC50->WB Select Effective Dose Flow Flow Cytometry (Annexin V / PI) IC50->Flow Sphere Tumorsphere Assay (Low Adhesion Plates) IC50->Sphere Sub-cytotoxic Dose qPCR qPCR Analysis (miR-34a, CD133) Sphere->qPCR

Figure 2: Step-by-step validation workflow.[1] Note that stemness assays (Phase 3) typically require sub-cytotoxic doses compared to direct cytotoxicity assays.

Conclusion

This compound distinguishes itself not by raw potency, but by mechanistic versatility .[1]

  • In Lung Cancer (A549): It functions best as a Cisplatin-sensitizer , overcoming resistance via metabolic regulation (PKM2 inhibition).

  • In Osteosarcoma (U2OS): It acts as a differentiation agent , targeting the epigenetic machinery (DNMT1/miR-34a) to deplete the cancer stem cell pool.

  • In Liver Cancer (HepG2): It triggers a dual-death mode , activating both apoptosis and autophagy.

For drug development, this compound represents a lead scaffold for combination therapies designed to lower the toxicity ceiling of platinum-based chemotherapy while preventing metastatic relapse driven by cancer stem cells.

References

  • This compound Suppresses Stemness of Lung Cancer Stem-Like Cells. PubMed Central. Available at: [Link] (Accessed Jan 30, 2026).

  • This compound potentiated the antitumor activity of cisplatin by inhibiting the glucose metabolism of lung cancer cells. PubMed. Available at: [Link] (Accessed Jan 30, 2026).

  • This compound induces apoptosis and autophagy in liver cancer cells through endoplasmic reticulum stress. Biochemical and Biophysical Research Communications. Available at: [Link] (Accessed Jan 30, 2026).

  • This compound Suppresses Cancer Stemness Property And Induces Apoptosis Of Osteosarcoma Cells By Disruption Of The DNMT1/miR-34a/Bcl-2 Axis. PubMed Central. Available at: [Link] (Accessed Jan 30, 2026).

  • Identification of this compound as a novel CYP17A1 inhibitor... in MCF-7 breast cancer cells. PubMed. Available at: [Link] (Accessed Jan 30, 2026).

Sources

Synergistic Potentiation: A Guide to Isovitexin Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isovitexin

In the landscape of drug development, single-agent therapies often hit a ceiling defined by dose-limiting toxicity and the rapid onset of resistance mechanisms. This compound (apigenin-6-C-glucoside) has emerged as a high-value candidate for combinatorial regimens. Unlike its O-glycoside counterparts, the C-glycosyl bond in this compound confers superior metabolic stability against hydrolysis by beta-glucosidases, allowing for sustained intracellular activity.

This guide evaluates the synergistic efficacy of this compound when paired with standard-of-care agents. We focus on two validated applications: chemosensitization in Non-Small Cell Lung Cancer (NSCLC) and antibiotic potentiation in microbiology .

Mechanistic Basis for Synergy

Synergy occurs when this compound targets resistance pathways that the primary drug cannot touch. The most potent synergy is observed when this compound is used to metabolically cripple cancer cells, rendering them hypersensitive to cytotoxic agents.

Case Study A: this compound + Cisplatin in NSCLC

Primary Drug Limitation: Cisplatin (DDP) efficacy is often blunted by metabolic reprogramming (the Warburg Effect) and effective DNA repair mechanisms. This compound Contribution: this compound inhibits the PKM2-mediated glycolytic pathway . By starving the cell of the ATP and metabolic intermediates required for DNA repair, it prevents the cell from recovering from Cisplatin-induced DNA damage.

Molecular Pathway Diagram (DOT Visualization)

The following diagram illustrates the dual-attack mechanism where this compound blocks the energy supply (Glycolysis/PKM2) while Cisplatin executes the DNA damage.

G This compound This compound (Adjuvant) PKM2 PKM2 / Glycolysis (Warburg Effect) This compound->PKM2 Inhibits Cisplatin Cisplatin (Primary Agent) DNA_Damage DNA Crosslinking Cisplatin->DNA_Damage Induces ATP ATP Production (Energy Supply) PKM2->ATP Drives Repair DNA Repair Mechanisms ATP->Repair Fuels Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Depletion Enhances DNA_Damage->Apoptosis Triggers Repair->DNA_Damage Reverses

Figure 1: Mechanistic convergence of this compound (metabolic inhibition) and Cisplatin (genotoxicity) leading to synergistic apoptosis.

Comparative Analysis of Efficacy

The following data summarizes key experimental outcomes comparing monotherapy vs. combinatorial therapy.

Table 1: this compound (IVT) + Cisplatin (DDP) in Lung Cancer (A549 Cells)

Data derived from mechanistic studies on metabolic inhibition [1].

MetricDDP MonotherapyIVT MonotherapyCombination (DDP + IVT)Fold Change / Outcome
IC50 Value 8.2 µM> 50 µM3.1 µM 2.6x Sensitization
Apoptosis Rate ~15%~5%> 45% Synergistic Increase
Glucose Uptake No significant changeReducedSignificantly Reduced Metabolic Starvation
In Vivo Toxicity Nephrotoxicity observedNone observedReduced Nephrotoxicity Protective Effect
Table 2: this compound + Antibiotics (Bacterial Resistance)

Data derived from flavonoid-antibiotic interaction studies [2, 3].

PathogenAntibiotic PartnerMechanism of SynergyInteraction Outcome
S. aureus (MRSA)GentamicinMembrane PermeabilizationSynergistic (CI < 0.5)
E. coliCiprofloxacinEfflux Pump InhibitionAdditive/Synergistic
P. aeruginosaCeftazidimeBiofilm DisruptionIndifferent/Additive

Key Insight: this compound is most effective when paired with agents that require active cellular uptake or metabolic processing, as it modulates membrane permeability and energy status.

Experimental Workflow: Validating Synergy

To publish a valid comparison, you must use the Chou-Talalay Method . Simple percentage additions are statistically invalid for claiming synergy.

Protocol: Determination of Combination Index (CI)

Objective: Quantify the interaction between this compound (Drug A) and Candidate Drug (Drug B).

Step 1: Dose-Response Matrix
  • Seed cells (e.g., A549) in 96-well plates (5,000 cells/well).

  • Treat with Drug A and Drug B individually at 0.25x, 0.5x, 1x, 2x, and 4x their IC50 values.

  • Treat with a constant ratio combination (e.g., IC50_A : IC50_B).

Step 2: Data Acquisition
  • Incubate for 48–72 hours.

  • Perform MTT or CCK-8 assay to measure cell viability.

  • Convert OD values to Fraction Affected (

    
    ), where 
    
    
    
    .
Step 3: Calculation & Interpretation

Calculate the Combination Index (CI) using the equation:



  • CI < 1: Synergism (The goal).[1][2]

  • CI = 1: Additive effect.

  • CI > 1: Antagonism.[3]

Experimental Workflow Diagram (DOT Visualization)

This workflow ensures reproducibility and statistical validity.

Workflow Seed Seed Cells (96-well) Treat Treatment Matrix (Single vs. Combo) Seed->Treat 24h Attachment Assay Viability Assay (MTT/CCK-8) Treat->Assay 48-72h Incubation Calc Calculate Fa (Fraction Affected) Assay->Calc OD Measurement CompuSyn CompuSyn Analysis (Chou-Talalay) Calc->CompuSyn Input Data Output CI Value (<1 = Synergy) CompuSyn->Output Generate Plot

Figure 2: The standard operating procedure for validating pharmacological synergy.

Expert Commentary: Causality & Translation

As an application scientist, I must highlight why this matters.

  • Dose Reduction Index (DRI): In the lung cancer study, the combination allowed for a significant reduction in Cisplatin dosage. This is critical because Cisplatin's clinical utility is limited by nephrotoxicity. This compound not only enhances the killing effect but also exhibits hepatoprotective and nephroprotective properties [1].

  • Bioavailability: While this compound is stable, its oral bioavailability is moderate. For in vivo translation, researchers should consider formulation strategies (e.g., liposomal delivery) to maintain the plasma concentrations required for the metabolic inhibition described in Section 2.

References

  • This compound potentiated the antitumor activity of cisplatin by inhibiting the glucose metabolism of lung cancer cells. PubMed/NIH. [Link]

  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. PubMed Central. [Link]

  • One Earth-One Health: Antibacterial Effects of Plant Flavonoids in Combination with Clinical Antibiotics. MDPI. [Link]

  • Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells. PubMed Central. [Link]

Sources

Independent Verification of Isovitexin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the verification of natural product bioactivity, Isovitexin (Apigenin-6-C-glucoside) presents a specific reproducibility challenge: its structural isomerism with Vitexin (Apigenin-8-C-glucoside) . While both share a molecular weight of 432.38 g/mol and coexist in sources like Passiflora and Vigna radiata, their pharmacological profiles differ significantly.

This guide provides an independent verification framework for this compound, moving beyond generic descriptions to focus on comparative efficacy , isomeric purity verification , and mechanistic validation . It is designed to allow independent labs to replicate findings and validate this compound as a distinct therapeutic candidate.

Chemical Identity & Purity Verification

Before assessing bioactivity, the distinction between this compound and Vitexin must be established.[1] Commercial "Vitexin" standards often contain up to 15% this compound impurities (and vice versa), which skews IC50 data.

Comparative HPLC Profile
  • Objective: Achieve baseline separation of isomers to ensure the observed biological effect is attributable to this compound.

  • Standard: this compound elutes after Vitexin on C18 columns due to the 6-C-glycosylation altering hydrophobicity.

ParameterValidated Condition [1]
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Ortho-phosphoric acid
Mobile Phase B: Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 360 nm (alt. 270 nm)
Retention Time (Vitexin) ~9.52 min
Retention Time (this compound) ~10.25 min

Verification Check: If your chromatogram shows a single peak or merged shoulders, your bioassay data is invalid. A resolution factor (


) > 1.5 is required.

Comparative Efficacy: this compound vs. Alternatives

Anticancer Potency (Colon Cancer Models)

This compound demonstrates dose-dependent inhibition of colorectal cancer (CRC) cell proliferation. The following data compares this compound's IC50 values against standard cell lines. Note that while less potent than the cytotoxic standard 5-Fluorouracil (5-FU), this compound exhibits a higher safety profile for normal colonic epithelial cells (HCECs).

Table 1: this compound Cytotoxicity Profile (24-48h Exposure)

Cell LineThis compound IC50 (µM)Comparative ContextRef
LoVo 19.31 ± 2.49High Sensitivity.[2] Comparable to early-generation flavonoids.[2]
HCT116 29.79 ± 2.32Moderate Sensitivity.[2]
SW480 33.53 ± 2.45Moderate Sensitivity.[2]
HT29 37.24 ± 2.56Lower Sensitivity (p53 mutant status may affect efficacy).[2]
HCEC > 80.00Critical Control: Non-toxic to normal cells at therapeutic doses.[2]
Anti-Inflammatory Specificity (this compound vs. Vitexin)

While both isomers are anti-inflammatory, this compound shows superior efficacy in specific enzymatic inhibition, suggesting a structure-activity relationship (SAR) favored by the 6-C-glucoside position.

Table 2: Isomer Bioactivity Comparison

Target AssayThis compound ActivityVitexin ActivityVerification InsightRef
ACE Inhibition 46% Inhibition21% InhibitionThis compound is ~2.2x more potent in angiotensin modulation.[3]
Hydroxyl Radical Scavenging High EfficacyModerate EfficacyThis compound is preferred for ROS-driven inflammation.[3]
DPPH Scavenging ModerateHighVitexin is the preferred positive control for DPPH assays.[3]

Mechanistic Verification: Signaling Pathways

To validate that the observed cytotoxicity is not merely necrotic (toxic), you must confirm the modulation of specific signaling pathways.

The PI3K/Akt/mTOR Axis (Anticancer)

This compound functions as a specific inhibitor of the PI3K/Akt/mTOR pathway, reversing the effects of growth factors like IGF-1.

Experimental Logic:

  • Inducer: Treat cells with IGF-1 (activates Akt).

  • Treatment: Co-treat with this compound.[3][4][5]

  • Result: this compound should block IGF-1 induced phosphorylation of mTOR.

Isovitexin_Cancer_Mechanism This compound This compound (Treatment) PI3K p-PI3K This compound->PI3K Inhibits Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) This compound->Apoptosis Restores EMT EMT Suppression (E-cad ↑, N-cad ↓) This compound->EMT Blocks IGF1 IGF-1 (Growth Factor) IGF1->PI3K Activates Akt p-Akt PI3K->Akt Phosphorylation mTOR p-mTOR Akt->mTOR Activation mTOR->Apoptosis Suppresses mTOR->EMT Promotes

Figure 1: this compound restores apoptotic sensitivity by blocking the PI3K/Akt/mTOR cascade, effectively neutralizing IGF-1 induced survival signals.

The NF-κB/MAPK Axis (Anti-Inflammatory)

In LPS-induced acute lung injury models, this compound targets the upstream kinases.

Figure 2: Anti-inflammatory mechanism showing dual inhibition of MAPK phosphorylation and NF-κB nuclear translocation.

Experimental Protocols for Verification

Protocol A: Self-Validating Apoptosis Assay

Rationale: To verify that cell death is apoptotic (programmed) and not necrotic (toxic).

  • Cell Seeding: Seed HCT116 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment Groups:

    • Negative Control: DMSO (0.1%).

    • Positive Control: 5-FU (10 µM).

    • Experimental: this compound (20, 40, 60 µM).

    • Pathway Validation Control: this compound (40 µM) + IGF-1 (100 ng/mL). Note: IGF-1 should rescue cells from this compound-induced apoptosis.

  • Incubation: 24 hours.

  • Staining: Harvest cells, wash with cold PBS. Stain with Annexin V-FITC and Propidium Iodide (PI) per kit instructions.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Should be low).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Primary indicator of mechanism).

  • Success Criteria: this compound must increase Q4 population >15% over control in a dose-dependent manner. IGF-1 co-treatment must reduce Q4 population significantly compared to this compound alone [2].

Protocol B: Western Blot Marker Verification

Rationale: Confirm molecular mechanism.

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: SDS-PAGE (10-12% gel).

  • Primary Antibodies:

    • Apoptosis: Bax (Rabbit mAb), Bcl-2 (Mouse mAb), Cleaved Caspase-3.

    • Pathway: p-PI3K, p-Akt (Ser473), p-mTOR.[2]

    • Loading Control: GAPDH or

      
      -actin.
      
  • Quantification: Normalize band intensity to GAPDH.

  • Expected Trend: this compound treatment should result in:

    • 
       ratio 
      
      
      
    • p-Akt/Total-Akt ratio

      
      
      

References

  • A simple RP-HPLC Method development and validation for the simultaneous determination of vitexin and this compound present in Mung bean. Pharmacognosy, Phytochemistry & Natural Products.

  • This compound attenuates tumor growth in human colon cancer cells through the modulation of apoptosis and epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway. Canadian Journal of Physiology and Pharmacology.

  • Multitargeted Effects of Vitexin and this compound on Diabetes Mellitus and Its Complications. Oxidative Medicine and Cellular Longevity.

  • This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB. International Journal of Biological Sciences.

  • Anticancer Potential of Apigenin and this compound with Focus on Oncogenic Metabolism in Cancer Stem Cells. Metabolites.

Sources

A Comparative Guide to the Enzyme Inhibitory Kinetics of Isovitexin and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the enzyme inhibitory kinetics of isovitexin and its structural isomers, including vitexin, orientin, and isoorientin. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their inhibitory potency and mechanisms against key enzymatic targets. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this guide aims to inform the strategic design of novel therapeutics.

Introduction: The Therapeutic Potential of C-Glycosyl Flavonoids

This compound, a naturally occurring C-glycosyl flavonoid, and its isomers are gaining significant attention in pharmacology for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] A critical aspect of their therapeutic potential lies in their ability to modulate the activity of various enzymes implicated in disease pathogenesis. Understanding the comparative enzyme inhibitory kinetics of these closely related compounds is paramount for identifying the most promising candidates for further drug development.

This guide will explore the inhibitory profiles of this compound and its key isomers—vitexin, orientin, and isoorientin—against several therapeutically relevant enzymes. We will examine the subtle structural variations among these isomers and how they translate into significant differences in their enzyme binding and inhibition.

Structural Isomers of Interest:

  • This compound: Apigenin-6-C-glucoside

  • Vitexin: Apigenin-8-C-glucoside

  • Isoorientin: Luteolin-6-C-glucoside

  • Orientin: Luteolin-8-C-glucoside

The primary structural difference between this compound and vitexin is the position of the C-glucosyl group on the apigenin backbone.[2] Similarly, isoorientin and orientin are C-glycosyl derivatives of luteolin, differing in the attachment point of the glucose moiety. These seemingly minor structural alterations can profoundly impact their interaction with enzyme active sites.

Comparative Enzyme Inhibitory Kinetics

The following sections present a comparative analysis of the inhibitory activities of this compound and its isomers against key enzymes. The data, compiled from various studies, is presented to facilitate a clear comparison of their potency and mechanism of inhibition.

α-Amylase and α-Glucosidase Inhibition: Modulating Carbohydrate Metabolism

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Their inhibition is a well-established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Experimental Data Summary:

CompoundEnzymeIC50 ValueInhibition TypeSource
Vitexin α-AmylaseStronger binding affinity than this compound-[3]
This compound α-AmylaseWeaker binding affinity than vitexin-[3]
Vitexin α-Glucosidase0.4 mg/mLUncompetitive[3]
This compound α-Glucosidase4.8 mg/mL-[3]

Causality Behind Experimental Choices: The selection of α-amylase and α-glucosidase as targets is driven by their critical roles in carbohydrate metabolism. By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, leading to a more controlled glycemic response. The use of in vitro enzyme assays allows for a direct assessment of the inhibitory potential of these flavonoids, providing a basis for their potential application as antidiabetic agents.

Xanthine Oxidase Inhibition: Targeting Hyperuricemia and Gout

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout.

Experimental Data Summary:

CompoundEnzymeIC50 ValueInhibition TypeSource
This compound Xanthine Oxidase-Competitive[4]
Tyrosinase Inhibition: Implications for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a common strategy in the development of skin-lightening agents to address hyperpigmentation.

Experimental Data Summary:

CompoundEnzymeIC50 ValueInhibition TypeSource
Vitexin Tyrosinase6.3 mg/mL-[5]
This compound Tyrosinase5.6 mg/mL-[5]

Causality Behind Experimental Choices: The investigation of tyrosinase inhibition is driven by the cosmetic and dermatological interest in managing skin pigmentation. The in vitro assay provides a direct measure of a compound's ability to interfere with the melanin production pathway.

Experimental Methodologies: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings, this section details the step-by-step protocols for the key enzyme inhibition assays.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, which breaks down starch into smaller sugars.

Protocol:

  • Reagent Preparation:

    • Prepare a 20 mM phosphate buffer (pH 6.8) containing 7 mM NaCl.

    • Dissolve porcine pancreatic α-amylase in the phosphate buffer to a concentration of 0.2 U/mL.

    • Prepare a solution of the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3), at a concentration of 0.5 mM in the phosphate buffer.

    • Dissolve the test compounds (this compound and its isomers) and the positive control (acarbose) in DMSO to create stock solutions. Further dilutions are made with the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of the test compound solution at various concentrations (0–200 µM).

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the CNPG3 substrate solution.

    • Monitor the increase in absorbance at 405 nm for 30 minutes at 37 °C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing 1,4-linked alpha-glucose residues to release a single alpha-glucose molecule.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.05 U/mL.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at a concentration of 600 µM in the phosphate buffer.

    • Dissolve the test compounds and the positive control (acarbose) in DMSO to create stock solutions, followed by dilution in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the test compound solution at various concentrations.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Start the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the reaction mixture at 37 °C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described for the α-amylase assay.

Xanthine Oxidase Inhibition Assay

This assay evaluates the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 7.5).

    • Dissolve xanthine oxidase in the buffer to a concentration of 0.1 U/mL.

    • Prepare a solution of the substrate, xanthine, in the buffer.

    • Dissolve the test compounds and the positive control (allopurinol) in a suitable solvent.

  • Assay Procedure:

    • In a suitable reaction vessel, mix the buffer, substrate solution, and test compound at various concentrations.

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Incubate at 37 °C for 20 minutes.

    • Stop the reaction by adding a small volume of 3.2% HCl.

    • Measure the absorbance at 290 nm, which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Inhibition: Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the different types of enzyme inhibition and a general experimental workflow.

Mechanisms of Enzyme Inhibition

The following diagrams, generated using Graphviz, depict the fundamental modes of enzyme inhibition.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Competitive Inhibitor (I) EI->E - I

Caption: Competitive Inhibition Workflow.

non_competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Non-competitive Inhibitor (I) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Non-competitive Inhibition Workflow.

mixed_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (αKi) I Mixed Inhibitor (I) EI->E - I EI->ESI + S (αKm) ESI->ES - I ESI->EI - S

Caption: Mixed Inhibition Workflow.

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for conducting an in vitro enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, and Substrate Solutions A1 Dispense Enzyme and Test Compound into Microplate Wells P1->A1 P2 Prepare Test Compound and Control Solutions P2->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Incubate at Controlled Temperature A3->A4 A5 Stop Reaction (if necessary) A4->A5 D1 Measure Absorbance/ Fluorescence using Microplate Reader A5->D1 D2 Calculate Percentage of Inhibition D1->D2 D3 Determine IC50 and Kinetic Parameters (Ki, Inhibition Type) D2->D3

Caption: General Experimental Workflow.

Discussion: Structure-Activity Relationships and Mechanistic Insights

The inhibitory activity of flavonoids is intricately linked to their chemical structure.[6] The position and number of hydroxyl groups, as well as the presence and location of the glycosidic moiety, are critical determinants of their interaction with enzymes.

From the available data, several structure-activity relationship (SAR) trends can be inferred:

  • α-Amylase and α-Glucosidase: The stronger binding affinity of vitexin (apigenin-8-C-glucoside) for α-amylase compared to this compound (apigenin-6-C-glucoside) suggests that the position of the glucose moiety on the A-ring is crucial for interaction with this enzyme.[3] For α-glucosidase, vitexin exhibits a significantly lower IC50 value than this compound, indicating a much higher inhibitory potency.[3] This highlights the importance of the 8-C-glycosylation for effective inhibition of this enzyme. The uncompetitive inhibition mechanism of vitexin suggests that it binds to the enzyme-substrate complex.[3]

  • Xanthine Oxidase: The competitive inhibition of xanthine oxidase by this compound indicates that it likely binds to the active site of the enzyme, competing with the natural substrate.[4] The planarity of the flavonoid ring system and the presence of specific hydroxyl groups are known to be important for binding to the molybdenum-pterin center of the enzyme's active site.

  • Tyrosinase: this compound displays a slightly lower IC50 value against tyrosinase compared to vitexin, suggesting a marginally higher inhibitory potency.[5] This could be attributed to the different spatial arrangement of the glucose moiety influencing the interaction with the enzyme's active site, which contains a dicopper center.

Causality in Experimental Choices: The determination of the inhibition type (competitive, non-competitive, mixed, or uncompetitive) through kinetic studies, often employing Lineweaver-Burk plots, is a critical experimental choice. This provides valuable mechanistic insights into how the inhibitor interacts with the enzyme and its substrate, which is essential for rational drug design.

Conclusion and Future Directions

This guide provides a comparative overview of the enzyme inhibitory kinetics of this compound and its isomers. The available data, though not exhaustive for a direct comparison across all isomers and a wide range of enzymes in single studies, clearly indicates that subtle structural differences lead to significant variations in their inhibitory profiles.

Vitexin appears to be a more potent inhibitor of α-amylase and α-glucosidase than this compound. Conversely, this compound shows slightly better inhibitory activity against tyrosinase. The competitive inhibition of xanthine oxidase by this compound highlights its potential as an anti-hyperuricemic agent.

Future research should focus on conducting comprehensive, head-to-head comparative studies of this compound, vitexin, orientin, and isoorientin against a broader panel of therapeutically relevant enzymes under standardized assay conditions. Such studies will provide a more complete understanding of their structure-activity relationships and will be invaluable for the development of new, effective, and specific enzyme inhibitors for a variety of diseases.

References

  • Multitargeted Effects of Vitexin and this compound on Diabetes Mellitus and Its Complications. National Center for Biotechnology Information. Available from: [Link].

  • Chemical structures of isoorientin, this compound, orientin, and vitexin. ResearchGate. Available from: [Link].

  • Comprehensive study on the inhibition mechanism of alpha-glucosidase by flavonoids via kinetic and structural analysis. ResearchGate. Available from: [Link].

  • Distinction of the C-glycosylflavone isomer pairs orientin/isoorientin and vitexin/isovitexin using HPLC-MS exact mass measurement and in-source CID. PubMed. Available from: [Link].

  • An Updated Review of Tyrosinase Inhibitors. MDPI. Available from: [Link].

  • Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. MDPI. Available from: [Link].

  • Chemical structures of isoorientin, this compound, orientin, and vitexin. ResearchGate. Available from: [Link].

  • Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. National Center for Biotechnology Information. Available from: [Link].

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link].

  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. Available from: [Link].

  • A review on the pharmacological effects of vitexin and this compound. PubMed. Available from: [Link].

  • Noncompetitive Inhibition | Definition, Graphs & Examples. Study.com. Available from: [Link].

  • A comprehensive review on tyrosinase inhibitors. National Center for Biotechnology Information. Available from: [Link].

  • The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants. PubMed. Available from: [Link].

  • Inhibitory mechanism on tyrosinase activity of flavonoids from flower buds of Sophora japonica L. National Center for Biotechnology Information. Available from: [Link].

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. Available from: [Link].

  • Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition. PubMed. Available from: [Link].

Sources

Safety Operating Guide

Isovitexin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive disposal procedures for Isovitexin (CAS 29702-25-8 / 38953-85-4) .[1][2] It is designed for researchers and laboratory managers in drug discovery and phytochemical analysis.

As a Senior Application Scientist, I emphasize that while this compound itself is often classified as a low-hazard phytochemical, compliance relies heavily on the matrix (solvent) in which it is dissolved. In a drug development context, "disposal" rarely concerns the pure compound alone but rather the complex mixtures generated during High-Throughput Screening (HTS) or HPLC analysis.

Executive Safety & Hazard Profile

Before initiating disposal, you must validate the hazard profile. This compound is a C-glycosyl flavone.[1][2][3] Unlike heavy metals or alkylating agents, it does not carry a specific EPA "P" or "U" listing. However, standard laboratory safety dictates it be treated as a Category 4 Irritant (Oral/Skin/Eye) due to limited toxicological data on chronic exposure.

Critical Safety Data (SDS Summary)

ParameterSpecificationOperational Implication
CAS No. 29702-25-8 (Generic)Use for waste labeling and inventory reconciliation.[1][2]
Physical State Yellow crystalline powderDust generation is the primary inhalation risk during solid disposal.[1][2]
Solubility DMSO, Methanol, EthanolCrucial: Waste classification is usually dictated by the solvent, not the this compound.[1][2]
Stability Light-sensitive; HygroscopicDegrades into non-toxic metabolites, but stability affects storage, not disposal hazard.[1][2]
EPA Waste Code None (Pure substance)Defaults to "Non-Regulated Organic Solid" unless mixed with hazardous solvents.[1][2]

Waste Characterization & Segregation Logic

Effective disposal requires characterizing the waste stream before it enters the container. In experimental workflows, this compound appears in three distinct forms.

The "Solvent Rule" (Causality Principle)

In 95% of laboratory scenarios, this compound is disposed of as a solution. Therefore, the chemical properties of the solvent supersede the properties of this compound. [2]

  • Example 1: this compound in DMSO

    
     Non-Halogenated Organic Waste.
    
  • Example 2: this compound in Dichloromethane

    
     Halogenated Organic Waste.
    

Scientist's Note: Never pour this compound solutions down the drain. Although the compound is biodegradable, the organic solvents used to solubilize it (DMSO, MeOH) are restricted from municipal water systems due to high Chemical Oxygen Demand (COD).

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reference standards, weighing boat residues, or spilled powder.[1][2]

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label. Even if non-regulated by DOT, label as "Waste Chemical Solid: this compound" to prevent unknown chemical discovery protocols later.

  • Deactivation (Optional but Recommended): For large quantities (>10g), dampen with water to prevent dust generation before sealing.

  • Disposal Stream: Route to High-Temperature Incineration . This ensures complete thermal decomposition of the flavonoid structure into

    
     and 
    
    
    
    .
Protocol B: Liquid Waste (Experimental Solutions)

Applicable to: HPLC effluents, cell culture stocks (DMSO), and mother liquors.

Step 1: Determine Solvent Class Check the primary solvent against the "Halogen Rule."

  • Halogenated: Contains Fluorine, Chlorine, Bromine, Iodine (e.g., Chloroform, DCM).[2]

  • Non-Halogenated: Alcohols, Ketones, Sulfoxides (e.g., Methanol, Ethanol, DMSO, Acetone).[2]

Step 2: Segregation

  • Scenario: You have 10 mL of 10mM this compound in DMSO.

    • Action: Pour into the Non-Halogenated waste carboy.

    • Reasoning: DMSO is combustible; mixing it with oxidizers or halogenated waste can create exothermic reactions or toxic gas.

  • Scenario: You have HPLC waste (Acetonitrile/Water/Isovitexin).

    • Action: Pour into Non-Halogenated waste carboy (unless chlorinated additives were used).

Step 3: Verification

  • pH Check: Ensure the waste stream pH is between 5 and 9. This compound is stable, but extreme pH in the waste container can cause unexpected precipitation or gas evolution if mixed with other incompatible stream components.

Protocol C: Contaminated Debris

Applicable to: Syringe filters, pipette tips, gloves.[1][2]

  • Evaporation: Allow volatile solvents (e.g., Methanol) to evaporate in a fume hood if the items are merely damp.

  • Bagging: Place dry, contaminated items into a clear, chemically resistant bag (4-mil polyethylene).

  • Disposal: Dispose of as Solid Hazardous Waste (often "Lab Trash" destined for incineration). Do not place in regular municipal trash or biohazard bags (unless human/animal fluids are present).

Decision Logic Visualization

The following diagram illustrates the decision matrix for assigning this compound waste to the correct stream.

Isovitexin_Disposal Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid StreamSolid Stream: Solid Chemical Waste (Incineration) Solid->StreamSolid Label: 'this compound Solid' SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalo Aqueous Aqueous Buffer (<5% Organic) SolventCheck->Aqueous StreamHalo Stream: Halogenated Solvent Waste (Fuel Blending/Incineration) Halo->StreamHalo StreamNonHalo Stream: Non-Halogenated Solvent Waste (Fuel Blending) NonHalo->StreamNonHalo Aqueous->StreamNonHalo Preferred (Safe) StreamDrain Stream: Sanitary Sewer (ONLY if permitted by local EHS) Aqueous->StreamDrain Check Regulations

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, the primary concern is containment of the dust (solid) or the solvent (liquid).

ScenarioImmediate ActionDecontamination
Dry Powder Spill Do not blow. Isolate the area to prevent tracking.[1][2] Wear N95/P100 mask.Dampen with a paper towel soaked in water (to minimize dust), then wipe up.[1][2] Place in Solid Waste.
Solvent Spill (DMSO) Ventilate area.[1][2] DMSO penetrates skin rapidly, carrying this compound with it. Double glove. Absorb with vermiculite or spill pads.[1][2] Clean surface with ethanol, then water.
Eye Contact Flush immediately at eyewash station for 15 minutes.Seek medical attention.[1][2][4][5] this compound is a potential eye irritant (Cat 2A).[4]

Regulatory Compliance & References

Compliance is determined by the "Cradle-to-Grave" responsibility principle under RCRA (Resource Conservation and Recovery Act).[2] While this compound is not a listed hazardous waste, the generator is responsible for determining if the mixture exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[2]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 162350, this compound. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Isovitexin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Operational Context: Beyond the SDS

As a Senior Application Scientist, I often see researchers treat Isovitexin (Apigenin-6-C-glucoside) with complacency because it is a "natural flavonoid."[1][2] This is a safety blind spot. While this compound itself is not a potent cytotoxin like Doxorubicin, it is a bioactive modulator of NF-κB and MAPK pathways.[1]

The primary risk in the laboratory is not the molecule in isolation, but the matrix in which it is handled :

  • The Dry Phase: this compound is a light, electrostatic powder. Inhalation leads to respiratory sensitization (H335).[1]

  • The Wet Phase: To achieve bioavailability in assays, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) .[1] DMSO is a potent skin penetrant that carries dissolved solutes directly into the bloodstream.

The Directive: Your PPE strategy must shift from "barrier protection against a solid" to "permeation resistance against a solvent vehicle."

Hazard Analysis & PPE Matrix

The following matrix synthesizes the physical state of the compound with the necessary protective barriers.

Hazard VectorSource of RiskCritical BarrierTechnical Specification
Respiratory Micronized dust (Weighing)Filtration / ContainmentN95 Respirator (minimum) or Class II Biosafety Cabinet . Note: Surgical masks offer zero protection against sub-micron flavonoid particles.[1][2]
Dermal (Dry) Skin contact with powderContact BarrierNitrile Exam Gloves (4-6 mil).[1][2] Standard lab coat.[1]
Dermal (Wet) DMSO solution splashPermeation ResistanceDouble-gloving required. Inner:[1][2] Low-modulus Nitrile.[1] Outer: Thick Nitrile (>8 mil) or Laminate if handling volumes >10mL.[1][2]
Ocular Dust or Solvent SplashImpact & Splash SealChemical Safety Goggles (Indirect Vent).[1][2] Standard safety glasses are insufficient for DMSO splashes.[1]

Decision Logic: PPE Selection

Do not guess which glove to wear. Use this decision tree to determine your PPE based on the specific experimental stage.

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Powder Dry Powder (Weighing) State->Powder Solution Solubilized (Liquid) State->Solution Resp Is a Fume Hood available? Powder->Resp Solvent Identify Solvent Solution->Solvent Hood_Yes Use Hood + Lab Coat + Single Nitrile Gloves Resp->Hood_Yes Yes Hood_No REQUIRED: N95 Mask + Safety Goggles Resp->Hood_No No Aq Aqueous / Ethanol Solvent->Aq DMSO DMSO / DMF Solvent->DMSO Aq_Act Standard Nitrile Gloves (Change every 30 mins) Aq->Aq_Act DMSO_Act DOUBLE GLOVE SYSTEM: Inner: 4mil Nitrile Outer: 8mil Nitrile or Neoprene (Immediate change on splash) DMSO->DMSO_Act

Figure 1: PPE Selection Logic.[1][2] Note the critical divergence when DMSO is introduced as the solvent.

Advanced Protocol: The "Static-Free" Weighing Workflow

This compound powder is notoriously electrostatic.[1] It "jumps" from spatulas, contaminating balances and bench surfaces.[1] This protocol mitigates static charge to prevent exposure.[1][3][4][5]

Prerequisites:

  • Antistatic gun (Zerostat) or Ionizer bar.[1][2]

  • Glass or metal weighing boat (avoid plastic).[1][4]

  • Solvent: DMSO (Anhydrous).[1][2]

Step 1: The Setup (Containment)
  • Place the analytical balance inside the fume hood or powder containment enclosure.

  • Ground yourself. Touch a metal surface before handling the vial.

  • Neutralize the vessel. Aim the antistatic gun at the open this compound vial and the weighing boat. Squeeze the trigger slowly to release ions. This prevents the powder from repelling the spatula.

Step 2: The Transfer (Precision)
  • Use a micro-spatula (stainless steel).[1] Do not use plastic.[1]

  • Transfer the powder to the weighing boat.

  • Crucial: If powder adheres to the spatula, do not flick it. Re-neutralize with the antistatic gun.

Step 3: Solubilization (The High-Risk Moment)

This is the moment of highest risk.[1] Once DMSO is added, the barrier requirements increase.[1]

  • Add DMSO directly to the weighing vessel (if volume permits) or wash the powder into a collection vial.

  • Pipetting Technique: Reverse pipette viscous DMSO to prevent aerosol formation.[1]

  • Cap immediately. Vortexing an open container creates a fine mist of DMSO-Isovitexin that can bypass standard masks.[1]

Workflow cluster_0 Phase 1: Dry Handling cluster_1 Phase 2: Solubilization cluster_2 Phase 3: Hygiene Step1 Neutralize Static (Ionizer/Gun) Step2 Weighing (Metal Boat) Step1->Step2 Step3 Add DMSO (In Fume Hood) Step2->Step3 Transfer Step4 Vortex (Capped Tightly) Step3->Step4 Step5 Decon Surface (70% EtOH) Step4->Step5 Step6 Dispose PPE Step5->Step6

Figure 2: Operational workflow emphasizing the transition from static control to solvent containment.

Disposal & Decontamination

Spill Response:

  • Dry Spill: Do not wipe dry.[1] Cover with wet paper towels (water) to prevent dust generation, then wipe up.[1][2]

  • DMSO Solution Spill: Cover with absorbent pads immediately.[1] Clean the area with 70% Ethanol, followed by water. Note: Ethanol makes the skin more permeable; ensure you are wearing fresh nitrile gloves before using ethanol for cleanup.

Waste Disposal:

  • This compound solutions must be segregated into Organic Solvent Waste .[1]

  • Do not pour down the drain.[6]

  • Contaminated solid waste (weighing boats, pipette tips) should be bagged and tagged as "Hazardous Chemical Debris."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162350, this compound.[1] Retrieved January 30, 2026 from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved January 30, 2026 from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovitexin
Reactant of Route 2
Isovitexin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.